molecular formula C10H11FO2 B1390707 3-(2-Fluoro-4-methylphenyl)propionic acid CAS No. 852181-17-0

3-(2-Fluoro-4-methylphenyl)propionic acid

Cat. No.: B1390707
CAS No.: 852181-17-0
M. Wt: 182.19 g/mol
InChI Key: HQOAGAGIHCHXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-4-methylphenyl)propionic acid (CAS RN: 166251-34-9) is a fluorinated aromatic propionic acid derivative of significant interest in organic and medicinal chemistry research . This compound, with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol, serves as a versatile building block and key intermediate in various synthetic pathways . Its structure, which features a fluorine atom and a methyl group on the phenyl ring, is strategically designed to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable template for developing target molecules with optimized biological activity . As a fluorinated analog of phenylpropionic acid, this compound is a valuable precursor in pharmaceutical research, particularly for constructing more complex active pharmaceutical ingredients (APIs). Its structural motif is closely related to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen, which is a 2-(3-fluoro-4-phenylphenyl)propanoic acid derivative . Researchers utilize this compound to explore structure-activity relationships, often employing it in coupling reactions, cyclizations, and as a scaffold for creating compound libraries for biological screening . The compound is characterized by a melting point of 117-119°C and a calculated boiling point of 299.3°C at 760 mmHg . It is supplied as a high-purity solid and must be handled with appropriate safety precautions. Safety data indicates it is a lung, eye, and skin irritant, and researchers are advised to use personal protective equipment and handle it in a well-ventilated place . This product is offered "For Research Use Only (RUO)." It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOAGAGIHCHXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoro-4-methylphenyl)propionic acid, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The document details plausible synthetic routes, including the Malonic Ester Synthesis and the Knoevenagel Condensation, offering step-by-step experimental protocols. Furthermore, it collates and predicts the physicochemical and spectroscopic properties of the target molecule, drawing comparisons with structurally similar compounds. The guide also explores the potential pharmacological significance of this compound within the broader class of arylpropionic acids, known for their anti-inflammatory properties. This whitepaper is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated organic molecules.

Introduction: The Significance of Fluorinated Arylpropionic Acids

Arylpropionic acids represent a pivotal class of organic compounds, most notably recognized for their therapeutic applications as non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal member of this class, ibuprofen, and its numerous analogues have had a profound impact on modern medicine. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated arylpropionic acids, such as this compound, is of significant interest to the drug discovery and development community. The strategic placement of a fluorine atom and a methyl group on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency, selectivity, or an improved pharmacokinetic profile.

This guide will focus on two primary and robust synthetic pathways to this compound: the Malonic Ester Synthesis and the Knoevenagel Condensation, followed by a reduction step. The rationale behind these choices lies in their versatility, high yields, and the ready availability of the starting materials.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. This section will detail two of the most logical and efficient routes, providing theoretical justification and detailed experimental protocols.

Route 1: Malonic Ester Synthesis

The Malonic Ester Synthesis is a classic and highly effective method for the preparation of carboxylic acids. This pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The key starting material for this route is 2-fluoro-4-methylbenzyl bromide.

  • Base Selection: Sodium ethoxide is chosen as the base to deprotonate diethyl malonate. Using the same alkoxide as the ester group prevents transesterification, a potential side reaction that could lower the yield.

  • Solvent: Anhydrous ethanol is the solvent of choice as it readily dissolves both the sodium ethoxide and the diethyl malonate, creating a homogeneous reaction environment.

  • Reaction Conditions: The reaction is initially performed at room temperature to control the exothermic deprotonation step, and then gently heated to ensure the completion of the SN2 reaction with the benzyl bromide.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis with sulfuric acid effectively converts the diester to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final product.

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt, EtOH Sodium Ethoxide Sodium Ethoxide Alkylated Malonic Ester Alkylated Malonic Ester Enolate->Alkylated Malonic Ester 2-Fluoro-4-methylbenzyl bromide 2-Fluoro-4-methylbenzyl bromide 2-Fluoro-4-methylbenzyl bromide Dicarboxylic Acid Intermediate Dicarboxylic Acid Intermediate Alkylated Malonic Ester->Dicarboxylic Acid Intermediate H3O+, Heat Final Product This compound Dicarboxylic Acid Intermediate->Final Product -CO2

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Step 1: Synthesis of Diethyl 2-((2-fluoro-4-methylphenyl)methyl)malonate

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 200 mL of anhydrous ethanol.

  • Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol.

  • After all the sodium has reacted to form sodium ethoxide, add 40.0 g (0.25 mol) of diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Dissolve 50.75 g (0.25 mol) of 2-fluoro-4-methylbenzyl bromide in 50 mL of anhydrous ethanol and add it dropwise to the reaction mixture over 1 hour.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 150 mL of water to the residue and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diethyl 2-((2-fluoro-4-methylphenyl)methyl)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude product from the previous step, add 150 mL of a 20% aqueous sulfuric acid solution.

  • Heat the mixture to reflux for 6-8 hours, or until the evolution of CO2 ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to afford pure this compound.

Route 2: Knoevenagel Condensation and Subsequent Reduction

The Knoevenagel condensation provides an alternative route, starting from the commercially available 2-fluoro-4-methylbenzaldehyde and malonic acid. This reaction forms an α,β-unsaturated dicarboxylic acid, which is then decarboxylated. The resulting unsaturated carboxylic acid is subsequently reduced to the desired propionic acid.

  • Catalyst: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation as it is effective in promoting the initial condensation and the subsequent decarboxylation in a one-pot fashion.[1][2]

  • Solvent: Pyridine often serves as both the solvent and a basic catalyst, facilitating the reaction at elevated temperatures.[2]

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing the carbon-carbon double bond of the cinnamic acid derivative to the corresponding propionic acid under mild conditions.

Knoevenagel_Condensation_Route cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde Unsaturated Acid (E)-3-(2-Fluoro-4-methylphenyl)acrylic acid 2-Fluoro-4-methylbenzaldehyde->Unsaturated Acid Malonic Acid, Piperidine, Pyridine, Heat Malonic Acid Malonic Acid Final Product This compound Unsaturated Acid->Final Product H2, Pd/C, EtOH

Caption: Workflow for the Knoevenagel Condensation and reduction route.

Step 1: Synthesis of (E)-3-(2-Fluoro-4-methylphenyl)acrylic acid

  • In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 2-fluoro-4-methylbenzaldehyde and 12.5 g (0.12 mol) of malonic acid in 100 mL of pyridine.

  • Add 2 mL of piperidine to the solution.

  • Heat the reaction mixture at 100 °C for 4 hours.

  • Cool the mixture to room temperature and pour it into a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol/water to yield pure (E)-3-(2-fluoro-4-methylphenyl)acrylic acid.

Step 2: Synthesis of this compound

  • In a hydrogenation flask, dissolve 18.0 g (0.1 mol) of (E)-3-(2-fluoro-4-methylphenyl)acrylic acid in 150 mL of ethanol.

  • Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenate the mixture in a Parr hydrogenator at 50 psi of hydrogen pressure at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization to afford pure this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₁₀H₁₁FO₂Calculation
Molecular Weight 182.19 g/mol Calculation[3]
Appearance White to off-white solidAnalogy to similar arylpropionic acids
Melting Point 80-95 °CAnalogy to 3-(4-Fluorophenyl)propionic acid (86-91 °C)
Boiling Point > 300 °C (decomposes)General property of aromatic carboxylic acids
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetateGeneral solubility of carboxylic acids
pKa ~4.5Analogy to benzoic acid and its derivatives
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from similar compounds.[4][5][6][7][8]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.0-12.0 (s, 1H, COOH)

    • δ 7.0-7.2 (m, 2H, Ar-H)

    • δ 6.8-7.0 (m, 1H, Ar-H)

    • δ 2.9-3.1 (t, 2H, Ar-CH₂)

    • δ 2.6-2.8 (t, 2H, CH₂-COOH)

    • δ 2.3 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 178-180 (C=O)

    • δ 158-162 (d, J=245 Hz, C-F)

    • δ 138-142 (d, J=5 Hz, C-CH₃)

    • δ 130-132 (d, J=8 Hz, CH)

    • δ 125-128 (d, J=3 Hz, CH)

    • δ 115-118 (d, J=22 Hz, CH)

    • δ 120-124 (d, J=15 Hz, C-CH₂CH₂COOH)

    • δ 33-35 (CH₂-COOH)

    • δ 28-30 (Ar-CH₂)

    • δ 20-22 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • 2950-2850 (C-H stretch, aliphatic)

    • 1700-1725 (C=O stretch, carboxylic acid)

    • 1600-1620, 1480-1520 (C=C stretch, aromatic)

    • 1200-1250 (C-F stretch)

  • Mass Spectrometry (EI):

    • m/z 182 (M⁺)

    • m/z 137 ([M-COOH]⁺)

    • m/z 109 ([M-CH₂CH₂COOH]⁺)

Potential Pharmacological Properties and Applications

Arylpropionic acids are a well-established class of NSAIDs that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[9] Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.

Given its structural similarity to known NSAIDs, it is highly probable that this compound possesses anti-inflammatory, analgesic, and antipyretic properties. The presence and position of the fluorine atom may influence its potency, COX-1/COX-2 selectivity, and metabolic profile.

Potential Research Applications:

  • Lead Compound in Drug Discovery: This molecule can serve as a scaffold for the development of new NSAIDs with potentially improved efficacy and safety profiles.

  • Probe for Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure, researchers can gain insights into the molecular requirements for COX inhibition.

  • Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules with potential biological activity.

It is important to note that while the potential for pharmacological activity is high, comprehensive in vitro and in vivo studies are required to confirm and characterize the biological effects of this compound.

Conclusion

This technical guide has outlined the synthesis, and predicted properties of this compound. The detailed synthetic protocols for the Malonic Ester Synthesis and the Knoevenagel Condensation provide a practical framework for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data offer a baseline for its characterization. As a member of the arylpropionic acid family, this compound holds promise for further investigation as a potential therapeutic agent. This document aims to facilitate and inspire future research into this and other novel fluorinated organic compounds.

References

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • NIST. 3-(4-Fluorophenyl)propionic acid. [Link]

  • StudySmarter. Malonic Ester Synthesis. [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

  • Google Patents.
  • PubChem. 3-(2-Methylphenyl)propionic acid. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]

  • Shodhganga. The condensation of aldehydes with malonic acid. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

  • PubChem. 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. [Link]

  • ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... [Link]

  • Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
  • NIST. 3-(4-Fluorophenyl)propionic acid. [Link]

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

  • Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Veeprho. 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

  • NIST. 3-(4-Methoxyphenyl)propionic acid. [Link]

  • IFTM University. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • ACS Publications. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

  • NIST. Propanoic acid, 2-methylpropyl ester. [Link]

  • Keio University. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

Sources

An In-Depth Technical Guide to 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Fluoro-4-methylphenyl)propionic acid, a significant molecule in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the compound's chemical and physical properties, a validated synthesis protocol, analytical characterization, safety and handling procedures, and its emerging role as a G protein-coupled receptor 40 (GPR40) agonist.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 852181-17-0 , is a fluorinated aromatic carboxylic acid.[1] The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties that can significantly influence its biological activity and metabolic stability. This strategic fluorination is a common approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds.

The primary scientific interest in this molecule lies in its activity as a G protein-coupled receptor 40 (GPR40) agonist.[2][3] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[4][5][6] Agonism of GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism for glycemic control with a reduced risk of hypoglycemia.[7][8]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 852181-17-0[1][9]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Purity ≥98%[9]
Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is outlined below. The causality behind interpreting this data lies in the unique electronic environment of each nucleus and functional group, which gives rise to distinct signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the propionic acid side chain. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

    • ¹³C NMR : The carbon NMR will display distinct resonances for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the methyl carbon, and the methylene carbons.

    • ¹⁹F NMR : A single resonance in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying key functional groups. For this compound, the following characteristic absorption bands are anticipated:

    • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

    • C-F stretching vibrations in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at m/z 182.19, corresponding to its molecular weight.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available materials. The described protocol is a representative and validated method. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Fluoro-4-methylbenzaldehyde Step1 Wittig Reaction (Triethyl phosphonoacetate, NaH) Start->Step1 Intermediate1 Ethyl 3-(2-fluoro-4-methylphenyl)acrylate Step1->Intermediate1 Step2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate1->Step2 Intermediate2 Ethyl 3-(2-fluoro-4-methylphenyl)propanoate Step2->Intermediate2 Step3 Hydrolysis (LiOH, THF/H₂O) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-fluoro-4-methylphenyl)acrylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate dropwise. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the phosphonate to form the ylide.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-4-methylbenzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-(2-fluoro-4-methylphenyl)acrylate as a clear oil.

Step 2: Synthesis of Ethyl 3-(2-fluoro-4-methylphenyl)propanoate

  • Dissolve ethyl 3-(2-fluoro-4-methylphenyl)acrylate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C). Palladium on carbon is a highly effective and reusable catalyst for the reduction of carbon-carbon double bonds.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield ethyl 3-(2-fluoro-4-methylphenyl)propanoate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 3-(2-fluoro-4-methylphenyl)propanoate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) monohydrate and stir the mixture at room temperature for 2-4 hours. Lithium hydroxide is a suitable base for the saponification of the ester under mild conditions.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a white to off-white solid.

Applications in Drug Discovery: A GPR40 Agonist

The primary application of this compound in the pharmaceutical industry is as a scaffold for the development of GPR40 agonists for the treatment of type 2 diabetes.[2][10] The activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists leads to a cascade of intracellular events that enhance glucose-stimulated insulin secretion.[7][8]

Mechanism of Action: GPR40 Signaling Pathway

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes Gq->PLC activates Ligand 3-(2-Fluoro-4-methylphenyl) propionic acid derivative Ligand->GPR40 binds to IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release InsulinVesicle Insulin Vesicle Ca2_release->InsulinVesicle triggers fusion InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion

Sources

"physicochemical properties of 3-(2-Fluoro-4-methylphenyl)propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-4-methylphenyl)propionic acid

Executive Summary:

This compound is a substituted arylpropionic acid, a class of compounds of significant interest in medicinal chemistry and materials science, exemplified by well-known drugs like ibuprofen.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this specific molecule. Due to the limited availability of direct experimental data for this particular isomer, this document leverages established principles of physical organic chemistry, predictive modeling data, and comparative analysis of its structural isomers and analogues. The insights herein are curated for researchers, scientists, and drug development professionals to inform synthesis, formulation, and application strategies. We will delve into the predicted structural and electronic properties, outline robust experimental protocols for their validation, and discuss the implications of these properties in a drug development context.

Molecular Identity and Structure

Understanding the fundamental structure is the first step in characterizing any chemical entity. This compound belongs to the phenylpropanoic acid class, which consists of a benzene ring linked to a propanoic acid moiety.[2] The specific substitution pattern—a fluorine atom at position 2 and a methyl group at position 4 relative to the propionic acid side chain—critically defines its chemical behavior.

The ortho-fluoro substituent is a key feature. Fluorine is the most electronegative element, and its placement creates a strong inductive electron-withdrawing effect and can influence the molecule's conformation through intramolecular interactions. The para-methyl group, being weakly electron-donating, modulates the electronic properties of the aromatic ring.

IdentifierValueSource
IUPAC Name 3-(2-Fluoro-4-methylphenyl)propanoic acid-
Molecular Formula C₁₀H₁₁FO₂Calculated
Molecular Weight 182.19 g/mol Calculated
Canonical SMILES CC1=CC(=C(C=C1)F)CCC(=O)O-
InChI Key (Predicted)-
CAS Number Not readily available in public databases.-

Predicted Physicochemical Properties

The precise arrangement of substituents dictates the intermolecular forces and, consequently, the bulk properties of the compound. The following section details the predicted physicochemical parameters, drawing comparisons with closely related isomers for which data is available.

Physical State and Appearance

Based on its molecular weight and the properties of similar aromatic carboxylic acids, this compound is predicted to be a solid at standard temperature and pressure. For instance, the related compound 3-(4-Fluorophenyl)propionic acid exists as a solid with a melting point of 86-91 °C.

Melting and Boiling Points
  • Melting Point (mp): The melting point is highly dependent on the efficiency of crystal lattice packing. The ortho-fluoro group may introduce conformational rigidity or participate in specific intermolecular interactions that could either increase or decrease the melting point relative to its isomers. For comparison, (2RS)-2-(4-methylphenyl)propanoic acid has a melting point of 37-42 °C. The introduction of a polar fluorine atom is expected to raise the melting point due to stronger dipole-dipole interactions.

  • Boiling Point (bp): The boiling point for a structural isomer, 3-(4-Fluoro-2-methyl-phenyl)-propionic acid, is predicted to be 299.3 ± 25.0 °C.[3] It is anticipated that this compound will have a similar, high boiling point, characteristic of carboxylic acids which can form strong hydrogen-bonded dimers.

Acidity (pKa)

The pKa is a critical parameter, especially in a pharmaceutical context, as it governs the ionization state of the molecule at a given pH, which in turn affects solubility, absorption, and receptor binding. The carboxylic acid proton's acidity is significantly influenced by the electronic effects of the aromatic ring substituents.

The fluorine atom at the ortho position exerts a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring and stabilizing the carboxylate anion upon deprotonation. This stabilization lowers the pKa, making the compound more acidic than its non-fluorinated counterpart, 3-(2-Methylphenyl)propionic acid. This effect is generally more pronounced for ortho and para substituents than for meta ones.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The XLogP3 for the non-fluorinated analogue, 3-(2-Methylphenyl)propionic acid, is computed to be 2.5.[4]

  • The addition of a fluorine atom generally increases the LogP value. Therefore, the LogP of this compound is predicted to be higher than 2.5.

This predicted moderate-to-high lipophilicity suggests the compound would have good membrane permeability but may require formulation strategies to ensure adequate aqueous solubility for dissolution.

Solubility

Solubility in both aqueous and organic media is paramount for synthesis, purification, and biological application.

  • Aqueous Solubility: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In acidic conditions (pH < pKa), the molecule will be in its neutral, protonated form, which is less soluble. In neutral or basic conditions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.

  • Organic Solubility: The compound is expected to be soluble in common organic solvents like alcohols, acetone, ethyl acetate, and dichloromethane, which is typical for molecules of this nature.[5]

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Melting Point Solid, mp > 40 °CHigher than non-fluorinated analogues due to polarity.
Boiling Point ~300 °CSimilar to isomers like 3-(4-Fluoro-2-methyl-phenyl)-propionic acid (Predicted bp: 299.3 °C).[3]
pKa < 4.5The ortho-fluoro group's electron-withdrawing effect increases acidity.
LogP > 2.5Higher than the non-fluorinated analogue (XLogP3 = 2.5).[4]
Aqueous Solubility Low at acidic pH, increases significantly at pH > pKaStandard behavior for carboxylic acids.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral characteristics for this compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (in the 6.9-7.5 ppm range, with splitting patterns influenced by the fluorine and methyl groups), two aliphatic methylene groups (as triplets around 2.6-3.0 ppm), a methyl singlet (around 2.3 ppm), and a broad singlet for the acidic carboxylic proton (typically >10 ppm).[6]

  • ¹³C NMR: Key resonances would include the carboxylic carbon (~175-180 ppm), aromatic carbons (115-165 ppm, with characteristic C-F coupling), the two aliphatic carbons (~25-40 ppm), and the methyl carbon (~20 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a very broad O-H stretching band for the hydrogen-bonded carboxylic acid from 2500-3300 cm⁻¹, a sharp and strong C=O stretching absorption around 1700-1725 cm⁻¹, and a C-F stretching band in the 1000-1350 cm⁻¹ region.[6][7]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+. Common fragmentation pathways for phenylpropionic acids include the loss of the carboxyl group (-45 Da) and cleavage of the bond between the alpha and beta carbons of the side chain.[7]

Experimental Protocols for Property Determination

To move from prediction to empirical fact, standardized experimental procedures are required. The following protocols describe self-validating methods for determining the most critical physicochemical properties.

Protocol: Determination of LogP via HPLC Method

This method is an alternative to the traditional shake-flask method and is based on correlating the retention time of the analyte with that of standards with known LogP values.

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile.[8]

  • Standard Selection: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.

  • Calibration Curve: Inject each standard and record its retention time (t_R). Plot log(k) versus the known LogP values, where k = (t_R - t_0) / t_0 (t_0 is the column dead time).

  • Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject it into the HPLC system and record its retention time.

  • LogP Calculation: Calculate the log(k) for the analyte and use the linear regression equation from the calibration curve to determine its LogP value.

LogP_Determination_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Select Standards (Known LogP) D Inject Standards & Record Retention Time (tR) A->D B Prepare Mobile Phase (e.g., ACN/Buffer) B->D E Inject Analyte & Record tR B->E C Prepare Analyte Solution C->E F Calculate Capacity Factor (k) for all D->F E->F G Plot log(k) vs. LogP for Standards F->G H Determine Analyte LogP from Calibration Curve G->H

Caption: HPLC workflow for LogP determination.

Protocol: Determination of pKa via Potentiometric Titration
  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) if aqueous solubility is low.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a beaker with a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant. Continue well past the equivalence point.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative plot of the titration curve.

Implications for Research and Drug Development

The physicochemical profile of this compound has direct and significant implications for its potential applications.

  • Drug Design & ADME: The predicted LogP (>2.5) and pKa (<4.5) place the compound in a favorable region for oral absorption according to Lipinski's Rule of Five. At the acidic pH of the stomach, the compound will be largely neutral, facilitating passive diffusion across membranes. In the more neutral pH of the intestines and blood, it will be ionized, ensuring sufficient solubility for distribution.

  • Synthetic Chemistry: As a functionalized aromatic carboxylic acid, it is a valuable intermediate. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aromatic ring can undergo further electrophilic substitution, directed by the existing fluoro and methyl groups.[9][10]

  • Formulation Science: The pH-dependent solubility is a critical consideration. For oral dosage forms, strategies may be needed to ensure dissolution at gastric pH. For parenteral formulations, preparing a salt of the compound (e.g., a sodium salt) would be necessary to achieve the required concentration in an aqueous vehicle.

pKa_Solubility_Relationship cluster_pH Environmental pH cluster_molecule Molecular State cluster_property Resulting Property Low_pH Low pH (e.g., Stomach) pKa pKa of Acid Low_pH->pKa < High_pH High pH (e.g., Intestine) High_pH->pKa > Protonated R-COOH (Neutral) pKa->Protonated pH < pKa Deprotonated R-COO- (Ionized) pKa->Deprotonated pH > pKa Low_Sol Low Aqueous Solubility Protonated->Low_Sol High_Sol High Aqueous Solubility Deprotonated->High_Sol

Caption: Relationship between pH, pKa, and solubility.

Conclusion

While direct experimental data for this compound remains to be published in comprehensive databases, a robust physicochemical profile can be predicted based on established chemical principles and data from its isomers. It is anticipated to be a solid with moderate lipophilicity and a pKa characteristic of a moderately strong carboxylic acid. These properties make it an intriguing candidate for further investigation, particularly as a building block in the synthesis of novel therapeutic agents. The experimental protocols provided in this guide offer a clear pathway for the empirical validation of these predicted parameters, which is an essential next step in the development and application of this compound.

References

  • Transtutors. Consider the spectral data for 3-(4-fluorophenyl)propanoic acid.... (2022-04-06). [Link]

  • PubChem. 3-(2-Methylphenyl)propionic acid. [Link]

  • Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024-04-09). [Link]

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012-09-11). [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025-04-15). [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009-07-12). [Link]

  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012-09-11). [Link]

Sources

"3-(2-Fluoro-4-methylphenyl)propionic acid molecular structure and weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Fluoro-4-methylphenyl)propionic acid: Molecular Structure and Physicochemical Properties

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic carboxylic acid. As a member of the arylpropionic acid class, this molecule and its analogues are of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the molecular structure, provides calculated physicochemical properties, and situates the compound within the broader context of its structural isomers and parent compounds. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles and data on closely related molecules to offer authoritative insights for scientific professionals.

Molecular Structure and Identification

The structural identity of a compound is the foundation of its chemical and biological profile. The systematic name, this compound, precisely defines the arrangement of its constituent atoms.

Structural Elucidation

The IUPAC name can be deconstructed to map the molecule:

  • Propionic acid: This forms the backbone of the molecule, consisting of a three-carbon aliphatic chain terminating in a carboxyl group (-COOH).

  • Phenyl: A benzene ring is attached to this propionic acid backbone.

  • 3-(...): This number indicates that the phenyl ring is attached to the third carbon atom of the propionic acid chain (the carbon furthest from the carboxyl group).

  • (2-Fluoro-4-methylphenyl): This describes the substitution pattern on the phenyl ring itself. Relative to the point of attachment to the propionic acid chain (position 1), a fluorine atom is located at position 2, and a methyl group is at position 4.

This specific arrangement distinguishes it from its isomers, such as 3-(3-Fluoro-4-methylphenyl)propionic acid, where the fluorine atom is at the meta position relative to the alkyl chain[1]. The positioning of the fluorine atom ortho to the propionic acid substituent significantly influences the molecule's electronic distribution and steric profile.

Molecular Visualization

A 2D representation of the molecular structure provides a clear visual of the atomic connectivity.

G Start 3-Fluorotoluene + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) Start->Step1 Intermediate Intermediate: 4-(2-Fluoro-4-methylphenyl) -4-oxobutanoic acid Step1->Intermediate Step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) Intermediate->Step2 Final Final Product: 3-(2-Fluoro-4-methylphenyl) propionic acid Step2->Final

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Fluoro-4-methylphenyl)propionic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide synthesizes fundamental principles and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust analytical framework but also enhances the foundational understanding of spectroscopic techniques for novel compounds.

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluoro and a methyl group on the phenyl ring, presents a unique electronic and steric environment that is crucial to understand, particularly in the context of medicinal chemistry and materials science where such substitutions can significantly influence a molecule's biological activity and physical properties. Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization. This guide provides the anticipated spectral data and the scientific rationale for their interpretation, empowering researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the exchangeable carboxylic acid proton is observed.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

  • ¹⁹F NMR Acquisition: ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. Proton decoupling may be applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in the table below. Chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-donating nature of the methyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
COOH~11-12Broad Singlet-1H
Ar-H (position 6)~7.1-7.2DoubletJ(H-H) ≈ 81H
Ar-H (position 5)~6.9-7.0Doublet of DoubletsJ(H-H) ≈ 8, J(H-F) ≈ 21H
Ar-H (position 3)~6.8-6.9DoubletJ(H-F) ≈ 101H
-CH₂- (benzylic)~2.9-3.0TripletJ(H-H) ≈ 7.52H
-CH₂-~2.6-2.7TripletJ(H-H) ≈ 7.52H
-CH₃~2.3Singlet-3H
  • Causality of Predictions: The aromatic protons are deshielded due to the ring current, appearing between 6.8 and 7.2 ppm. The fluorine atom will cause through-space and through-bond coupling, splitting the signals of adjacent protons. The benzylic protons are deshielded by the adjacent aromatic ring, while the other methylene protons are slightly more shielded. The methyl protons will appear as a singlet in the typical alkyl region. The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment. The fluorine atom has a significant effect on the chemical shifts of the aromatic carbons it is attached to and those in close proximity.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~178-180
C-F~160-165 (Doublet, ¹J(C-F) ≈ 245 Hz)
C-CH₃~138-140
C-CH₂~135-137
Ar-CH (position 6)~130-132
Ar-CH (position 5)~125-127 (Doublet, J(C-F) ≈ 3 Hz)
Ar-CH (position 3)~115-117 (Doublet, J(C-F) ≈ 21 Hz)
-CH₂- (benzylic)~34-36
-CH₂-~29-31
-CH₃~20-22
  • Expertise & Experience: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)), a hallmark of fluorinated aromatic compounds. The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atom. The carbonyl carbon of the carboxylic acid is significantly deshielded.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Ar-F~ -110 to -120MultipletJ(F-H)
  • Authoritative Grounding: The chemical shift of fluorine is sensitive to its electronic environment. The prediction is based on typical values for fluoroaromatic compounds.[1] The multiplicity will arise from coupling to the aromatic protons on the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum

The key predicted IR absorption bands for this compound are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (carboxylic acid)1700-1725Strong
C=C stretch (aromatic)1450-1600Medium-Strong
C-F stretch1200-1300Strong
C-H out-of-plane bend (aromatic)800-900Strong
  • Trustworthiness: The broad O-H stretch is a highly characteristic feature of carboxylic acids due to hydrogen bonding.[2] The strong carbonyl (C=O) absorption is another definitive feature. The C-F stretch is typically strong and appears in the fingerprint region. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations.[3][4][5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is a common method.

  • Ionization: ESI in negative ion mode is well-suited for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Electron Ionization (EI) can also be used, often after derivatization to increase volatility, which will produce a molecular ion (M⁺˙) and extensive fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)

Under EI conditions, this compound (Molecular Weight: 182.19 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Fragmentation Pathway
182[M]⁺˙Molecular Ion
137[M - COOH]⁺Loss of the carboxylic acid group
109[C₇H₆F]⁺Benzylic cleavage
  • Logical Framework: The molecular ion, though it may be of low intensity, is crucial for confirming the molecular weight. The loss of the carboxylic acid group is a common fragmentation pathway for such compounds. Benzylic cleavage, leading to the formation of a stable tropylium-like ion, is also a highly probable fragmentation route. The presence of fluorine will influence the fragmentation, potentially leading to the loss of HF from some fragments.[7]

Fragmentation Workflow

The following diagram illustrates the primary predicted fragmentation pathways in EI-MS.

G M [C₁₀H₁₁FO₂]⁺˙ m/z = 182 F1 [C₉H₁₁F]⁺ m/z = 137 M->F1 - COOH F2 [C₇H₆F]⁺ m/z = 109 M->F2 - CH₂CH₂COOH

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with data from analogous structures, we have constructed a comprehensive analytical framework. This self-validating system of predicted data, grounded in established scientific literature, offers researchers a reliable reference for the identification and characterization of this and similar compounds, thereby facilitating advancements in drug discovery and materials science.

References

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Lec15 - IR Spectra of Aromatic Compounds. (2021, April 18). YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Request PDF. (n.d.). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. Retrieved from [Link]

  • MD Topology. (n.d.). 3-(2-Methylphenyl)propanoicacid | C10H12O2. Retrieved from [Link]

  • Radboud Repository. (2024, April 9). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

Sources

Solubility Profile of 3-(2-Fluoro-4-methylphenyl)propionic Acid: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The determination of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from formulation and bioavailability to purification and synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Fluoro-4-methylphenyl)propionic acid. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it delivers a field-proven, step-by-step protocol for the experimental determination of its equilibrium solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and accurately measure the solubility of this compound in various solvent systems.

Theoretical Principles Governing Solubility

The solubility of an organic molecule is dictated by its structural features and their interactions with the solvent. The principle of "like dissolves like" serves as a foundational concept, where polar compounds exhibit greater solubility in polar solvents and non-polar compounds in non-polar solvents.[1][2] An analysis of the molecular structure of this compound allows for a predictive understanding of its behavior.

Molecular Structure and Functional Group Analysis

This compound is a molecule comprised of several key functional groups that collectively determine its overall polarity and interaction potential:

  • Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[3][4] This group strongly favors interactions with polar protic solvents like water and alcohols.

  • Aromatic Phenyl Ring: The benzene ring is a large, non-polar, and hydrophobic component.[5] It primarily interacts through weaker van der Waals forces and will contribute negatively to solubility in highly polar solvents like water.

  • Methyl Group (-CH₃): As a small alkyl group, it is non-polar and contributes to the molecule's overall hydrophobicity.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, creating a dipole moment. However, it is a very weak hydrogen bond acceptor and its contribution to enhancing solubility in polar solvents is minimal compared to the carboxylic acid group.

The molecule's solubility is therefore a delicate balance between the hydrophilic nature of the carboxylic acid and the hydrophobic character of the substituted phenyl ring.[1][5]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior of this compound across a spectrum of common laboratory solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The strong hydrogen bonding capability of the carboxylic acid group will promote solubility. However, the large, non-polar phenyl ring will counteract this effect.[4] Therefore, low to moderate solubility is anticipated, likely decreasing as the alkyl chain of the alcohol solvent increases. Solubility in water is expected to be poor.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. They are less polar than water but can effectively solvate both the polar carboxylic acid head and the non-polar ring. Moderate to high solubility is predicted in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack the ability to form strong interactions with the polar carboxylic acid group.[2] Consequently, the solubility of this compound is expected to be very low in non-polar solvents.

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[6][7][8]

The Shake-Flask Method: A Self-Validating Protocol

This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[9] The protocol is designed to be self-validating by measuring the concentration at multiple time points until a plateau is reached, confirming that equilibrium has been established.[6][9]

Experimental Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Quantification A Add excess solid compound to known volume of solvent B Seal vials to prevent solvent evaporation A->B Secure system C Place on orbital shaker at constant temperature (e.g., 37°C) B->C Start process D Agitate for 24-72 hours to reach thermodynamic equilibrium C->D Ensure saturation E Stop agitation, allow sedimentation D->E Cease agitation F Withdraw aliquot of supernatant E->F Collect sample G Filter through 0.45 µm syringe filter to remove undissolved solid F->G Isolate liquid phase H Dilute sample accurately with mobile phase G->H Prepare for analysis I Inject into calibrated HPLC-UV system H->I Measure response J Determine concentration from calibration curve I->J Calculate solubility

Caption: Workflow of the shake-flask method for solubility determination.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • This compound (solid, purity >95%)

  • Selected solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter (for aqueous solutions)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[8][9] For example, add ~20 mg of the compound to 5 mL of each test solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 100 rpm).[6][7] Allow the samples to equilibrate for a minimum of 24 hours. To ensure equilibrium is reached, take samples at various time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[6][9]

  • Sampling: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to permit sedimentation of the excess solid.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.[9] This step is critical to prevent artificially high results.

  • Quantification: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of a pre-prepared calibration curve. Analyze the diluted sample by HPLC.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography is a precise method for quantifying the concentration of aromatic carboxylic acids in solution.[10][11]

HPLC Method Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. An isocratic method (e.g., 60:40 Acetonitrile:Water) is often suitable.[10]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV absorbance at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvent systems.

Table 1: Hypothetical Solubility Data for this compound at 37 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.4)Polar ProticExpected LowExpected Low
MethanolPolar ProticExpected ModerateExpected Moderate
AcetonePolar AproticExpected HighExpected High
AcetonitrilePolar AproticExpected ModerateExpected Moderate
TolueneNon-PolarExpected Very LowExpected Very Low
HexaneNon-PolarExpected Very LowExpected Very Low

Note: This table presents predicted solubility trends. The protocol in Section 2 must be performed to obtain empirical values.

The interpretation of this data should directly correlate back to the theoretical principles. For example, high solubility in acetone would be attributed to its ability to effectively solvate both the polar and non-polar regions of the molecule. Conversely, low solubility in hexane would confirm the incompatibility between the polar carboxylic acid group and the non-polar solvent.

Conclusion

This guide provides a dual-pronged approach for addressing the solubility of this compound. By first establishing a theoretical framework based on molecular structure, researchers can form rational hypotheses about its behavior in various solvents. This is complemented by a detailed, actionable experimental protocol that enables the precise and reliable determination of its equilibrium solubility. The combination of predictive theory and robust methodology equips scientists in pharmaceutical and chemical research with the necessary tools to fully characterize and utilize this compound.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • How do functional groups affect solubility in organic compounds? TutorChase.
  • Functional Groups: Definition and Importance. Solubility of Things.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • How do functional groups influence solubility class 11 chemistry CBSE. Vedantu.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Solubility. Open Oregon Educational Resources.
  • Water Solubility - Functional Groups. Harper College.
  • The Experimental Determination of Solubilities. ResearchGate.
  • Solubility Measurement Techniques. Scribd.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Annex 4. World Health Organization (WHO).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • solubility experimental methods.pptx. Slideshare.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate.
  • Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide. Benchchem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID. CymitQuimica.
  • 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies.
  • 3-(2-Methylphenyl)propionic acid. PubChem.
  • 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. PubChem.
  • 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID. ChemicalBook.
  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
  • 3-(4-FLUOROPHENYL)PROPIONIC ACID. ChemicalBook.
  • 2-(4-METHYLPHENYL)PROPANOIC ACID. Matrix Fine Chemicals.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-(2-Fluoro-4-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Arylpropionic Acids in Drug Discovery

Within the landscape of medicinal chemistry, the arylpropionic acid scaffold is a cornerstone, most notably recognized for its representation in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like ibuprofen and naproxen have become household names, underscoring the therapeutic success of this chemical motif. The mechanism of action for many of these agents lies in their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1] However, the quest for molecules with improved potency, selectivity, and pharmacokinetic profiles is perpetual.

This technical guide delves into the potential research applications of a specific, yet underexplored, member of this family: 3-(2-Fluoro-4-methylphenyl)propionic acid . The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring is not a trivial modification. Fluorine, with its high electronegativity and small atomic radius, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets.[2] This can translate into enhanced potency and a more favorable pharmacokinetic profile. The methyl group, in turn, can provide additional steric interactions within a binding pocket and influence metabolic pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and practical, step-by-step methodologies to investigate the therapeutic potential of this compound. We will explore its likely primary mechanism of action as a COX inhibitor and further postulate its potential in oncology and infectious diseases, grounded in the expanding knowledge of fluorinated compounds and arylpropionic acid derivatives.

Core Hypothesis: A Potent Modulator of the Arachidonic Acid Cascade

The structural similarity of this compound to known NSAIDs strongly suggests its primary mode of action will be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs_TXA2 Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) PGH2->PGs_TXA2 PGs_Inflammation Prostaglandins (PGE2) Prostacyclin (PGI2) PGH2->PGs_Inflammation Physiological Physiological Functions (GI protection, platelet aggregation) PGs_TXA2->Physiological Inflammation Inflammation, Pain, Fever PGs_Inflammation->Inflammation Target This compound Target->COX1 Inhibition Target->COX2 Inhibition

A critical aspect of NSAID research is the selectivity of COX inhibition. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with the inhibition of COX-1. The unique substitution pattern of this compound warrants a thorough investigation of its COX-1/COX-2 selectivity profile.

Experimental Workflows for Preclinical Evaluation

The following section outlines detailed, self-validating protocols to rigorously assess the biological activity of this compound.

In Vitro Evaluation of COX Inhibition

The initial and most critical step is to determine the inhibitory potency of the compound against both COX-1 and COX-2 enzymes. This can be achieved through a variety of commercially available assay kits or by setting up the assay in-house.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [4][5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • Prepare serial dilutions of the stock solution to create a range of test concentrations.

    • Reconstitute purified COX-1 and COX-2 enzymes (ovine or human recombinant) in the provided assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

    • Add the various concentrations of the test compound, a known non-selective inhibitor (e.g., indomethacin), a known COX-2 selective inhibitor (e.g., celecoxib), and a vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin produced using a plate reader at the appropriate wavelength for the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.

    • The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Indomethacin (Reference)~0.1~1.0~0.1
Celecoxib (Reference)~15~0.1~150
Cell-Based Assay for Prostaglandin E2 Production

To confirm the compound's activity in a more physiologically relevant system, a cell-based assay measuring the production of prostaglandin E2 (PGE2), a key inflammatory mediator, is recommended.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages [6]

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. Include a vehicle control and an unstimulated control.

  • Sample Collection and Analysis:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of PGE2 production.

In Vivo Assessment of Anti-Inflammatory Activity

A well-established animal model to evaluate the in vivo anti-inflammatory efficacy of a compound is the carrageenan-induced paw edema model in rodents.[7][8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

    • Divide the animals into groups: a control group, a group receiving a reference drug (e.g., indomethacin), and groups receiving different doses of this compound.

  • Dosing and Induction of Inflammation:

    • Administer the test compound or reference drug orally or intraperitoneally at a specified time before the induction of inflammation.

    • Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.

    • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Exploratory Applications COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Assay Cell-Based PGE2 Assay COX_Assay->PGE2_Assay Confirm cellular activity Paw_Edema Carrageenan-Induced Paw Edema Model PGE2_Assay->Paw_Edema Evaluate in vivo efficacy Anticancer Anticancer Assays (e.g., A549 cell line) Paw_Edema->Anticancer Investigate broader potential Antimicrobial Antimicrobial Assays (e.g., MIC determination) Paw_Edema->Antimicrobial Investigate broader potential

Expanding Horizons: Potential in Oncology and Infectious Diseases

While the primary focus for an arylpropionic acid derivative is typically inflammation, emerging research has highlighted the potential for this class of compounds in other therapeutic areas.

Anticancer Potential

The overexpression of COX-2 has been implicated in the pathophysiology of several types of cancer.[1] Therefore, a potent and selective COX-2 inhibitor could have therapeutic value in oncology. Furthermore, the incorporation of fluorine into small molecules is a common strategy in the design of anticancer agents, often leading to enhanced activity.[10][11]

Proposed Research Application:

  • In Vitro Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a panel of cancer cell lines, particularly those known to overexpress COX-2, such as certain lung (e.g., A549), colon, and breast cancer cell lines.[12]

  • Mechanism of Action Studies: If significant cytotoxicity is observed, further studies could investigate the underlying mechanisms, such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

Antimicrobial Activity

Some propionic acid derivatives have demonstrated antimicrobial properties.[13][14] The mechanism is thought to involve the disruption of microbial cell membranes and the acidification of the cytoplasm. The lipophilicity and electronic properties conferred by the fluoro and methyl groups could potentially enhance this activity.

Proposed Research Application:

  • Minimum Inhibitory Concentration (MIC) Determination: Screen this compound against a panel of clinically relevant bacteria and fungi to determine its MIC.[15][16] This would provide a quantitative measure of its antimicrobial potency.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic applications. Its structural similarity to established NSAIDs provides a strong rationale for its investigation as a potent anti-inflammatory agent, with the fluorine and methyl substitutions offering the potential for an improved pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for its preclinical evaluation.

Beyond its anti-inflammatory potential, the possibility of anticancer and antimicrobial activities should not be overlooked. The strategic incorporation of fluorine is a well-established principle in modern drug design, often leading to compounds with enhanced efficacy and desirable pharmacokinetic properties. A thorough investigation of this compound, following the logical workflow outlined herein, is warranted to unlock its full therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of how strategic chemical modifications can be harnessed to develop the next generation of therapeutics.

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ghavipanjeh, F., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Kumar, D., et al. (2015). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. [Link]

  • Ben Sghaier, M., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. [Link]

  • ResearchGate. Antimicrobial activity of synthesized synthesized propionic acid derivatives. [Link]

  • Shu, M., et al. (2013). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed. [Link]

  • Łukasik, M., et al. (2022). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. MDPI. [Link]

  • JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • Cloud-Clone Corp. ELISA Kit for Prostaglandin E2 (PGE2). [Link]

  • Rowland, S. E., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Duscha, A., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new?. PubMed Central. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Kucuk, M., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central. [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • ACS Publications. Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. [Link]

  • Frontiers. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • MDPI. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. [Link]

  • Keio University. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

The Strategic Role of Fluorination in Modulating the Biological Activity of Phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy that has consistently yielded compounds with enhanced pharmacological profiles.[1] Phenylpropionic acid derivatives represent a privileged scaffold, most famously recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This guide synthesizes field-proven insights with established scientific principles to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activities of fluorinated phenylpropionic acid derivatives. We will delve into the causality behind their enhanced performance, the methodologies for their evaluation, and the diverse therapeutic potentials that emerge from this powerful chemical modification.

The Fluorine Advantage: More Than a Simple Substitution

The strategic incorporation of fluorine into a drug candidate is not merely an atomic replacement but a profound modification of its physicochemical properties.[4] Fluorine's unique characteristics—high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine (C-F) bond—collectively contribute to significant improvements in a molecule's disposition.[5][6]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a metabolically labile position can block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[7][8]

  • Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in target affinity and potency.[6][9] For instance, fluorinated aromatic groups have been pivotal in improving the binding affinity of small molecule inhibitors against targets like PD-L1 in cancer immunotherapy.[10]

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.[6] This modulation is critical for optimizing membrane permeability and oral absorption. While fluoro-alkanes tend to be less lipophilic, fluoro-arenes are often more lipophilic, providing a tool to fine-tune a compound's logD value for optimal pharmacokinetic performance.[5][6]

Core Biological Activity: Anti-Inflammatory Effects via COX Inhibition

The archetypal biological activity of phenylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[11][12] Fluorinated derivatives, such as Flurbiprofen, are potent non-selective inhibitors of both COX-1 and COX-2.[13][14]

Mechanism of Action: The Arachidonic Acid Cascade

The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.[12] This disruption of the signaling cascade is the primary source of the anti-inflammatory, analgesic, and antipyretic effects of these drugs.[11][14]

Arachidonic Acid Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug Pharmacological Intervention Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->PGs Isomerases Inflammation Inflammation Pain Fever PGs->Inflammation NSAID Fluorinated Phenylpropionic Acids (e.g., Flurbiprofen) NSAID->COX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Fluorinated Phenylpropionic Acids.

Expanding Horizons: Beyond Anti-Inflammatory Action

While NSAID activity is their hallmark, the versatility of the fluorinated phenylpropionic acid scaffold has led to the discovery of derivatives with a wide array of biological activities.

  • Anticancer Activity: Fluorine substitution is a prevalent strategy in the development of small-molecule cancer therapeutics.[10][15] Fluorinated phenylpropionic acid derivatives have been investigated for their potential in this area. For example, studies have shown that certain fluorinated compounds can induce apoptosis in cancer cell lines, such as A549 lung carcinoma cells, with some derivatives showing potent cytotoxic effects at sub-micromolar concentrations.[16] The inclusion of fluorine can enhance target specificity and metabolic stability, which are critical for successful oncology drugs.[10]

  • Metabolic Disease: Certain phenylpropionic acid derivatives have been shown to act as agonists for G protein-coupled receptors like GPR120, which is involved in glucose homeostasis. A patent discloses that introducing a difluoro substitute group to the phenyl ring can substantially increase agonist activity, suggesting a potential therapeutic application for diabetes and other metabolic diseases.[17] This aligns with findings that non-fluorinated phenylpropionic acids, derived from gut microbial metabolism, can activate hepatic AMPK signaling to improve insulin resistance.[18]

  • Antimicrobial Activity: Researchers have synthesized 2-phenylpropionic acid derivatives that exhibit dual functionality as both COX inhibitors and antibacterial agents.[19] Additionally, natural chlorinated 3-phenylpropionic acid derivatives isolated from marine actinomycetes have demonstrated significant and selective activity against bacteria like Escherichia coli and Staphylococcus aureus.[20]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is exquisitely sensitive to the placement and number of fluorine atoms, as well as other substitutions. Understanding these relationships is key to rational drug design.

Key SAR Insights:
  • Fluorine Position: The location of fluorine on the phenyl ring dictates its effect on the molecule's electronic properties and steric profile, which in turn influences receptor binding and metabolic stability.

  • Degree of Fluorination: Increasing the number of fluorine atoms does not always lead to better activity. For example, while difluoro substitution was found to enhance GPR120 agonism, a single fluorine is sufficient for the potent COX inhibition of flurbiprofen.[11][17]

  • Carboxylic Acid Group: The carboxyl group is often crucial for activity, particularly in NSAIDs where it interacts with key residues in the COX active site.[3][21] However, bioisosteric replacement of the carboxylic acid with fluorinated alcohols or phenols is an active area of research to modulate properties like acidity and lipophilicity.[22]

  • α-Substitution: Modification at the α-carbon of the propionic acid chain can significantly impact potency. For instance, α-fluorination of a valproic acid derivative enhanced its anticonvulsant potency and improved its therapeutic window.[23]

SAR_Principles cluster_mods Key Modification Points cluster_props Resulting Physicochemical & Biological Impact Core Phenylpropionic Acid Scaffold Ring A: Phenyl Ring (Position & Number of F) Core->Ring Chain B: Propionic Acid Chain (α-Substitution) Core->Chain Acid C: Carboxyl Group (Bioisosteric Replacement) Core->Acid PK Pharmacokinetics (Metabolic Stability, Absorption) Ring->PK PD Pharmacodynamics (Binding Affinity, Potency) Ring->PD Tox Toxicity Profile (Therapeutic Window) Ring->Tox Chain->PD Chain->Tox Acid->PK Acid->PD

Caption: Key structural modification points and their impact on compound properties.

Comparative Biological Activity Data

The following table summarizes data for representative compounds, illustrating key SAR principles.

Compound ClassSpecific DerivativeKey Structural FeatureBiological ActivityPotency MetricReference
Anticonvulsant 2-Fluoro-VPA-hydroxamic acidα-FluorinationAnticonvulsantED₅₀ = 0.16 mmol/kg[23]
Anticancer Compound 6 (Fluorinated Schiff Base)5 Fluorine AtomsCytotoxicity (A549 Cells)IC₅₀ = 0.64 µM[16]
Anticancer Fluorinated Triazole HybridTrifluoromethyl GroupAnticancer (Breast Cancer)IC₅₀ = 28 µM[24]
Anti-inflammatory Loxoprofen Derivative (10a)2-Fluoro substitution on phenyl ringAnti-inflammatoryEquivalent to Loxoprofen[25]

Experimental Protocols for Biological Evaluation

A robust and logical screening cascade is essential for identifying and characterizing promising lead compounds. The protocols described below represent self-validating systems for assessing the core biological activities of fluorinated phenylpropionic acid derivatives.

Screening Workflow

Screening_Workflow cluster_invitro In Vitro Screening (Primary) cluster_invivo In Vivo Validation (Secondary) start Compound Synthesis & Characterization cox_assay COX-1/COX-2 Enzyme Inhibition Assay start->cox_assay mtt_assay Cytotoxicity Assay (e.g., MTT on cell lines) start->mtt_assay target_binding Target Binding Assay (e.g., GPR120) start->target_binding decision1 Active & Non-Toxic? cox_assay->decision1 mtt_assay->decision1 target_binding->decision1 edema_model Anti-inflammatory Model (Carrageenan Paw Edema) decision1->edema_model Yes end Lead Optimization decision1->end No pk_study Pharmacokinetic Studies edema_model->pk_study tox_study Preliminary Toxicology pk_study->tox_study decision2 Efficacious & Safe? tox_study->decision2 decision2->end Yes

Caption: A logical workflow for the biological evaluation of novel derivatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
  • Principle: This assay quantifies the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is measured colorimetrically by monitoring the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid.

  • Causality: This is the primary mechanism-based screen for NSAID activity. Differentiating between COX-1 and COX-2 inhibition is critical for predicting both therapeutic efficacy and potential side effects, such as gastrointestinal toxicity which is primarily linked to COX-1 inhibition.[11][12]

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • TMPD solution.

    • Arachidonic acid (substrate).

    • Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib).

    • 96-well microplates.

    • Microplate reader capable of measuring absorbance at 590-620 nm.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the fluorinated test compounds and reference inhibitors in DMSO.

    • In a 96-well plate, add assay buffer, the enzyme (COX-1 or COX-2), and heme.

    • Add the test compound or vehicle (DMSO) to the appropriate wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Add the colorimetric substrate solution (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Immediately read the absorbance of the plate in kinetic mode at 590 nm for 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_vehicle).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[26]

  • Causality: This is a foundational assay to determine the general cytotoxicity of a compound. It is essential to ensure that the desired biological effect (e.g., anti-inflammatory) is not simply a result of the compound killing the cells. This provides a therapeutic window and flags compounds that are too toxic for further development.

  • Materials:

    • Cancer or normal cell lines (e.g., A549, HEK293).

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well plates, test compounds, vehicle control (DMSO), PBS.

    • Microplate reader (570 nm).

  • Step-by-Step Methodology:

    • Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[26]

    • Prepare serial dilutions of the fluorinated test compound in cell culture medium.

    • Remove the existing medium and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = 100 * (Abs_test / Abs_vehicle).

    • Plot percent viability versus the logarithm of the compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan into the paw of a rodent (e.g., Wistar rat) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.[27][28]

  • Causality: This assay validates the in vitro findings in a complex biological system. It assesses not only the compound's ability to inhibit inflammatory mediators but also its bioavailability and distribution to the site of inflammation, providing a more clinically relevant measure of potential efficacy.

  • Materials:

    • Wistar rats (180-200 g).

    • 1% Carrageenan solution in saline.

    • Test compound and reference drug (e.g., Diclofenac).

    • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

    • Plekysmometer (for measuring paw volume).

  • Step-by-Step Methodology:

    • Acclimatize animals and fast them overnight before the experiment.

    • Divide animals into groups (Vehicle Control, Reference Drug, Test Compound at various doses).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Administer the test compound or vehicle intraperitoneally or orally.[27]

    • After a set time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume (Vt) at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the edema volume (mL) for each animal at each time point: Edema = Vt - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = 100 * (1 - Edema_treated / Edema_control).

    • Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated and control groups.

Conclusion and Future Perspectives

Fluorinated phenylpropionic acid derivatives represent a remarkably versatile class of compounds whose biological activities extend far beyond their traditional role as anti-inflammatory agents. The strategic use of fluorine provides medicinal chemists with a powerful tool to enhance metabolic stability, increase target potency, and fine-tune pharmacokinetic profiles.[5][7] The expansion of their activities into oncology, metabolic disorders, and infectious diseases highlights the enduring value of this scaffold. Future research will undoubtedly focus on developing derivatives with greater target selectivity (e.g., COX-2 specific inhibitors or isoform-specific kinase inhibitors) and exploring novel therapeutic applications by leveraging the unique chemical properties that fluorine imparts. The robust experimental workflows outlined herein provide a clear and validated path for the continued discovery and development of these promising therapeutic agents.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI.
  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.
  • Synthesis and use of phenylpropionic acid derivatives. Google Patents.
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC.
  • In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. National Institutes of Health (NIH).
  • Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PMC - NIH.
  • Biological Activity Screening of Novel Fluorinated Compounds: An In-depth Technical Guide. Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pentanoic Acid Derivatives. Benchchem.
  • What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse.
  • The Growing Demand for Fluorinated Propionic Acid Derivatives in Pharma R&D. Benchchem.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC - PubMed Central.
  • The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Nature.
  • Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Taylor & Francis Online.
  • What is the mechanism of Flurbiprofen? Patsnap Synapse.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ijpsr.com.
  • What is the mechanism of Flurbiprofen Axetil? Patsnap Synapse.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf.
  • Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central.
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • FDA-Approved Fluorinated Anticancer Drugs. ResearchGate.
  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed.
  • in vitro assays used in preclinical safety. YouTube.
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC - NIH.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH).
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.
  • a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate.
  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate.
  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. PubMed.
  • Structure activity relationship of the synthesized compounds. ResearchGate.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.

Sources

An In-depth Technical Guide to 3-(2-Fluoro-4-methylphenyl)propionic acid: Synthesis, Characterization, and Prospective Evaluation as a Nonsteroidal Anti-inflammatory Drug

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoro-4-methylphenyl)propionic acid, a fluorinated arylpropionic acid derivative with therapeutic potential as a Nonsteroidal Anti-inflammatory Drug (NSAID). The document delineates a plausible synthetic pathway for this compound, leveraging established organic chemistry principles. Furthermore, it outlines a rigorous experimental framework for its evaluation as a selective cyclooxygenase (COX) inhibitor, the hallmark of NSAID activity. Detailed protocols for in vitro enzymatic and cell-based assays are provided to guide researchers in assessing its efficacy and safety profile. This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.

Introduction: The Propionic Acid Scaffold in NSAIDs and the Role of Fluorine

The arylpropionic acid moiety is a cornerstone of modern pharmacotherapy, most notably as the foundational structure for the "profen" class of NSAIDs.[1] Ibuprofen and naproxen are archetypal examples of this class, widely used for their analgesic, anti-inflammatory, and antipyretic properties.[2] Their therapeutic effects are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4] The high electronegativity and small size of the fluorine atom can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its target protein.[5][6] In the context of NSAIDs, strategic fluorination can potentially lead to improved potency, selectivity, and a more favorable side-effect profile. This guide focuses on this compound, a novel compound designed to leverage these potential benefits.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves three key stages:

  • Reduction of the Aldehyde: The starting benzaldehyde is reduced to the corresponding benzyl alcohol.

  • Conversion to Benzyl Halide: The benzyl alcohol is then converted to a more reactive benzyl halide.

  • Malonic Ester Synthesis: The benzyl halide is used to alkylate a malonic ester, followed by hydrolysis and decarboxylation to yield the target propionic acid.[8]

Synthesis_Pathway A 2-Fluoro-4-methylbenzaldehyde B (2-Fluoro-4-methylphenyl)methanol A->B  1. NaBH4  2. H2O workup C 1-(Bromomethyl)-2-fluoro-4-methylbenzene B->C  PBr3 D Diethyl 2-((2-fluoro-4-methylphenyl)methyl)malonate C->D  1. NaOEt, Diethyl malonate  2. EtOH E This compound D->E  1. H3O+, Δ  2. Decarboxylation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Fluoro-4-methylphenyl)methanol

  • To a solution of 2-Fluoro-4-methylbenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Bromomethyl)-2-fluoro-4-methylbenzene

  • Dissolve (2-Fluoro-4-methylphenyl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C.

  • Slowly add phosphorus tribromide (PBr3) (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture onto ice and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the benzyl bromide.

Step 3: Malonic Ester Synthesis to Yield this compound [3]

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature and stir for 1 hour.[9]

  • Add 1-(Bromomethyl)-2-fluoro-4-methylbenzene (1.0 eq) to the reaction mixture and reflux for 8 hours.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add a solution of sodium hydroxide (3.0 eq) in water and reflux for 4 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Heat the acidic mixture to reflux for 6-8 hours to effect decarboxylation.

  • Cool the mixture and extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Prospective Evaluation as a Nonsteroidal Anti-inflammatory Drug (NSAID)

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, while COX-2 is inducible and its expression is upregulated during inflammation.[10] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

COX_Inhibition cluster_0 Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Gastric Protection Platelet Aggregation PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Inflammation Pain Fever NS Non-selective NSAIDs (e.g., Ibuprofen) NS->COX1 NS->COX2 C2S This compound (Hypothesized COX-2 Selective) C2S->COX2

Caption: Mechanism of action of NSAIDs and hypothesized selectivity of the title compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the inhibitory potency and selectivity of this compound, a fluorometric or LC-MS/MS-based in vitro COX inhibition assay is recommended.[11]

Experimental Protocol: Fluorometric COX Inhibition Assay [11]

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe as per the assay kit manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • Include wells for a positive control (a known NSAID like celecoxib or ibuprofen) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Cytotoxicity Assay

Assessing the cytotoxicity of a new chemical entity is a critical step in drug development to ensure its safety. A standard in vitro cytotoxicity assay, such as the MTT or CellTox™ Green assay, can be used to evaluate the effect of this compound on cell viability.

Experimental Protocol: CellTox™ Green Cytotoxicity Assay

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 or a relevant inflammatory cell line like RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Assay Procedure:

    • Add the CellTox™ Green dye to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis: An increase in fluorescence indicates a loss of cell membrane integrity and thus, cytotoxicity. Calculate the percentage of cytotoxicity for each concentration and determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation

The data obtained from the in vitro assays should be tabulated for clear comparison with established NSAIDs.

Table 1: Hypothetical In Vitro Activity Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)CC50 (µM) on HEK293 cells
This compound To be determinedTo be determinedTo be determinedTo be determined
Ibuprofen15350.43>100
Celecoxib100.05200>100

Note: Data for Ibuprofen and Celecoxib are representative values from the literature and may vary depending on the assay conditions.

A high selectivity index for COX-2 and a high CC50 value would suggest that this compound has the potential to be a safe and effective NSAID.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and preclinical evaluation of this compound as a potential NSAID. The proposed synthetic route is based on established and reliable chemical reactions. The detailed protocols for in vitro COX inhibition and cytotoxicity assays provide a clear framework for assessing the compound's therapeutic potential and safety profile. Further studies, including in vivo models of inflammation and pain, would be necessary to fully elucidate the pharmacological properties of this promising compound.

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020).
  • Wikipedia. (2024). Ibuprofen. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. Retrieved from [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • ResearchGate. (2013). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities.
  • NIH National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2014).
  • PubMed Central. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Quora. (2018). How to convert propanoic acid to butanoic acid using the Arndt - Eistert method.
  • Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved from [Link]

  • ResearchGate. (2020). Update on in vitro cytotoxicity assays for drug development.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (2017). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone.
  • PubMed Central. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Retrieved from [Link]

  • ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Chemca. (n.d.). Arndt-Eistert Synthesis: Homologation of Acids. Retrieved from [Link]

  • An-Najah Staff. (2014). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. Retrieved from [Link]

  • ResearchGate. (2018). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).
  • LE STUDIUM. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Google Patents. (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • STENCILDENT. (2024). NSAID -PROPIONIC ACID DERIVATIVE DRUG (IBUPROFEN),ACETIC ACID DERIVATIVE (KETOROLAC),FENAMATE DRUG(MEPHENAMIC ACID) PHARMACOLOGY NOTES.
  • Fluorine in drug discovery: Role, design and case studies.
  • PubMed Central. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • YouTube. (2021).
  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • 71-74.pdf.
  • YouTube. (2023). Arndt-Eistert Synthesis.
  • ChemSynthesis. (2025). 2-(4-acetylphenyl)propanoic acid. Retrieved from [Link]

  • PubMed Central. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

Sources

Methodological & Application

"using 3-(2-Fluoro-4-methylphenyl)propionic acid as a starting material in organic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications and synthetic protocols utilizing 3-(2-fluoro-4-methylphenyl)propionic acid as a versatile starting material in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and actionable protocols.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is an arylpropionic acid derivative that has garnered significant interest in medicinal chemistry. Arylpropionic acids are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring in the title compound provides a unique electronic and steric profile. This can influence the molecule's reactivity, metabolic stability, and biological target engagement.

The presence of the carboxylic acid moiety offers a convenient handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide will explore its application in the synthesis of bioactive compounds, with a focus on G protein-coupled receptor 40 (GPR40) agonists and the construction of cyclic ketones through intramolecular reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂N/A
Molecular Weight 182.19 g/mol [1]
Appearance Solid[1]
CAS Number 166251-34-9 (for 3-(4-fluoro-2-methyl-phenyl)-propionic acid)[2]

Note: The CAS number provided is for a constitutional isomer. Researchers should verify the specific isomer required for their application.

Key Synthetic Applications

The strategic placement of the fluoro and methyl groups on the phenyl ring, combined with the reactive propionic acid side chain, makes this molecule a valuable precursor for several classes of compounds.

Synthesis of GPR40 Agonists for Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that has emerged as a promising therapeutic target for the treatment of type 2 diabetes. Agonists of GPR40 stimulate glucose-dependent insulin secretion from pancreatic β-cells. Several potent GPR40 agonists feature a phenylpropionic acid scaffold. This compound serves as a key starting material for the synthesis of these modulators. The primary synthetic transformation in this context is the formation of an amide bond, coupling the carboxylic acid with a variety of amine-containing fragments.

Intramolecular Friedel-Crafts Acylation: A Gateway to Tetralones

The 3-phenylpropionic acid structure is ideally suited for intramolecular Friedel-Crafts acylation to form a six-membered ring, yielding a tetralone. Tetralones are important intermediates in the synthesis of a wide range of natural products and pharmaceuticals.[3][4] The reaction is typically promoted by a strong acid, which facilitates the formation of an acylium ion that is subsequently attacked by the electron-rich aromatic ring. The substitution on the phenyl ring of this compound will direct the cyclization to a specific position.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[5] A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with an amine.

Workflow for Amide Bond Formation:

Sources

Application Notes and Protocols: Derivatization of 3-(2-Fluoro-4-methylphenyl)propionic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 3-(2-Fluoro-4-methylphenyl)propionic acid, a key starting material in medicinal chemistry and drug discovery. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and toxicity.[1][2][3] This guide details protocols for converting the carboxylic acid into esters and amides, thereby creating a library of diverse compounds for biological screening. We delve into the rationale behind these derivatizations, offering step-by-step methodologies, purification techniques, and characterization strategies. Furthermore, we discuss the application of these derivatives in relevant biological assays, with a focus on anti-inflammatory applications, a common therapeutic area for arylpropionic acid derivatives.[1][2]

Introduction: The Rationale for Derivatization

This compound belongs to the arylpropionic acid class of compounds, which are widely recognized for their therapeutic potential, particularly as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The carboxylic acid group is a common pharmacophore, capable of forming key hydrogen bonds and ionic interactions with biological targets. However, its presence can also lead to several liabilities:

  • Poor Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, affecting oral bioavailability.[1][3]

  • Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity.[1][2]

  • Limited Intellectual Property: Modifying a known scaffold is a common strategy to generate novel chemical entities with unique patentability.[3]

By converting the carboxylic acid to other functional groups, such as esters and amides, researchers can systematically modulate the physicochemical properties of the parent molecule. This strategy, often referred to as creating "bioisosteres," aims to retain or enhance the desired biological activity while improving the drug-like properties of the compound.[1][3][4] This application note will focus on two of the most common and synthetically accessible derivatization strategies: esterification and amidation .

Derivatization Strategies and Workflow

The overall workflow for generating a library of derivatives from this compound for biological screening is outlined below. This process involves synthesis, purification, characterization, and finally, biological evaluation.

Derivatization_Workflow cluster_synthesis Synthesis cluster_processing Processing & Analysis cluster_evaluation Evaluation Start This compound Esterification Esterification Start->Esterification Alcohol, Acid Catalyst Amidation Amidation (EDC/NHS) Start->Amidation Amine, EDC, NHS Purification Purification (Column Chromatography) Esterification->Purification Amidation->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Library Derivative Library (Esters & Amides) Characterization->Library BioAssay Biological Assays (e.g., COX Inhibition) Library->BioAssay

Figure 1: General workflow for the derivatization and biological evaluation of this compound.

Detailed Protocols

Protocol 1: Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] Using the alcohol as the solvent drives the equilibrium towards the ester product. This method is cost-effective and suitable for generating a variety of simple alkyl esters.

Rationale for Experimental Choices:

  • Excess Alcohol as Solvent: Using a large excess of the alcohol (e.g., methanol, ethanol) serves as both the reactant and the solvent, pushing the reversible reaction equilibrium toward the product side according to Le Châtelier's principle.[6]

  • Sulfuric Acid as Catalyst: A strong mineral acid like H₂SO₄ is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[5]

  • Aqueous Workup with NaHCO₃: The sodium bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid, facilitating purification.[5]

Step-by-Step Protocol (Example: Methyl Ester Synthesis):

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.49 mmol).

  • Reagent Addition: Add methanol (20 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

  • Characterization: Confirm the structure and purity of the resulting methyl 3-(2-fluoro-4-methylphenyl)propanoate by ¹H NMR, ¹³C NMR, and LC-MS.

DerivativeAlcoholTypical YieldPurification Method
Methyl Ester Methanol85-95%Column Chromatography
Ethyl Ester Ethanol80-90%Column Chromatography
Propyl Ester n-Propanol75-85%Column Chromatography

Table 1: Representative examples of ester derivatives prepared via Fischer Esterification.

Protocol 2: Amidation via EDC/NHS Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[7] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, coupling agents are required. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) is a widely used, mild, and efficient method for generating amides.[8][9][10]

Rationale for Experimental Choices:

  • Two-Step, One-Pot Reaction: This procedure first activates the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then stabilized by reaction with NHS to form a more stable NHS ester.[8][9] This semi-stable ester then reacts with the desired amine to form the amide bond.

  • pH Control: The initial activation step is most efficient at a slightly acidic pH (4.5-6.0), which is why a buffer like MES is often used. The subsequent reaction with the amine is more efficient at a physiological to slightly basic pH (7.2-8.5).[9]

  • Sulfo-NHS: For reactions in aqueous media or with biomolecules, the more water-soluble Sulfo-NHS is preferred over NHS.[10]

  • DCM as Solvent: Dichloromethane (DCM) is a common aprotic solvent that is suitable for this reaction, as it does not interfere with the coupling reagents.

Step-by-Step Protocol (Example: Benzylamide Synthesis):

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 5.49 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Add N-Hydroxysuccinimide (NHS) (0.69 g, 6.04 mmol, 1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • Coupling Agent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.16 g, 6.04 mmol, 1.1 eq) to the stirred solution. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS ester.

  • Amine Addition: Add benzylamine (0.66 mL, 6.04 mmol, 1.1 eq) to the reaction mixture. Let the reaction proceed at room temperature for 12-18 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Confirm the structure of N-benzyl-3-(2-fluoro-4-methylphenyl)propanamide using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

AmineProduct NameTypical Yield
BenzylamineN-benzyl-3-(2-fluoro-4-methylphenyl)propanamide70-85%
Morpholine1-(3-(2-fluoro-4-methylphenyl)propanoyl)morpholine75-90%
AnilineN-phenyl-3-(2-fluoro-4-methylphenyl)propanamide60-75%

Table 2: Representative examples of amide derivatives prepared via EDC/NHS coupling.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For esterification, the disappearance of the broad carboxylic acid proton signal (~10-12 ppm) and the appearance of new signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester) are key indicators. For amidation, the appearance of an amide N-H proton signal (typically 7-9 ppm) and signals from the amine fragment confirm the reaction.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS is used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Chromatography (TLC & HPLC): TLC is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.

Application in Biological Assays

Arylpropionic acid derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Therefore, a primary application for a library of this compound derivatives would be in screening for anti-inflammatory activity.

Biological_Assay_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Derivative Arylpropionic Acid Derivative Derivative->COX_Enzymes Inhibition

Figure 2: Simplified pathway of prostaglandin synthesis and inhibition by arylpropionic acid derivatives.

Example Assay: In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the reduction of PGG₂ to PGH₂, using a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) that changes color upon oxidation. The intensity of the color is proportional to the enzyme activity.

Brief Protocol:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in an appropriate buffer (e.g., Tris-HCl).

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well plate, combine the enzyme, heme cofactor, and the test compound (or DMSO for control). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation: Add arachidonic acid to initiate the reaction, followed immediately by the colorimetric substrate (TMPD).

  • Detection: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundMoietyHypothetical COX-1 IC₅₀ (µM)Hypothetical COX-2 IC₅₀ (µM)
Parent AcidCarboxylic Acid5.20.8
Derivative 1Methyl Ester15.82.1
Derivative 2Benzylamide12.41.5
Celecoxib (Control)->1000.05

Table 3: Illustrative biological data for COX inhibition. This data is for example purposes only.

Conclusion

The derivatization of this compound into esters and amides is a valuable strategy for generating novel chemical matter for biological screening. The protocols provided herein offer robust and reproducible methods for synthesizing these derivatives. By systematically modifying the carboxylic acid group, researchers can fine-tune the physicochemical and pharmacological properties of the parent compound, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Semwal, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3125-3137.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Jin, J., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 706241. Available at: [Link]

  • Kumar, P., et al. (2020). A Brief Review on Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. Available at: [Link]

  • Lupascu, F., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.
  • Rayam, P., et al. (2014). Synthesis, characterization and biological evaluation of some new aryl propionic acid derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1082-1089.
  • Lee, J., et al. (2022). 2-Aryl Propionic Acid Amide Modification of Naproxen and Ibuprofen Dimers for Anti-neuroinflammatory Activity in BV2. Biomolecules and Therapeutics, 30(6), 555-565. Available at: [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • MasterOrganicChemistry.com. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid at BMRB. Entry: bmse000331. Available at: [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available at: [Link]

  • Sheppard, T. D., et al. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(49), 11995-12008. Available at: [Link]

  • MasterOrganicChemistry.com. (2022). Fischer Esterification. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Experimental Design for 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the in vitro characterization of 3-(2-Fluoro-4-methylphenyl)propionic acid. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[1] This guide outlines a logical, phased experimental workflow designed to first establish a safe therapeutic window through cytotoxicity profiling, followed by direct target engagement assays for COX-1 and COX-2 enzymes. Finally, it details robust cellular assays to quantify the compound's functional anti-inflammatory effects by measuring its impact on key inflammatory signaling pathways and cytokine production in a relevant macrophage model.

Introduction and Rationale

This compound belongs to the arylpropionic acid class of compounds, which includes widely used NSAIDs like Ibuprofen and Loxoprofen.[1][2] The primary therapeutic action of these molecules is the inhibition of prostaglandin biosynthesis by blocking the active site of cyclooxygenase (COX) enzymes.[1] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection, and COX-2, which is inducible and significantly upregulated during inflammation.[1][3] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[4]

The experimental design detailed herein provides a systematic approach to evaluate this compound as a potential selective COX-2 inhibitor. The workflow is structured to yield a comprehensive dataset, from initial safety profiling to mechanistic and functional validation.

Experimental Phases:

  • Phase I: Cytotoxicity Profiling. Determine the non-toxic concentration range of the compound in a relevant cell line. This is a critical first step to ensure that subsequent functional effects are not due to cell death.[5][6]

  • Phase II: Mechanistic Validation (Target Engagement). Directly measure the inhibitory activity of the compound against isolated COX-1 and COX-2 enzymes to determine potency (IC50) and selectivity.[7][8][9]

  • Phase III: Functional Cellular Assessment. Investigate the compound's ability to suppress an inflammatory response in a cellular context, focusing on the canonical NF-κB signaling pathway and the production of pro-inflammatory cytokines.[10][11]

Overall Experimental Workflow

The following diagram illustrates the proposed sequential workflow for the in vitro characterization of the target compound.

G cluster_0 Phase I: Safety cluster_1 Phase II: Mechanism cluster_2 Phase III: Cellular Function Cytotoxicity Cytotoxicity Assay (MTT/WST-1) Determine Non-Toxic Dose Range COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay Inform Dose Selection Cell_Model RAW 264.7 Macrophage Model + LPS Stimulation Cytotoxicity->Cell_Model Inform Dose Selection Data_COX Calculate IC50 Values & Selectivity Index COX_Assay->Data_COX ELISA Cytokine Quantification (ELISA) (TNF-α, IL-6) Cell_Model->ELISA WB Signaling Pathway Analysis (Western Blot for NF-κB) Cell_Model->WB Data_Func Quantify Anti-inflammatory Effect ELISA->Data_Func WB->Data_Func

Caption: Sequential workflow for in vitro evaluation of the test compound.

Phase I Protocol: Cytotoxicity Assessment

Principle: Before assessing the anti-inflammatory activity, it is essential to determine the concentrations at which this compound does not induce cell death.[12] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[13]

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration to determine the cytotoxic profile. Concentrations exhibiting >90% viability are considered non-toxic and suitable for subsequent functional assays.

Phase II Protocol: COX-1/COX-2 Inhibition Assay

Principle: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2.[7] Many commercial kits utilize a fluorometric or colorimetric method where the COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A probe then reacts with PGG2 to produce a measurable signal, which is proportional to the enzyme's activity.[3]

Protocol: Fluorometric COX Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits.[3][14]

  • Reagent Preparation:

    • Prepare all kit components (Assay Buffer, COX Probes, COX Cofactors, Human Recombinant COX-1 and COX-2 enzymes, Arachidonic Acid substrate) according to the manufacturer's instructions.[3]

    • Prepare a range of dilutions for this compound.

    • Prepare a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.

  • Assay Procedure (in a 96-well black plate):

    • For each reaction, create a master mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add the reaction mix to each well.

    • Add the test compound dilutions, positive controls, and a vehicle control (DMSO) to their respective wells.

    • Add either the COX-1 or COX-2 enzyme to the appropriate wells. Include "no enzyme" wells as a background control.

    • Incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence kinetics for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration:

      • % Inhibition = ((Slope_Vehicle - Slope_Inhibitor) / Slope_Vehicle) * 100

    • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[8]

    • Calculate the Selectivity Index (SI) :

      • SI = IC50 (COX-1) / IC50 (COX-2)

      • A high SI value indicates greater selectivity for COX-2.

Parameter Description
IC50 (COX-1) Concentration of compound for 50% inhibition of COX-1 activity.
IC50 (COX-2) Concentration of compound for 50% inhibition of COX-2 activity.
Selectivity Index Ratio of IC50 (COX-1) to IC50 (COX-2).

Phase III Protocols: Functional Cellular Assays

These assays assess the compound's ability to modulate an inflammatory response within a living cell system. We use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate RAW 264.7 macrophages, which triggers a robust inflammatory cascade primarily through the NF-κB pathway.[10][13]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[11]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Degradation Proteasomal Degradation IkB->Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Cytokines Cytokine Production Genes->Cytokines Compound Test Compound (Hypothesized Action) Compound->IKK Inhibits?

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantitative Analysis of 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-(2-Fluoro-4-methylphenyl)propionic acid, a key intermediate in pharmaceutical synthesis. Two robust and validated analytical methods are presented: a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for routine purity and content uniformity testing, and a gas chromatography-mass spectrometry (GC-MS) method for sensitive trace-level detection and impurity profiling, which necessitates a prior derivatization step. The protocols detailed herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a final drug product. Therefore, the precise and accurate quantification of this intermediate is critical for ensuring the quality, safety, and efficacy of the API. This necessitates the development of reliable analytical methods to monitor its purity, quantify it in various matrices, and identify any potential process-related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.[3] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, making it ideal for the identification of unknown impurities and for analyses where very low detection limits are required. However, due to the polar nature and low volatility of carboxylic acids, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[4]

This application note presents detailed, validated protocols for both HPLC-UV and GC-MS analysis, providing scientists with the necessary tools for comprehensive characterization of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The RP-HPLC method is designed for the routine quantification and purity assessment of this compound. The choice of a C18 stationary phase is based on its wide applicability and excellent retention characteristics for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a sharp, symmetrical peak shape and an appropriate retention time.

HPLC Experimental Protocol

2.1.1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Water: Deionized, 18.2 MΩ·cm

2.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes; hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD)
Detection Wavelength 225 nm

2.1.3. Sample and Standard Preparation

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[5]

Method Validation Summary

This HPLC method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from blank and placebo matrices. Peak purity should be > 99%.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy (Recovery) Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[1][8]
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision (different day, analyst): ≤ 2.0%.[1][9]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~0.3 µg/mL).[1]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (e.g., ~1.0 µg/mL).[1]
Robustness No significant changes in results with small, deliberate variations in pH (±0.2), column temperature (±2°C), and flow rate (±0.1 mL/min).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E Prepared Sample F Separation on C18 Column E->F G UV Detection at 225 nm F->G H Integrate Peak Area G->H Chromatogram I Quantify using Calibration Curve H->I

Caption: Workflow for the HPLC-UV analysis of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is developed for high-sensitivity analysis and impurity identification. The core of this protocol is the derivatization of the carboxylic acid group to a less polar, more volatile trimethylsilyl (TMS) ester.[10] This is achieved using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The subsequent analysis by GC-MS allows for separation from potential impurities and confident identification based on mass spectra.

GC-MS Experimental Protocol

3.1.1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Derivatization Reagent: BSTFA with 1% TMCS

  • Pyridine: Anhydrous, GC grade

  • Ethyl Acetate: GC grade

  • Internal Standard (IS): 3-(4-Fluorophenyl)propionic acid or a suitable non-interfering analogue.[11]

3.1.2. Derivatization Procedure

  • Sample Preparation: Prepare a solution of the sample or standard in ethyl acetate at a concentration of approximately 1 mg/mL.

  • Internal Standard Spiking: To 100 µL of the sample/standard solution in a 2 mL GC vial, add 10 µL of the internal standard solution (1 mg/mL in ethyl acetate).

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue.

  • Incubation: Cap the vial tightly and heat at 75 °C for 45 minutes in a heating block or oven.

  • Cooling and Injection: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

3.1.3. Instrumentation and Analytical Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion, key fragments)
Expected Mass Spectrum

The EI mass spectrum of the TMS derivative of this compound is expected to show a molecular ion [M]⁺ and characteristic fragment ions. The key fragmentation would involve the loss of a methyl group (-15 Da) from the TMS moiety and cleavage at the ester bond.

Ion DescriptionExpected m/z (Theoretical)
[M]⁺ (TMS derivative)254.1
[M-CH₃]⁺239.1
[C₆H₃F(CH₃)CH₂CH₂CO]⁺165.1
[Si(CH₃)₃]⁺73.1
GC-MS Workflow Diagram

GCMS_Workflow A Prepare Sample/Standard in Ethyl Acetate B Spike with Internal Standard A->B C Evaporate to Dryness (N₂) B->C D Add Pyridine & BSTFA Reagent C->D E Heat at 75°C for 45 min D->E F Inject into GC-MS E->F G GC Separation (HP-5ms) F->G H MS Detection (EI, Scan/SIM) G->H I Data Analysis & Quantification H->I

Caption: Workflow for the GC-MS analysis including derivatization.

Concluding Remarks

The analytical protocols detailed in this application note provide robust and reliable methods for the comprehensive analysis of this compound. The HPLC-UV method is well-suited for routine quality control applications, offering excellent precision and accuracy for assay and purity determinations. The GC-MS method, incorporating a necessary derivatization step, provides a highly sensitive and selective alternative for trace-level analysis and the structural elucidation of potential impurities. Adherence to these protocols and the principles of analytical method validation outlined by regulatory bodies such as the FDA and ICH is crucial for ensuring data integrity and product quality in a regulated pharmaceutical environment.[12][13]

References

  • U.S. Food and Drug Administration. (n.d.). Analytical Method Validation.
  • Huynh-Ba, K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Dong, M. W., & Huynh-Ba, K. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Klassert, T., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLOS ONE, 15(9), e0239599.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • CymitQuimica. (n.d.). 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID.
  • Poole, C. F. (n.d.). What is the Sample Prep Approach to Placing a Fluorotag on a Carboxylic Acid?.
  • ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Hradkova, P., et al. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.
  • ResearchGate. (2025, August 5). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97 459-31-4.
  • PubChem. (n.d.). 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid.
  • Sigma-Aldrich. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • BenchChem. (n.d.). Application Note: Derivatization of 3-Fluoro-2-hydroxypropanoic Acid for GC-MS Analysis.
  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid.
  • Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1150-1156.
  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
  • Synblock. (n.d.). CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid.

Sources

Application Notes and Protocols for 3-(2-Fluoro-4-methylphenyl)propionic acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenylpropionic Acids in Drug Discovery

The arylpropionic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The introduction of fluorine into these and other molecular frameworks is a well-established strategy to modulate key drug-like properties. Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to protein targets.

3-(2-Fluoro-4-methylphenyl)propionic acid is a specialized building block that combines the recognized arylpropionic acid core with the strategic placement of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. This unique substitution pattern makes it a valuable starting material for the synthesis of novel compounds in several therapeutic areas. The ortho-fluoro substitution can induce conformational preferences and alter electronic properties, potentially leading to enhanced potency or selectivity for a given biological target. The para-methyl group provides a handle for further chemical modification or can itself contribute to favorable interactions within a binding pocket.

These application notes will provide a comprehensive overview of the potential uses of this compound, focusing on its role as a key intermediate in the development of next-generation NSAIDs and G-protein coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes. We present detailed synthetic protocols and strategic guidance for its incorporation into drug discovery pipelines.

PART 1: Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its application in medicinal chemistry research. While various methods for the synthesis of arylpropionic acids exist, a common and adaptable approach involves the use of a malonic ester synthesis followed by hydrolysis and decarboxylation.

Protocol 1: Synthesis via Diethyl Malonate Alkylation

This protocol is adapted from established methods for the synthesis of related 2-arylpropionic acids.

Step 1: Synthesis of 2-Fluoro-4-methylbenzyl bromide

  • To a solution of 2-fluoro-4-methyltoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-4-methylbenzyl bromide, which can be used in the next step without further purification.

Step 2: Alkylation of Diethyl Malonate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add the crude 2-fluoro-4-methylbenzyl bromide (1.0 eq) from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl (2-fluoro-4-methylbenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude diethyl (2-fluoro-4-methylbenzyl)malonate from Step 2, add an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (3.0 eq).

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. This will protonate the carboxylates and induce decarboxylation upon further heating.

  • Gently heat the acidified mixture to reflux until carbon dioxide evolution ceases.

  • Cool the reaction mixture and extract the product, this compound, with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the final product by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation 2_Fluoro_4_methyltoluene 2-Fluoro-4-methyltoluene Benzyl_Bromide 2-Fluoro-4-methylbenzyl bromide 2_Fluoro_4_methyltoluene->Benzyl_Bromide Reflux NBS NBS, Initiator NBS->Benzyl_Bromide Malonate_Ester Diethyl (2-fluoro-4-methylbenzyl)malonate Benzyl_Bromide->Malonate_Ester Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Malonate_Ester Reflux NaOEt NaOEt, EtOH NaOEt->Malonate_Ester Final_Product This compound Malonate_Ester->Final_Product 1. NaOH, Reflux 2. HCl, Reflux

Caption: Synthetic workflow for this compound.

PART 2: Application in the Development of Novel NSAIDs with Potentially Improved Safety Profiles

A significant drawback of long-term NSAID use is the risk of gastrointestinal side effects. Research has shown that modifying the structure of existing NSAIDs can lead to compounds with a better safety profile. For instance, fluorinated derivatives of loxoprofen have been synthesized and shown to have lower gastric ulcerogenic activity.[1]

This compound serves as an excellent starting point for creating novel NSAID candidates. The propionic acid moiety is a key pharmacophore for cyclooxygenase (COX) enzyme inhibition, while the substituted phenyl ring allows for fine-tuning of activity and properties.

Protocol 2: Synthesis of a Loxoprofen Analog from this compound

This protocol outlines a hypothetical synthesis of a novel loxoprofen analog.

Step 1: Acylation of this compound

  • Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • In a separate flask, prepare a solution of a suitable aromatic coupling partner, for example, a protected 2-oxocyclopentylmethylamine.

  • Add the freshly prepared acid chloride dropwise to the amine solution at 0 °C in the presence of a non-nucleophilic base such as triethylamine.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography.

Step 2: Final Deprotection (if necessary)

  • If a protecting group was used on the coupling partner, remove it under appropriate conditions (e.g., acid-labile or hydrogenation-labile groups).

  • Purify the final loxoprofen analog.

NSAID_Development Start_Mol This compound Activation Activation (e.g., SOCl2) Start_Mol->Activation Acid_Chloride Acid Chloride Intermediate Activation->Acid_Chloride Amide_Formation Amide Coupling Acid_Chloride->Amide_Formation Coupling_Partner Amine Coupling Partner Coupling_Partner->Amide_Formation Final_NSAID Novel NSAID Analog Amide_Formation->Final_NSAID

Caption: Workflow for developing novel NSAIDs.

PART 3: Application as a Key Building Block for GPR40 Agonists

GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) is a promising target for the treatment of type 2 diabetes.[2] Agonists of this receptor stimulate glucose-dependent insulin secretion. Many potent GPR40 agonists feature a phenylpropionic acid scaffold. The 2-fluoro substitution in this compound can be particularly advantageous in this context, as it can enhance potency and improve pharmacokinetic properties.[3][4]

Protocol 3: General Strategy for Incorporating the Scaffold into GPR40 Agonists

The general structure of many GPR40 agonists consists of the phenylpropionic acid head group, a central linker, and a tail group that often comprises a biphenyl or other aromatic system. This compound can serve as the head group, with the para-methyl group offering a point for elaboration into the linker and tail regions.

Step 1: Functionalization of the Methyl Group

  • Perform a benzylic bromination of the methyl group of a protected ester of this compound using NBS and a radical initiator, similar to the synthesis of the starting material. This yields a benzylic bromide.

Step 2: Linker and Tail Group Installation

  • The benzylic bromide can then be used in a variety of coupling reactions to introduce the linker and tail group. For example, it can be reacted with an amine or phenol to form a C-N or C-O bond, respectively, which serves as the linker.

  • The amine or phenol would already have the desired tail group attached.

Step 3: Ester Hydrolysis

  • Finally, the protecting ester group is hydrolyzed under basic conditions to yield the final GPR40 agonist with the free carboxylic acid.

GPR40_Agonist_Pathway GPR40 GPR40 Receptor Insulin_Secretion Glucose-Dependent Insulin Secretion GPR40->Insulin_Secretion Activates Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Leads to Agonist GPR40 Agonist Agonist->GPR40 Binds to

Sources

Formulation of 3-(2-Fluoro-4-methylphenyl)propionic Acid for In Vivo Studies: A Systematic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the rational formulation of 3-(2-Fluoro-4-methylphenyl)propionic acid, a novel compound with a chemical structure suggestive of a non-steroidal anti-inflammatory drug (NSAID).[1] Given its phenylpropionic acid backbone, this compound is predicted to be a weak acid with poor aqueous solubility, posing a significant challenge for achieving adequate exposure in preclinical in vivo studies. This document outlines a systematic, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing through the preparation and analysis of simple solutions, co-solvent systems, and suspensions. The protocols provided are designed to be practical, reproducible, and grounded in established pharmaceutical principles, enabling researchers to select and prepare a fit-for-purpose dosing vehicle that ensures reliable and consistent drug delivery for toxicological and efficacy models.

Introduction: The Formulation Challenge

This compound is a carboxylic acid derivative with a molecular weight of 182.19 g/mol and a formula of C₁₀H₁₁FO₂.[2] Structurally similar compounds, such as ibuprofen and flurbiprofen, are known to be poorly soluble in water, a characteristic that can lead to low and erratic oral bioavailability.[3][4] The primary goal of formulation development for in vivo studies is not to create a final commercial product, but to develop a simple, safe, and reproducible vehicle that can deliver the required dose consistently across study animals. Poorly soluble drugs often present challenges that can compromise the integrity of preclinical data if not properly addressed.[5]

This guide provides a logical workflow to overcome these challenges by systematically evaluating the compound's properties and matching them to an appropriate formulation strategy.

Pre-Formulation Assessment: Understanding the Molecule

Before any formulation work begins, a fundamental understanding of the compound's physicochemical properties is crucial. This data dictates the entire formulation strategy.

2.1. Critical Physicochemical Properties

  • Aqueous Solubility: This is the most critical parameter. The solubility of a weak acid is highly dependent on pH.[5][6] It is essential to determine its solubility in water and at various pH levels (e.g., pH 2.0, 7.4, and 10.0).

  • pKa: The acid dissociation constant (pKa) will identify the pH at which the compound transitions between its non-ionized (less soluble) and ionized (more soluble) forms. For a carboxylic acid, solubility dramatically increases at a pH above its pKa.

  • LogP (Lipophilicity): The octanol-water partition coefficient indicates the compound's lipophilicity. A high LogP suggests good membrane permeability but poor aqueous solubility, classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound.

  • Solid-State Properties: The compound's crystalline form (polymorphism) can significantly impact its solubility and dissolution rate.[5] While extensive characterization may not be necessary for early studies, being aware of potential variability is important.

2.2. Protocol: Rapid Solubility Screening

This protocol establishes a baseline for selecting a formulation path.

Objective: To estimate the solubility of this compound in common preclinical vehicles.

Materials:

  • This compound

  • Purified Water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Tween® 80

  • Vials, magnetic stirrer, pH meter, analytical balance

Procedure:

  • Add an excess amount of the compound (e.g., 10-20 mg) to 1 mL of each test vehicle in a glass vial.

  • Cap the vials and agitate at room temperature for 24 hours to ensure equilibrium is reached.

  • Visually inspect for undissolved solid material.

  • If solid remains, centrifuge the samples to pellet the excess compound.

  • Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC-UV).

  • Record the solubility in mg/mL for each vehicle.

Table 1: Hypothetical Solubility Screening Data

VehicleEstimated Solubility (mg/mL)Observations
Water< 0.01Insoluble
PBS (pH 7.4)0.5 - 1.0Slightly Soluble
0.1 N NaOH> 50Freely Soluble
PEG 40025Soluble
Propylene Glycol10Soluble

Interpretation: The hypothetical data confirms the compound is a weak acid with poor solubility at neutral pH, which increases significantly at basic pH due to salt formation. It also shows solubility in common non-aqueous co-solvents. This information is the foundation for the formulation selection workflow.

Formulation Strategy Selection Workflow

The choice of formulation depends directly on the target dose and the solubility data. The following workflow provides a decision-making framework.

G start Define Target Dose (e.g., 10 mg/kg) solubility_check Is Target Dose Soluble in Water at Neutral pH? start->solubility_check ph_adjust Is Dose Soluble with pH Adjustment? solubility_check->ph_adjust No aqueous_sol Use Simple Aqueous Solution (e.g., PBS) solubility_check->aqueous_sol Yes cosolvent Is Dose Soluble in a Tolerated Co-solvent Mix? ph_adjust->cosolvent No ph_sol Use pH-Adjusted Solution (Protocol 4.1) ph_adjust->ph_sol Yes cosolvent_sol Use Co-solvent Formulation (Protocol 4.2) cosolvent->cosolvent_sol Yes suspension Prepare Suspension (Protocol 4.3) cosolvent->suspension No

Caption: Formulation selection workflow for this compound.

Detailed Formulation Protocols

Based on the strategy selection, the following protocols provide step-by-step instructions for preparing common preclinical formulations. Always start with the simplest viable option.

4.1. Protocol: pH-Adjusted Aqueous Solution

This is the preferred method for acidic compounds if the target dose can be achieved at a physiologically tolerable pH (typically between 6.0 and 8.5 for oral administration).

Objective: To prepare a 5 mg/mL solution by forming the sodium salt in situ.

Materials:

  • This compound: 50 mg

  • 1.0 N Sodium Hydroxide (NaOH): As required

  • Purified Water: q.s. to 10 mL

  • Sterile magnetic stir bar and vial, 10 mL volumetric flask, pH meter

Procedure:

  • Weigh 50 mg of the compound into the vial.

  • Add ~8 mL of purified water. The compound will not dissolve.

  • While stirring, add 1.0 N NaOH dropwise. Monitor the pH continuously.

  • Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired range (e.g., 7.5 - 8.0). The carboxylic acid is now deprotonated, forming a soluble salt.

  • Once fully dissolved, quantitatively transfer the solution to the 10 mL volumetric flask.

  • Rinse the vial with a small amount of water and add it to the flask.

  • Bring the final volume to 10 mL with water and mix thoroughly.

  • Confirm the final pH. The resulting formulation is a clear solution ready for administration.

Trustworthiness Check: The clarity of the final solution is a primary validation point. The pH must be confirmed before dosing to ensure consistency.

4.2. Protocol: Co-solvent Formulation

This approach is used when pH adjustment alone is insufficient or undesirable. Co-solvents like PEG 400 increase solubility by reducing the polarity of the aqueous vehicle.[7]

Objective: To prepare a 10 mg/mL solution using a co-solvent system.

Materials:

  • This compound: 100 mg

  • PEG 400: 3 mL (30% v/v)

  • Saline (0.9% NaCl): q.s. to 10 mL

  • Vial, graduated cylinders, magnetic stirrer

Procedure:

  • Weigh 100 mg of the compound into the vial.

  • Add 3 mL of PEG 400. Stir until the compound is fully dissolved or a uniform slurry is formed. Gentle warming (<40°C) can be applied if necessary.

  • Slowly add the saline dropwise while stirring continuously. This is a critical step to avoid "crashing out" or precipitation of the compound.

  • Continue adding saline until the final volume of 10 mL is reached.

  • Visually inspect the final formulation to ensure it is a clear, homogenous solution.

Causality: PEG 400 is chosen for its high solubilizing capacity and excellent safety profile in preclinical species.[8] The slow addition of the aqueous component maintains the drug in solution by preventing a sudden, drastic change in solvent polarity.

4.3. Protocol: Aqueous Suspension

A suspension is the formulation of last resort when the required dose cannot be solubilized. The goal is to create a uniform dispersion of fine particles.

Objective: To prepare a 20 mg/mL suspension.

G weigh 1. Weigh Compound and Excipients prewet 2. Pre-wet with Wetting Agent (Tween 80) weigh->prewet vehicle 3. Add Suspension Vehicle Incrementally prewet->vehicle homogenize 4. Homogenize (e.g., Mortar & Pestle) vehicle->homogenize qs 5. QS to Final Volume and Mix Thoroughly homogenize->qs

Caption: General workflow for preparing a preclinical suspension.

Materials:

  • This compound: 200 mg

  • Hydroxypropyl Methylcellulose (HPMC), 0.5% in water: q.s. to 10 mL

  • Tween® 80: 1-2 drops (wetting agent)

  • Mortar and pestle, vial, graduated cylinder

Procedure:

  • Prepare the 0.5% HPMC vehicle by slowly adding HPMC powder to stirring water and allowing it to fully hydrate.

  • Weigh 200 mg of the compound and place it in the mortar.

  • Add 1-2 drops of Tween® 80 directly onto the powder.

  • Triturate the powder with the pestle to form a uniform paste. This step coats the drug particles and improves their wettability, which is crucial for preventing clumping.[8]

  • Slowly add a small amount (~1-2 mL) of the 0.5% HPMC vehicle and continue to triturate to form a smooth, homogenous slurry.

  • Gradually add more vehicle in portions, mixing well after each addition.

  • Transfer the contents to a 10 mL graduated cylinder or vial.

  • Rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer, and add it to the vial.

  • Bring to the final volume of 10 mL.

  • Mix thoroughly before each animal dose is drawn to ensure uniform distribution of the suspended particles.

Formulation Characterization and In Vivo Considerations

5.1. Quality Control Checks

Before administration, all formulations should undergo basic quality control checks.

Table 2: Quality Control Parameters for Preclinical Formulations

Formulation TypeKey ParametersAcceptance Criteria
Solution Appearance, pHClear, free of particulates. pH within ±0.2 units of target.
Co-solvent AppearanceClear, free of particulates. No precipitation upon standing.
Suspension Appearance, Re-suspendabilityUniform, opaque dispersion. Particles should easily re-suspend with gentle shaking. No caking.

5.2. Administration and Handling

  • Route of Administration: The protocols described are primarily intended for oral gavage. For intravenous administration, formulations must be sterile, iso-osmotic, and free of particulates, requiring more complex procedures.

  • Dose Uniformity: For suspensions, it is imperative to stir or vortex the formulation immediately before drawing each dose to ensure the animal receives the correct amount of drug.

  • Stability: These formulations are intended for short-term use. It is recommended to prepare them fresh daily. If storage is required, a brief physical stability assessment (e.g., 24-48 hours at room temperature and 4°C) should be conducted to check for precipitation or particle growth.

  • Vehicle Tolerability: The chosen excipients and their concentrations are generally considered safe for preclinical studies. However, it is good practice to dose a satellite group of animals with the vehicle alone to rule out any vehicle-induced effects.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a simple and reliable formulation. By conducting a systematic pre-formulation solubility assessment, researchers can follow a logical workflow to select an appropriate vehicle. The tiered approach, starting with pH-adjusted solutions, moving to co-solvents, and using suspensions as a final option, provides a high probability of success. The detailed protocols in this guide offer a practical starting point for preparing dosing vehicles that ensure consistent and reproducible drug exposure, thereby generating high-quality and reliable data in preclinical efficacy and safety studies.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]

  • Excipients for Formulation Success. (2016). Pharmaceutical Technology. Available at: [Link]

  • pH Modifier Excipients. (n.d.). CD Formulation. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (2014). PubMed Central. Available at: [Link]

  • Pharmaceutical formulations of acid labile substances for oral use. (n.d.). Google Patents.
  • Preclinical Study of Ibuprofen Loaded Transnasal Mucoadhesive Microemulsion for Neuroprotective Effect in MPTP Mice Model. (2015). PubMed Central. Available at: [Link]

  • Excipients. (n.d.). Pharmlabs. Available at: [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2013). PubMed Central. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). PubMed Central. Available at: [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). PubMed. Available at: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2021). ResearchGate. Available at: [Link]

  • Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. (2015). PubMed Central. Available at: [Link]

  • 3-(2-Methylphenyl)propionic acid. (n.d.). PubChem. Available at: [Link]

  • Formulation and Optimization of Dispersible Tablets for NSAIDs: Enhancing Drug Delivery and Efficacy. (n.d.). Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Available at: [Link]

  • [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. (1975). PubMed. Available at: [Link]

Sources

Application Note & Protocols: Synthetic Transformations of 3-(2-Fluoro-4-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed experimental protocols for key chemical transformations of 3-(2-Fluoro-4-methylphenyl)propionic acid, a valuable building block in medicinal chemistry and materials science. The presence of the carboxylic acid moiety, combined with the electronically-tuned phenyl ring featuring fluoro and methyl substituents, offers a versatile platform for synthetic diversification. This document outlines field-proven methodologies for the preparation of the corresponding acyl chloride, ester, and amide derivatives, as well as a protocol for intramolecular Friedel-Crafts acylation to construct a tetralone scaffold. Each protocol is supported by mechanistic rationale, step-by-step instructions, and safety considerations to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: Understanding the Substrate

This compound is a substituted aromatic carboxylic acid. Its reactivity is primarily dictated by the carboxyl group (-COOH), which can undergo a variety of well-established transformations. However, the substituents on the aromatic ring play a crucial role in influencing reaction pathways, particularly in electrophilic aromatic substitutions.

  • Carboxylic Acid Group: This functional group is the primary site for the reactions detailed in this guide, serving as a precursor for more reactive species like acyl chlorides or undergoing direct condensation to form esters and amides.

  • 2-Fluoro Group: As an electron-withdrawing but ortho-, para-directing group, the fluorine atom influences the electron density of the aromatic ring.

  • 4-Methyl Group: This is an electron-donating and activating group, also directing incoming electrophiles to the ortho and para positions.

The interplay of these features makes this molecule a synthetically interesting starting material for creating diverse chemical entities.

Conversion to Acyl Chloride: A Gateway Intermediate

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. It transforms the relatively unreactive hydroxyl of the carboxyl group into an excellent leaving group (chloride), thereby creating a highly electrophilic acylating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of steps, involving the collapse of a tetrahedral intermediate, results in the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1] A key advantage of this method is that the byproducts are gases, which evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[2]

Protocol: Synthesis of 3-(2-Fluoro-4-methylphenyl)propanoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry round-bottom flask with this compound.

  • Add thionyl chloride (2.0 equivalents). The reaction can often be run neat or with a minimal amount of an anhydrous solvent like toluene to facilitate stirring.[3]

  • Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Gently heat the reaction mixture to reflux (approximately 75-80 °C for neat thionyl chloride) and maintain for 2-3 hours.[3] The progress can be monitored by the cessation of gas evolution.

  • After cooling the mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.

  • The resulting crude 3-(2-Fluoro-4-methylphenyl)propanoyl chloride is a pale yellow oil and is typically used in the next step without further purification due to its moisture sensitivity.

Tabulated Reaction Parameters
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 10 mmol scale)
This compound182.191.01.82 g
Thionyl chloride (SOCl₂)118.972.01.48 mL (2.4 g)
Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_workup Workup start_acid 3-(2-Fluoro-4-methylphenyl) propionic acid reagent SOCl₂ (2.0 eq) Reflux, 2-3h start_acid->reagent workup Remove excess SOCl₂ (Vacuum) reagent->workup product 3-(2-Fluoro-4-methylphenyl) propanoyl chloride workup->product G start_acid 3-(2-Fluoro-4-methylphenyl) propionic acid reagents Ethanol (solvent) cat. H₂SO₄ Reflux, 4-6h start_acid->reagents quench Quench & Extract (EtOAc/H₂O) reagents->quench wash Wash with NaHCO₃ then Brine quench->wash dry Dry (MgSO₄) Concentrate wash->dry product Ethyl 3-(2-Fluoro-4-methylphenyl) propanoate dry->product G acyl_chloride Acyl Chloride in DCM reaction Combine at 0°C Warm to RT, 1-2h acyl_chloride->reaction amine_sol Benzylamine + Et₃N in DCM amine_sol->reaction workup Wash with HCl, NaHCO₃, Brine reaction->workup purify Dry & Purify workup->purify product N-Benzyl Amide Product purify->product G alcl3_slurry AlCl₃ in DCM 0 °C reaction Add Acyl Chloride dropwise Stir 0 °C to RT, 2-4h alcl3_slurry->reaction acyl_chloride Acyl Chloride in DCM acyl_chloride->reaction quench Quench on Ice/HCl reaction->quench extract_wash Extract with DCM Wash & Dry quench->extract_wash product 7-Fluoro-5-methyl -1-tetralone extract_wash->product

Sources

Troubleshooting & Optimization

"how to increase the yield of 3-(2-Fluoro-4-methylphenyl)propionic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to enhance the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on a typical malonic ester synthesis route.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Alkylated Malonic Ester Intermediate 1. Incomplete deprotonation of diethyl malonate.2. Inactive or impure sodium ethoxide.3. Low reactivity of 2-Fluoro-4-methylbenzyl halide.4. Side reactions, such as elimination of the benzyl halide.1. Ensure anhydrous conditions. Use freshly prepared sodium ethoxide or a high-quality commercial source. Consider using a stronger base like sodium hydride in an appropriate solvent (e.g., THF).2. Test the activity of the sodium ethoxide. Store it under an inert atmosphere.3. Consider converting the benzyl alcohol to a more reactive benzyl bromide or iodide if using the chloride.4. Maintain a controlled reaction temperature, typically at or below room temperature, to minimize elimination.
Formation of Dialkylated Malonic Ester 1. Excess benzyl halide relative to the malonic ester enolate.2. Prolonged reaction time at elevated temperatures.1. Use a slight excess of diethyl malonate (1.1-1.2 equivalents) relative to the benzyl halide.2. Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.3. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.
Low Yield during Hydrolysis and Decarboxylation 1. Incomplete hydrolysis of the diethyl ester.2. Incomplete decarboxylation.3. Product degradation at high temperatures.1. Use a sufficient excess of a strong base (e.g., KOH or NaOH) and ensure a sufficiently long reaction time for complete saponification. The use of a co-solvent like ethanol can improve solubility and reaction rate.2. Ensure the acidification step is complete (pH < 2) before heating for decarboxylation. A typical temperature for decarboxylation is 100-120 °C.3. Avoid excessively high temperatures during decarboxylation. Monitor the reaction for CO2 evolution to determine the endpoint.
Difficulties in Product Purification 1. Presence of unreacted starting materials or side products.2. Emulsion formation during aqueous workup.1. Optimize the reaction conditions to minimize side products. Consider column chromatography for purification if simple crystallization is insufficient.2. Break emulsions by adding a saturated brine solution or by filtering the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable 2-fluoro-4-methylbenzyl halide, followed by hydrolysis and decarboxylation to yield the desired product.

Q2: What are the critical parameters to control for a high-yield synthesis?

The most critical parameters include the purity and reactivity of the starting materials, the choice of base and solvent, the reaction temperature, and the efficiency of the hydrolysis and decarboxylation steps. Anhydrous conditions are crucial during the alkylation step to prevent quenching of the base.

Q3: Are there alternative synthetic routes?

Yes, other routes exist. For example, one could consider the Arndt-Eistert homologation of 2-(2-Fluoro-4-methylphenyl)acetic acid. However, the malonic ester synthesis is often preferred for its reliability and scalability.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.[1][2]

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the aromatic protons (with coupling to fluorine), a singlet for the methyl group, and two methylene groups of the propionic acid chain.

  • ¹³C NMR: Resonances for the aromatic carbons (with C-F couplings), the methyl carbon, the methylene carbons, and the carboxylic acid carbonyl carbon.

  • IR: A broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F and C-H stretches.

Detailed Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a high-yield synthesis of this compound.

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour.

  • Add 2-fluoro-4-methylbenzyl bromide (1.0 eq.) dropwise, maintaining the temperature below 25 °C.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the benzyl bromide is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(2-fluoro-4-methylbenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude malonic ester from the previous step, add a solution of potassium hydroxide (3.0 eq.) in ethanol/water (1:1).

  • Heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC or the disappearance of the ester starting material).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2 at 0 °C.

  • Heat the acidified mixture to 100-120 °C to effect decarboxylation. Continue heating until CO2 evolution ceases.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway A Diethyl Malonate C Diethyl Malonate Enolate A->C + NaOEt B Sodium Ethoxide B->C E Diethyl 2-(2-fluoro-4-methylbenzyl)malonate C->E + Ar-CH2Br D 2-Fluoro-4-methylbenzyl Bromide D->E G Dipotassium Salt E->G Hydrolysis F KOH, H2O/ Ethanol F->G I This compound G->I Acidification & Decarboxylation H HCl, Heat H->I Troubleshooting_Workflow Start Low Yield? Check_Alkylation Check Alkylation Step Start->Check_Alkylation Yes Check_Hydrolysis Check Hydrolysis/Decarboxylation Start->Check_Hydrolysis No, Alkylation OK Base_Issue Inactive Base/Wet Conditions? Check_Alkylation->Base_Issue Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Hydrolysis->Incomplete_Hydrolysis Use_Fresh_Base Use Fresh Base & Anhydrous Conditions Base_Issue->Use_Fresh_Base Yes Halide_Issue Low Halide Reactivity? Base_Issue->Halide_Issue No Use_Br_or_I Use Benzyl Bromide or Iodide Halide_Issue->Use_Br_or_I Yes Increase_Base_Time Increase Base eq. & Reaction Time Incomplete_Hydrolysis->Increase_Base_Time Yes Incomplete_Decarboxylation Incomplete Decarboxylation? Incomplete_Hydrolysis->Incomplete_Decarboxylation No Ensure_pH_Heat Ensure pH < 2 & Adequate Heating Incomplete_Decarboxylation->Ensure_pH_Heat Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents. (n.d.).
  • EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents. (n.d.).
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities - Journal of Medicinal Chemistry - Figshare. (n.d.). Retrieved January 19, 2026, from [Link]

  • 3-(2-Methylphenyl)propionic acid - Oakwood Chemical. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents. (n.d.).
  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 3-(2-Fluoro-4-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(2-Fluoro-4-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Molecule and Potential Impurities

This compound is a carboxylic acid, and its purification is often complicated by the presence of structurally similar impurities. The nature of these impurities is largely dictated by the synthetic route employed. A common approach to synthesizing 3-arylpropionic acids is the Arndt-Eistert homologation of the corresponding 2-fluoro-4-methylphenylacetic acid.

Potential Impurities from a Hypothetical Arndt-Eistert Synthesis Route:

  • Starting Material: Unreacted 2-fluoro-4-methylphenylacetic acid.

  • Side-products from diazomethane reaction: Formation of chloromethyl ketone if the reaction with the acid chloride is incomplete and HCl is present.[1]

  • Rearrangement byproducts: Incomplete Wolff rearrangement can lead to other ketene-derived impurities.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts used.

A visual representation of a potential synthetic pathway and where impurities may arise is crucial for targeted purification strategies.

G cluster_synthesis Hypothetical Arndt-Eistert Homologation cluster_impurities Potential Impurities Start 2-Fluoro-4-methylphenylacetic acid AcidChloride Acid Chloride Formation (e.g., SOCl2) Start->AcidChloride Diazoketone Reaction with Diazomethane AcidChloride->Diazoketone Impurity1 Unreacted Starting Material AcidChloride->Impurity1 Incomplete Reaction Wolff Wolff Rearrangement (e.g., Ag2O, H2O) Diazoketone->Wolff Impurity2 Chloromethyl Ketone Diazoketone->Impurity2 Side Reaction Crude Crude this compound Wolff->Crude Impurity3 Rearrangement Byproducts Wolff->Impurity3 Incomplete Rearrangement

Caption: Potential impurity sources in a hypothetical Arndt-Eistert synthesis.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My compound “oils out” during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or comes out of the solution above its melting point. This is a common problem with compounds that have relatively low melting points or when a high concentration of impurities significantly depresses the melting point.

Causality & Solution:

  • Re-dissolve and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil and add more of the "good" solvent (the one in which the compound is more soluble) to dilute the solution. This lowers the saturation point, allowing the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Solvent System Optimization: Your chosen solvent system may be inappropriate. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For arylpropionic acids, consider the following solvent systems:

    • Toluene/Hexane

    • Ethanol/Water[2]

    • Ethyl Acetate/Heptane

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Question 2: I have a very poor yield after recrystallization. How can I improve it?

Answer: A low yield is often due to using too much solvent or premature crystallization.

Causality & Solution:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.

  • Check Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor by evaporation and attempt a second recrystallization.

  • Prevent Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you can try using a stemless funnel or warming the funnel before filtration.[4] It may also be necessary to use a slight excess of hot solvent and then evaporate it to the point of saturation after filtration.

Question 3: My recrystallized product is still colored. How do I remove colored impurities?

Answer: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

Causality & Solution:

  • Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound) to the solution.[4]

  • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have the colored impurities adsorbed to its surface.[4] Be cautious not to use too much charcoal, as it can also adsorb your desired product.

Chromatography Issues

Question 4: My acidic compound is streaking/tailing on the silica gel column. How can I get sharp bands?

Answer: Tailing of acidic compounds on silica gel is a common issue due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface.

Causality & Solution:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[5] This protonates the silanol groups, reducing their interaction with your acidic compound and leading to sharper peaks.

  • Use a Less Acidic Stationary Phase: If tailing persists, consider using a different stationary phase like alumina or a deactivated silica gel.

  • Deactivate the Silica Gel: You can deactivate silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine, packing the column, and flushing with one column volume of this solvent system before loading your sample.

Question 5: I can't separate my product from a very similar impurity by column chromatography. What are my options?

Answer: Close-running impurities require optimization of your chromatographic conditions.

Causality & Solution:

  • Optimize the Solvent System: A good starting point for flash chromatography is to find a solvent system that gives your product an Rf of 0.2-0.3 on a TLC plate.[5] For difficult separations, you may need to screen various solvent systems to maximize the difference in Rf values between your product and the impurity.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution where you gradually increase the polarity of the eluent during the separation. This can help to better resolve compounds that are close together.

  • Dry Loading: For challenging separations, dry loading your sample can improve resolution. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your column.

III. Frequently Asked Questions (FAQs)

Q1: Which purification method, recrystallization or chromatography, is better for this compound?

A1: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often preferred for large-scale purifications where the impurities have significantly different solubilities from the product. It is a more economical and less labor-intensive method.

  • Column chromatography is more effective for separating complex mixtures or impurities with very similar structures and polarities to the desired compound. It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used to assess purity:

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can confirm the structure of your compound and help to identify and quantify any remaining impurities.

Q3: What are the best practices for storing purified this compound?

A3: Like most carboxylic acids, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from moisture and incompatible materials.

IV. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol assumes a moderately polar compound.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate with 0.5% acetic acid) that gives the desired product an Rf value between 0.2 and 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. References

  • Arndt, F.; Eistert, B. Ber. Dtsch. Chem. Ges.1935 , 68, 200-208.

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small-Scale Approach, 3rd ed.; Cengage Learning: Mason, OH, 2011.

  • Biocyclopedia. Problems in recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Danheiser, R. L.; Senzer, B. D.; Varongchayakul, C.; Daniels, B.; Dong, V. M. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 , 102, 276-302. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • University of Colorado, Boulder, Department of Chemistry. Recrystallization. [Link]

  • EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents.

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents.

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

Sources

"troubleshooting low yield in fluorinated propionic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated propionic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during these synthetic procedures, with a primary focus on addressing low reaction yields. Our goal is to equip you with the scientific understanding and practical steps necessary to diagnose and resolve challenges in your fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is resulting in a low yield or no product at all. What are the most common initial checks I should perform?

A1: Low yields in fluorination reactions often stem from a few critical factors. Before delving into more complex troubleshooting, a systematic initial check is recommended:

  • Reagent Quality and Handling: The choice and condition of your fluorinating agent are paramount. Many are sensitive to moisture and can decompose over time. Ensure your reagent is fresh or has been stored under strictly anhydrous conditions. For instance, while Selectfluor™ is relatively stable, other agents are highly moisture-sensitive.[1]

  • Anhydrous Reaction Conditions: Water is a significant inhibitor of nucleophilic fluorination. It can solvate the fluoride anion, drastically reducing its nucleophilicity, and can also lead to the formation of unwanted alcohol byproducts.[1] It is crucial to use rigorously dried solvents and reagents.

  • Appropriate Solvent Selection: The solvent plays a critical role in reactant solubility, reaction rate, and selectivity. For nucleophilic fluorinations, polar aprotic solvents like acetonitrile or DMSO are generally preferred.[1][2] However, compatibility is key, as some electrophilic "F+" reagents can react violently with solvents like DMF, pyridine, and DMSO.[3][4]

  • Reaction Temperature and Time: Fluorination reactions can be highly sensitive to temperature. Some may require elevated temperatures to proceed, while others need to be conducted at low temperatures to control selectivity and prevent reagent decomposition.[1][4] Monitoring the reaction progress over time is essential to determine the optimal duration.

Q2: How do I select the right fluorinating agent for my specific propionic acid derivative?

A2: The choice of fluorinating agent is dictated by the reaction mechanism (nucleophilic or electrophilic) and the nature of your substrate.[4]

  • For Nucleophilic Fluorination: This approach uses a nucleophilic fluoride source (F⁻) to displace a leaving group. Common reagents include alkali metal fluorides (KF, CsF) and diethylaminosulfur trifluoride (DAST).[4] This method is suitable for substrates with a good leaving group, such as a halide or a sulfonate ester.

  • For Electrophilic Fluorination: This method employs an electrophilic fluorine source ("F⁺") that reacts with a nucleophilic carbon, like an enolate. Widely used reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[4][5] This is often the method of choice for fluorinating electron-rich systems.

Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A3: Side product formation is a common cause of low yields. The nature of the side products can provide valuable clues about the underlying issue.

  • Elimination Products (Alkenes): The formation of alkenes suggests that your fluoride source may be acting as a base rather than a nucleophile. This can be mitigated by using a less basic fluoride source or by changing the solvent to one that disfavors elimination, such as using tert-alcohols which can reduce base-mediated side reactions.[6]

  • Alcohol Byproducts: The presence of alcohol byproducts often points to residual water in your reaction mixture, which can hydrolyze your substrate or react with the fluorinating agent.[1] Rigorous drying of all components is the solution.

  • Rearrangement Products: In some cases, particularly with carbocationic intermediates, skeletal rearrangements can occur. Optimizing reaction conditions to favor a concerted (e.g., SN2) mechanism or using a less reactive fluorinating agent can help suppress these side reactions.

Troubleshooting Guides

Issue 1: Incomplete Conversion of Starting Material

Low conversion of the starting material is a frequent observation that directly leads to poor yields. This section provides a systematic approach to diagnose and address this issue.

Potential Causes and Solutions:

  • Insufficient Reagent Reactivity: The chosen fluorinating agent may not be reactive enough for your specific substrate.

    • Diagnosis: Review the literature for successful fluorinations of similar substrates. Compare the reactivity of your chosen reagent to alternatives. .

    • Solution: Switch to a more powerful fluorinating agent. For example, if KF is ineffective in a nucleophilic substitution, consider using the more soluble and reactive CsF or tetralkylammonium fluorides.[7] For electrophilic fluorinations, if NFSI is giving low conversion, the more reactive Selectfluor® could be an option.[5]

  • Poor Leaving Group (for Nucleophilic Fluorination): The efficiency of SN2-type fluorinations is highly dependent on the quality of the leaving group.

    • Diagnosis: If your substrate is an alcohol, the hydroxyl group is a poor leaving group.

    • Solution: Convert the alcohol to a better leaving group, such as a tosylate, mesylate, or triflate, prior to the fluorination step.[1] Sulfonate esters are excellent leaving groups for nucleophilic fluorination.[6]

  • Catalyst Deactivation or Insufficiency: In catalytic fluorination reactions, the catalyst may be deactivated by impurities or may be present in insufficient quantity.

    • Diagnosis: Analyze the catalyst for signs of decomposition. Review the reaction stoichiometry to ensure the correct catalyst loading.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction is free of catalyst poisons. In some cases, increasing the catalyst loading may be necessary. For palladium-catalyzed fluorinations, the choice of the palladium salt and additives can be critical.[8]

Experimental Protocol: Conversion of an Alcohol to a Tosylate for Enhanced Nucleophilic Fluorination

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the subsequent fluorination step without further purification.

Troubleshooting Flowchart for Low Conversion

low_conversion start Low Conversion of Starting Material reagent_check Is the fluorinating agent sufficiently reactive? start->reagent_check leaving_group_check Is the leaving group adequate (for nucleophilic fluorination)? reagent_check->leaving_group_check No increase_reactivity Use a more reactive fluorinating agent. reagent_check->increase_reactivity Yes conditions_check Are the reaction conditions (temp, time) optimal? leaving_group_check->conditions_check No improve_lg Convert to a better leaving group (e.g., tosylate). leaving_group_check->improve_lg Yes catalyst_check Is the catalyst active and in sufficient quantity? conditions_check->catalyst_check No optimize_conditions Increase temperature or reaction time. Monitor reaction progress. conditions_check->optimize_conditions Yes catalyst_solution Use fresh catalyst, increase loading, or check for poisons. catalyst_check->catalyst_solution Yes

Caption: A decision tree for troubleshooting low starting material conversion.

Issue 2: Difficulties in Product Isolation and Purification

Even with a successful reaction, challenges in isolating and purifying the fluorinated propionic acid can lead to a low final yield.

Potential Causes and Solutions:

  • Product Volatility: Some lower molecular weight fluorinated compounds can be volatile, leading to loss during solvent removal.

    • Diagnosis: Noticeable loss of product mass after evaporation under high vacuum.

    • Solution: Use gentler solvent removal techniques, such as a rotary evaporator with controlled temperature and pressure. For highly volatile products, consider purification methods that do not require complete solvent removal, such as preparative gas chromatography.

  • Emulsion Formation During Workup: The surfactant-like properties of some fluorinated carboxylic acids can lead to stable emulsions during aqueous workup.

    • Diagnosis: Difficulty in separating the organic and aqueous layers after extraction.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective.

  • Co-elution with Starting Material or Byproducts during Chromatography: Similar polarities between the product and impurities can make chromatographic separation challenging.

    • Diagnosis: Overlapping peaks in HPLC or GC analysis, or inseparable spots on TLC.

    • Solution:

      • Optimize Chromatographic Conditions: Experiment with different solvent systems (for column chromatography) or temperature gradients (for GC).

      • Derivatization: Temporarily converting the carboxylic acid to an ester can change its polarity and improve separation. The ester can then be hydrolyzed back to the acid after purification.

      • Alternative Purification Methods: Consider techniques like distillation (for thermally stable, volatile compounds) or crystallization.

Data Presentation: Comparison of Solvents for Nucleophilic Fluorination

SolventDielectric Constant (ε)Typical Reaction TemperatureCommon Issues
Acetonitrile (MeCN)37.580-120 °CCan be prone to side reactions with highly reactive agents.
Dimethylformamide (DMF)36.7100-150 °CCan react exothermically with some "F+" reagents; difficult to remove completely.[3][4]
Dimethyl Sulfoxide (DMSO)46.7120-180 °CHigh boiling point makes removal challenging; can also have compatibility issues with certain reagents.[3]
Sulfolane43.3150-220 °CVery high boiling point; often used in industrial "Halex" processes.[9]
tert-Amyl alcohol5.880-100 °CReduces the formation of elimination byproducts by generating a less basic "flexible" fluoride species.[6]

Advanced Topics & Mechanistic Considerations

The Role of Phase-Transfer Catalysts in Nucleophilic Fluorination

In reactions involving solid, inorganic fluoride salts like KF, the low solubility in organic solvents is a major hurdle. Phase-transfer catalysts (PTCs), such as quaternary ammonium or phosphonium salts, can dramatically improve reaction rates and yields.

Mechanism of Action:

The lipophilic cation of the PTC pairs with the fluoride anion, transporting it from the solid phase or an aqueous phase into the organic phase where the reaction with the substrate occurs. This "naked" fluoride anion in the organic phase is highly nucleophilic.

Workflow for a PTC-Mediated Fluorination

ptc_workflow cluster_solid Solid Phase cluster_organic Organic Phase KF KF (solid) Catalyst_Cycle Q⁺X⁻ -> Q⁺F⁻ KF->Catalyst_Cycle F⁻ Exchange Substrate R-X (Substrate) Product R-F (Product) Substrate->Product Product->Catalyst_Cycle Regenerates Q⁺X⁻ Catalyst_Cycle->Substrate Fluorination

Caption: Workflow of a phase-transfer catalyzed nucleophilic fluorination.

References

  • Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
  • How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? (2025). Blog.
  • Fluorination Approaches. (n.d.). In Synthetic Methods in Drug Discovery: Volume 2. Books Gateway.
  • Technical Support Center: Fluorination Reactions. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination. (n.d.). Benchchem.
  • Method for preparing 2-fluoropropionate. (2012). Google Patents.
  • Solvents for use in fluorination reactions. (n.d.). Google Patents.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. (n.d.). DASH (Harvard).
  • Nuclophilic Fluorination by F-. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

"identifying byproducts in the synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and specific issues encountered during its synthesis. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure the purity and quality of your target molecule.

Part 1: Understanding the Landscape of Impurities

The synthetic route chosen for this compound dictates the potential impurity profile. Byproducts can arise from starting materials, side reactions, or incomplete conversions. Proactively understanding these possibilities is the first step in developing a robust analytical and purification strategy. This guide will focus on two common and illustrative synthetic pathways: the Malonic Ester Synthesis and a route involving a Heck Reaction.

Part 2: Synthesis-Specific Troubleshooting & FAQs

This section addresses common questions and issues tied to specific synthetic methodologies.

FAQ: The Malonic Ester Synthesis Route

The malonic ester synthesis is a classic and reliable method for forming substituted carboxylic acids.[1][2] It typically involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile, followed by hydrolysis and decarboxylation.[3]

Workflow: Malonic Ester Synthesis

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide (Base) B->C E Alkylated Malonic Ester C->E Nucleophilic Attack D 2-Fluoro-4-methylbenzyl bromide D->E F Dialkylated Byproduct E->F Repeated Deprotonation/ Alkylation H Substituted Malonic Acid E->H Hydrolysis G Aqueous Acid (e.g., H3O+) + Heat G->H I Final Product: This compound H->I Decarboxylation (-CO2) J Incomplete Decarboxylation Byproduct H->J Insufficient Heat/ Time cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Hydrolysis & Reduction A 1-Bromo-2-fluoro-4-methylbenzene D Ethyl 3-(2-Fluoro-4-methylphenyl)acrylate (Cinnamate Intermediate) A->D E Homocoupled Byproduct (Biaryl) A->E Side Reaction B Ethyl Acrylate B->D C Pd Catalyst (e.g., Pd(OAc)2) + Ligand + Base C->D H Final Product: This compound D->H Hydrolysis & Reduction F 1. Base Hydrolysis (e.g., NaOH) 2. Acidification (H3O+) F->H G Catalytic Hydrogenation (e.g., H2, Pd/C) G->H I Over-reduced Byproduct (Ring saturation) H->I Forced Conditions

Caption: Heck reaction pathway for synthesis and potential side products.

Q1: My crude product is a dark color, and I'm having trouble removing the color during purification. What is it?

A1: The dark color is almost certainly due to the formation of palladium black . This is finely divided, elemental palladium (Pd(0)) that precipitates out of solution.

  • Causality: The active Pd(0) catalyst can agglomerate and precipitate if the ligand is unstable, the temperature is too high, or the reaction is run for an excessively long time. The mechanism involves an oxidative addition of the aryl halide to a Pd(0) species. [4]* Troubleshooting:

    • Filtration: Before workup, cool the reaction mixture and filter it through a pad of Celite® to remove the precipitated palladium. This is the most effective first step.

    • Ligand Choice: Ensure you are using a suitable phosphine ligand that stabilizes the palladium catalyst throughout the reaction cycle.

    • Activated Carbon: If color persists after filtration, a charcoal treatment of the product solution can be effective, but be aware this may also adsorb some of your desired product, reducing yield.

Q2: My HPLC shows two closely eluting peaks with the same mass. What could be the issue?

A2: This is a classic sign of regioisomers or geometric isomers of the acrylate intermediate. While the Heck reaction is generally highly stereospecific, side reactions can lead to isomerization of the double bond in the cinnamate product. [5]

  • Causality: The intermediate hydridopalladium halide ([H-Pd-X]) formed during the catalytic cycle can re-add to the product double bond, leading to isomerization. [5]* Troubleshooting:

    • Base Selection: The choice of base is critical. A non-coordinating organic base like triethylamine is common. Using certain inorganic bases can sometimes influence isomer formation.

    • Subsequent Reduction: Fortunately, if the next step is catalytic hydrogenation to saturate the double bond, both isomers will be converted to the same final product, this compound. The issue then becomes one of accurately monitoring the Heck reaction's completion.

Q3: During the final hydrogenation step, my reaction seems to stall or requires very high pressure to proceed. Why?

A3: The hydrogenation catalyst (e.g., Palladium on Carbon) can be "poisoned" by residual reagents from the Heck reaction.

  • Causality: The most common catalyst poisons in this context are phosphine ligands and halide ions (bromide). These species can strongly adsorb to the active sites on the palladium surface, preventing hydrogen from binding and reacting.

  • Troubleshooting:

    • Thorough Purification: It is crucial to purify the intermediate cinnamic acid ester/acid after the Heck reaction and before hydrogenation. A simple recrystallization or silica gel chromatography is usually sufficient to remove residual ligands and salts.

    • Catalyst Loading: If purification is not possible, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) for the hydrogenation step may help overcome partial poisoning, but this is a less efficient solution.

Part 3: Analytical Protocols for Byproduct Identification

A multi-detector approach is essential for confident identification of byproducts.

Troubleshooting Workflow for Unknown Impurities

A Unknown Peak Detected (e.g., by HPLC-UV) B LC-MS Analysis A->B I GC-MS Analysis A->I For volatile components C Determine Molecular Weight B->C D Compare MW to Predicted Byproducts (See Table 1) C->D E Hypothesis Formed D->E F Isolate Impurity (Prep-HPLC or Column) E->F If necessary for confirmation G Structural Elucidation (1H, 13C NMR, etc.) F->G H Structure Confirmed G->H J Identify Volatile Impurities (e.g., residual solvents, starting materials) I->J

Caption: A systematic workflow for identifying unknown synthesis byproducts.

Table 1: Summary of Potential Byproducts and Analytical Signatures
Potential ByproductCommon RouteExpected M/Z (ESI+)Key NMR Signals (δ, ppm)Chromatographic Behavior
Dialkylated Malonic EsterMalonic Ester405.18 [M+H]Additional benzylic CH₂ (~3.1), aromatic signalsLess polar than mono-alkylated ester
Incomplete DecarboxylationMalonic Ester243.08 [M+H]Absence of propionic CH₂ signals, presence of a methine (CH) adjacent to two carbonylsMore polar than final product
Homocoupled BiarylHeck234.11 [M]Complex, overlapping aromatic signals onlyVery non-polar
Cinnamate IntermediateHeck225.09 [M+H]Vinylic protons (doublets, ~6.5-8.0), ethyl ester signalsLess polar than final acid product
Unreacted Benzyl BromideMalonic Ester203.00/205.00 [M]Benzylic CH₂ (~4.5), distinct aromatic patternVolatile, best seen by GC-MS
Protocol: HPLC-UV Method for In-Process Control

This method is suitable for monitoring reaction progress and identifying non-volatile impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Rationale: The gradient allows for the separation of polar starting materials from the less polar product and non-polar byproducts like the homocoupled biaryl. Using an acidic mobile phase ensures the carboxylic acid product is protonated for good peak shape. [6][7]

Part 4: References

  • Čižmáriková, R., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Heck, R. F. (1968). The Palladium(II)-Catalyzed Arylation of Olefins. Journal of the American Chemical Society.

  • Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • NROChemistry. Heck Coupling. Available at: [Link]

  • Oestreich, M. (2008). Mechanisms of the Mizoroki–Heck Reaction. The Mizoroki-Heck Reaction. Available at: [Link]

  • University of Wisconsin-Madison. Malonic Ester Synthesis. Available at: [Link]

  • Wikipedia. Malonic ester synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2-Fluoro-4-methylphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related arylpropionic acids, a class of compounds significant in medicinal chemistry.[1][2] Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanisms at play.

Part 1: Synthesis Strategy and Core Concepts

This section addresses foundational questions regarding the synthetic approach to this compound.

Q1: What are the most viable synthetic routes for preparing this compound?

A1: There are two primary and highly effective strategies for constructing the 3-arylpropionic acid scaffold:

  • Two-Step Heck Coupling and Hydrogenation: This is often the most versatile approach. It involves the palladium-catalyzed Heck reaction between an activated alkene (like acrylic acid or its esters) and an aryl halide (1-halo-2-fluoro-4-methylbenzene).[3][4] The resulting unsaturated intermediate, 3-(2-Fluoro-4-methylphenyl)propenoic acid (a cinnamic acid derivative), is then catalytically hydrogenated to yield the final saturated product. This route offers excellent control over the introduction of the propionic acid side chain.

  • Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester derivative with a 2-fluoro-4-methylbenzyl halide. Subsequent hydrolysis and decarboxylation yield the target propionic acid.[1] While effective, this route can sometimes be lower-yielding and requires the synthesis of the corresponding benzyl halide, which may be an extra step.

Below is a diagram illustrating these primary synthetic pathways.

SynthesisRoutes cluster_0 Route 1: Heck Coupling & Hydrogenation cluster_1 Route 2: Malonic Ester Synthesis A1 1-Iodo-2-fluoro-4-methylbenzene + Methyl Acrylate B1 Heck Reaction (Pd Catalyst, Base) A1->B1 C1 Methyl 3-(2-fluoro-4-methylphenyl)propenoate B1->C1 C-C Coupling D1 Catalytic Hydrogenation (e.g., H2, Pd/C) C1->D1 E1 Methyl 3-(2-fluoro-4-methylphenyl)propanoate D1->E1 Saturation F1 Ester Hydrolysis (e.g., NaOH, H3O+) E1->F1 G1 Final Product F1->G1 A2 2-Fluoro-4-methylbenzyl bromide + Diethyl Malonate B2 Alkylation (Base, e.g., NaOEt) A2->B2 C2 Diethyl 2-(2-fluoro-4-methylbenzyl)malonate B2->C2 C-C Coupling D2 Hydrolysis & Decarboxylation (H3O+, Heat) C2->D2 G2 Final Product D2->G2 TroubleshootingHeck start Low Conversion of Aryl Halide check_temp Is Temperature Optimal? (e.g., 100-120 °C) start->check_temp increase_temp Increase Temperature (e.g., to 140 °C) check_temp->increase_temp No check_base Is Base Strong Enough and Anhydrous? check_temp->check_base Yes increase_temp->check_base change_base Switch to a Stronger Base (e.g., K₃PO₄) check_base->change_base No check_ligand Is the Ligand Appropriate for the Aryl Halide? check_base->check_ligand Yes change_base->check_ligand change_ligand Use a Bulkier, Electron-Rich Ligand (e.g., P(o-tolyl)₃) check_ligand->change_ligand No check_catalyst Is Catalyst Loading Sufficient and Active? check_ligand->check_catalyst Yes change_ligand->check_catalyst increase_catalyst Increase Catalyst Loading (e.g., to 5 mol%) check_catalyst->increase_catalyst No success Problem Resolved check_catalyst->success Yes increase_catalyst->success

Caption: Troubleshooting workflow for a low-yield Heck reaction.
Q3: I'm observing a significant amount of a dehalogenated starting material (2-fluoro-4-methylbenzene). What causes this side reaction?

A3: The formation of a dehalogenated (or "reductive Heck") product is a known side reaction. [4]It typically occurs when the palladium hydride intermediate (Pd-H), which is formed during the catalytic cycle, reductively eliminates the aryl halide instead of participating in the desired coupling pathway.

Primary Causes and Solutions:

  • Presence of Water: Traces of water can facilitate the protonolysis of the Aryl-Pd(II) intermediate, leading to the dehalogenated arene. Solution: Ensure all reagents and the solvent are rigorously dried. Use anhydrous bases.

  • Base Choice: Some bases, particularly when used with certain solvents, can promote the formation of Pd-H species that lead to the reductive pathway. Solution: Experiment with different bases. Sometimes switching from an organic amine base to an inorganic carbonate can suppress this side reaction. [5]* Reaction Temperature: Very high temperatures can sometimes favor decomposition pathways that lead to reductive elimination. Solution: Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate.

Part 3: Troubleshooting the Hydrogenation Step

Once the unsaturated intermediate, 3-(2-Fluoro-4-methylphenyl)propenoic acid, has been successfully synthesized and purified, the final step is the saturation of the double bond.

Q4: My catalytic hydrogenation is slow, or the reaction stalls before completion. How can I improve it?

A4: Incomplete hydrogenation is typically related to catalyst activity, hydrogen pressure, or solvent choice.

Expert Insight: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is the workhorse for this transformation. However, its activity can be influenced by the support, metal loading, and presence of catalyst poisons.

ParameterCommon Choices & RationaleTroubleshooting Steps
Catalyst 5-10% Pd/C: Standard, effective, and economical. PtO₂ (Adam's catalyst): More active, but may increase the risk of over-reduction.Ensure the Pd/C is fresh and from a reputable supplier. If the reaction is slow, increase the catalyst loading (e.g., from 1 wt% to 5 wt%). Consider using a different catalyst like Platinum on carbon.
H₂ Pressure 1-4 atm (balloon to Parr shaker): Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.If using a balloon, ensure there are no leaks. For stubborn reductions, move to a Parr hydrogenation apparatus to safely increase the pressure to 50-60 psi.
Solvent Methanol, Ethanol, Ethyl Acetate: Must be able to dissolve the substrate and should not react with the catalyst or substrate.Ensure the solvent is of high purity. Traces of sulfur or other contaminants can poison the catalyst. Switching from methanol to ethyl acetate, or vice versa, can sometimes improve performance.
Additives Acetic Acid (catalytic amount): Can sometimes accelerate the hydrogenation of carboxylic acids by preventing catalyst inhibition from carboxylate salt formation.Add a few drops of glacial acetic acid to the reaction mixture.
Q5: I am observing de-fluorination of my product during hydrogenation. How can I prevent this hydrodehalogenation?

A5: Hydrodehalogenation, particularly of aryl fluorides and chlorides, is a potential side reaction during hydrogenation, especially under harsh conditions. Aryl fluorides are generally the most robust to this, but it can still occur.

Solutions to Prevent De-fluorination:

  • Milder Conditions: This is the most important factor. Reduce the hydrogen pressure and reaction temperature.

  • Catalyst Choice: Palladium is generally prone to causing hydrodehalogenation. If this is a persistent issue, consider using a different catalyst system. Rhodium-based catalysts (e.g., Rh/C) or specific nickel catalysts are often less likely to cleave C-F bonds.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

Part 4: Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific setup and scale.

Protocol 1: Heck Reaction
  • Objective: To synthesize Methyl 3-(2-fluoro-4-methylphenyl)propenoate.

  • Procedure:

    • To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-2-fluoro-4-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

    • Add anhydrous, degassed DMF (approx. 5 mL per mmol of aryl iodide).

    • Add methyl acrylate (1.5 eq) and triethylamine (2.0 eq).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. [6] 6. After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the propenoate ester.

Protocol 2: Catalytic Hydrogenation
  • Objective: To synthesize Methyl 3-(2-fluoro-4-methylphenyl)propanoate.

  • Procedure:

    • Dissolve the purified Methyl 3-(2-fluoro-4-methylphenyl)propenoate (1.0 eq) in methanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 wt% of the substrate).

    • Seal the flask and purge the system with hydrogen gas (or place it on a Parr hydrogenation apparatus).

    • Stir the reaction vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude saturated ester, which can then be hydrolyzed to the final carboxylic acid product.

References

  • Optimization of Heck reaction conditions. a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). US EPA. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.
  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.
  • Optimization of conditions for the Heck reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). PubMed. Retrieved January 19, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • Synthesis of β-amino-β-(4-methylphenyl)propionic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2-(4-methylphenyl)propionic acid syntehsis method. (n.d.). Google Patents.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. (2019). PubMed. Retrieved January 19, 2026, from [Link]

  • Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. Our approach is grounded in mechanistic principles and field-proven insights to ensure the robustness and success of your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific problems that can arise during the scale-up synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield has significantly dropped after moving from a 1L to a 20L reactor using the Malonic Ester Synthesis route. What are the likely causes and how can I mitigate this?

A1: A drop in yield during scale-up of the Malonic Ester Synthesis is a common issue often attributed to several factors that become more pronounced at a larger scale. The primary culprits are typically inefficient heat transfer, poor mixing, and suboptimal reagent addition.

Causality:

  • Heat Transfer: The alkylation of diethyl malonate is an exothermic reaction. In a small flask, the high surface-area-to-volume ratio allows for efficient dissipation of heat. However, in a large reactor, this ratio decreases dramatically, leading to localized hot spots. These hot spots can accelerate side reactions, such as dialkylation and decomposition of the product, thereby reducing the overall yield.[1]

  • Mixing: Inadequate mixing can lead to localized high concentrations of the base or the alkylating agent. This can promote the formation of byproducts. For instance, a high local concentration of the base can lead to self-condensation of the malonate ester.

  • Reagent Addition: The rate of addition of the alkylating agent (2-fluoro-4-methylbenzyl halide) is critical. A rapid addition on a large scale can lead to a surge in temperature and an increase in side reactions.

Troubleshooting Protocol:

  • Optimize Heat Management:

    • Utilize a reactor with a jacketed cooling system and ensure efficient circulation of the cooling fluid.

    • Monitor the internal reaction temperature with a calibrated probe.

    • Consider a semi-batch process where the alkylating agent is added portion-wise or via a syringe pump to control the exotherm.

  • Enhance Mixing Efficiency:

    • Ensure the stirrer design and speed are appropriate for the reactor volume to maintain a homogeneous reaction mixture.

    • Baffles within the reactor can improve mixing and prevent vortex formation.

  • Controlled Reagent Addition:

    • Add the 2-fluoro-4-methylbenzyl halide solution subsurface to ensure it reacts quickly with the malonate anion and to avoid accumulation.

    • Program a slow and steady addition rate, monitoring the internal temperature closely. If the temperature rises above the set point, pause the addition until it stabilizes.

Q2: I am observing a significant amount of a homocoupling byproduct (1,2-bis(2-fluoro-4-methylphenyl)ethane) when attempting a Grignard-based synthesis. How can I suppress this side reaction?

A2: The formation of homocoupling products, often referred to as Wurtz coupling, is a well-known side reaction in Grignard syntheses, especially with reactive halides like benzyl bromides.[2] This issue is often exacerbated at higher concentrations and temperatures, which are common in scale-up scenarios.

Causality:

The Grignard reagent, once formed, can react with the starting alkyl halide. This is particularly problematic when the rate of Grignard reagent formation is slow, leading to a buildup of the alkyl halide in the presence of the newly formed organometallic species.

Troubleshooting Protocol:

  • "Dilution Principle": While it may seem counterintuitive for a scale-up, maintaining a low concentration of the 2-fluoro-4-methylbenzyl halide is crucial. This can be achieved by adding the halide solution slowly to the magnesium turnings.

  • "Inverse Addition": In some cases, adding the magnesium turnings to the halide solution can be beneficial, although this is less common and requires careful control.

  • Continuous Flow Reactor: For industrial-scale production, transitioning to a continuous flow process is highly recommended.[3] In a flow reactor, the Grignard reagent is formed and immediately consumed in the subsequent reaction step, minimizing its contact time with the starting halide and thus significantly reducing the Wurtz coupling.[3]

  • Magnesium Activation: Ensure the magnesium is properly activated to facilitate a rapid initiation and a smooth reaction, preventing the accumulation of the halide. Common activation methods include using a small amount of iodine or 1,2-dibromoethane.

Q3: During the final hydrolysis and decarboxylation step of the Malonic Ester Synthesis, I am getting incomplete conversion and a mixture of products. What are the key parameters to control?

A3: Incomplete hydrolysis and decarboxylation can be a significant issue, leading to a complex mixture that is difficult to purify. The efficiency of both steps is highly dependent on the reaction conditions.

Causality:

  • Hydrolysis: The saponification of the diethyl ester is a reversible reaction. A stoichiometric amount of base may not be sufficient to drive the reaction to completion, especially if the reaction time is too short or the temperature is too low.

  • Decarboxylation: The decarboxylation of the resulting malonic acid derivative requires elevated temperatures. Insufficient heating will lead to incomplete reaction.

Troubleshooting Protocol:

  • Complete Hydrolysis:

    • Use a sufficient excess of a strong base (e.g., 2.5 to 3 equivalents of NaOH or KOH) to ensure complete saponification of both ester groups.[4]

    • Increase the reaction temperature and/or time to ensure the reaction goes to completion. Monitor the reaction progress by techniques like TLC or HPLC.

  • Effective Decarboxylation:

    • After acidification of the reaction mixture, ensure the temperature is raised to and maintained at a level sufficient for decarboxylation (typically refluxing in an acidic aqueous solution).[4] The evolution of CO2 is an indicator of the reaction's progress.

    • Ensure the pH of the solution is sufficiently acidic (pH 1-2) to facilitate the decarboxylation of the diacid.

II. Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for the scale-up of this compound?

A1: Both the Malonic Ester Synthesis and a Grignard-based approach are viable for large-scale production.

  • Malonic Ester Synthesis: This is a classic and well-understood method for preparing carboxylic acids.[4] It generally provides good yields and the starting materials are readily available. However, it is a multi-step process and requires careful control of reaction conditions to avoid side reactions like dialkylation.[1]

  • Grignard-based Synthesis: This route can be more direct. For example, the reaction of 2-fluoro-4-methylphenylmagnesium bromide with a suitable three-carbon synthon. However, Grignard reactions are highly exothermic and moisture-sensitive, posing significant safety and handling challenges on a large scale.[5] The use of continuous flow reactors can significantly mitigate these risks.[3]

The choice between these routes will depend on the available equipment, safety infrastructure, and cost considerations.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount in any chemical synthesis, and the risks are amplified at scale.

  • Malonic Ester Synthesis:

    • Flammable Solvents: The use of solvents like ethanol and diethyl ether requires proper grounding of equipment to prevent static discharge and the use of intrinsically safe electrical equipment.

    • Strong Bases: Sodium ethoxide is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) is essential.

  • Grignard Synthesis:

    • Pyrophoric Reagents: Grignard reagents can ignite spontaneously in air. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Exothermic Reactions: The formation and subsequent reactions of Grignard reagents are highly exothermic and can lead to a runaway reaction if not properly controlled. A robust cooling system and emergency quenching procedures are necessary.[6]

    • Anhydrous Conditions: Meticulous drying of all glassware and solvents is crucial to prevent quenching of the Grignard reagent and potential fire hazards.

Q3: How can I effectively monitor the progress of the reaction and the purity of the final product on a large scale?

A3: In-process controls (IPCs) and final product analysis are critical for a successful scale-up.

  • In-Process Controls (IPCs):

    • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the formation of impurities. This is the preferred method for accurate monitoring.[7]

    • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile.

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product and quantify any impurities.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point range is a good indicator of purity for a solid product.

III. Visualizations and Protocols

Experimental Workflow: Malonic Ester Synthesis

Malonic_Ester_Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A Diethyl Malonate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide in Ethanol B->C E Alkylated Malonic Ester C->E SN2 Reaction D 2-Fluoro-4-methylbenzyl halide D->E H This compound E->H F Aqueous Acid (e.g., HCl) F->H Hydrolysis G Heat G->H Decarboxylation I Crystallization/Chromatography H->I J Pure Product I->J

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Protocol: Malonic Ester Synthesis (20L Scale)

Materials:

  • Diethyl malonate

  • Sodium ethoxide solution in ethanol

  • 2-Fluoro-4-methylbenzyl bromide

  • Anhydrous ethanol

  • Hydrochloric acid

  • Toluene

Procedure:

  • Enolate Formation:

    • Charge the 20L reactor with anhydrous ethanol and sodium ethoxide solution under a nitrogen atmosphere.

    • Cool the mixture to 10-15 °C.

    • Slowly add diethyl malonate to the reactor, maintaining the temperature below 25 °C.

    • Stir the mixture for 1 hour at 20-25 °C.

  • Alkylation:

    • Prepare a solution of 2-fluoro-4-methylbenzyl bromide in anhydrous ethanol.

    • Add the halide solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature at 40-50 °C.

    • After the addition is complete, maintain the reaction at 50 °C for an additional 2 hours, or until IPC (HPLC) indicates completion.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to 20 °C.

    • Slowly add water to quench the reaction.

    • Distill off the ethanol under reduced pressure.

    • Add toluene to the residue and wash the organic layer with water.

    • Add an aqueous solution of sodium hydroxide to the organic layer and heat to reflux for 4-6 hours to effect hydrolysis.

  • Decarboxylation and Isolation:

    • Cool the mixture and separate the aqueous layer.

    • Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.

    • Heat the acidic solution to reflux for 2-4 hours to complete decarboxylation.

    • Cool the mixture to room temperature and extract the product with toluene.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure this compound.

IV. References

  • Beilstein Journals. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]

  • Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Frontiers. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Retrieved from

  • MDPI. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Reddit. (2025, January 31). Grignard reaction solidified. Retrieved from [Link]

  • ResearchGate. (n.d.). Heat release rates of isothermal Grignard reactions with different water concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of 3-(2-Fluoro-4-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-fluoro-4-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity during their synthetic routes. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to enhance the precision and yield of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, with its derivatives showing a range of biological activities.[1] However, its synthesis can be challenging, primarily due to the difficulty in controlling the regioselectivity of key bond-forming reactions on the substituted aromatic ring. The presence of both a fluoro and a methyl group on the benzene ring presents a classic problem of competing directing effects in electrophilic aromatic substitution.[2][3][4][5] This guide will help you navigate these challenges to achieve a more selective and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My Friedel-Crafts acylation of 3-fluorotoluene is producing a mixture of regioisomers. How can I favor the formation of 2-fluoro-4-methylacetophenone?

Answer: This is a common and critical issue. The regiochemical outcome of the Friedel-Crafts acylation of 3-fluorotoluene is dictated by the competing directing effects of the methyl and fluoro substituents. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, yet also ortho, para-director.[2][5] This leads to a mixture of acylated products.

Underlying Causality:

  • Methyl Group (-CH₃): An activating group that directs electrophilic attack to its ortho (position 2 and 6) and para (position 4) positions through an electron-donating inductive effect.[5]

  • Fluorine Atom (-F): A deactivating group due to its strong inductive electron withdrawal (-I effect). However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) during ortho and para attack.[2][3]

Troubleshooting Steps:

  • Choice of Lewis Acid: The nature and steric bulk of the Lewis acid catalyst can significantly influence the regioselectivity.

    • Bulkier Lewis Acids: Using a sterically demanding Lewis acid, such as aluminum chloride (AlCl₃), can favor acylation at the less hindered position 4, leading to the desired 2-fluoro-4-methylacetophenone.

    • Milder Lewis Acids: Milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may provide a different selectivity profile and are worth screening.[6]

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity. Running the reaction at 0°C or even lower can slow down the reaction rate and allow for greater discrimination between the competing transition states.

  • Solvent Effects: The polarity of the solvent can affect the reactivity of the electrophile. Nonpolar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard choices. Experimenting with different solvents can sometimes alter the isomeric ratio.

  • Directed ortho Metalation (DoM): For ultimate control, consider a directed ortho metalation strategy if direct acylation proves unselective. This involves using a directing group to deprotonate a specific ortho position, followed by quenching with an electrophile.

Q2: I'm attempting a Willgerodt-Kindler reaction to convert 2-fluoro-4-methylacetophenone to the corresponding thioamide, but the yields are low and I'm getting side products. What can I do?

Answer: The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to terminal amides or thioamides, but it can be sensitive to reaction conditions.[7][8][9] Low yields are often due to incomplete reaction or decomposition.

Underlying Causality:

The reaction involves the migration of a carbonyl group along an alkyl chain, mediated by sulfur and an amine (commonly morpholine).[8][9] The mechanism is complex and thought to proceed through a series of enamine formation, thiation, and rearrangement steps.[7][8][10] Side reactions can occur if any of these steps are inefficient.

Troubleshooting Steps:

  • Purity of Reagents: Ensure your amine (e.g., morpholine) and sulfur are of high purity. The presence of water can lead to hydrolysis of intermediates and reduce the yield.[11]

  • Reaction Temperature and Time: The Willgerodt-Kindler reaction typically requires high temperatures (refluxing in morpholine). Ensure you are reaching the necessary temperature and allowing sufficient reaction time. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[9]

  • Stoichiometry: The ratio of ketone, amine, and sulfur is crucial. An excess of the amine and sulfur is generally used.

  • Hydrolysis of the Thioamide: The final step is the hydrolysis of the thioamide to the carboxylic acid. This is usually done under acidic or basic conditions. Incomplete hydrolysis will result in a mixture of products. Ensure vigorous hydrolysis conditions (e.g., refluxing with aqueous acid or base) for a sufficient duration.

Q3: I am exploring a Heck reaction to synthesize a precursor to this compound, but I'm struggling with regioselectivity (linear vs. branched product). How can I control this?

Answer: The regioselectivity of the intermolecular Heck reaction is a well-known challenge and is influenced by the catalyst system, substrate electronics, and reaction conditions.[12][13][14][15] The reaction can produce either the linear (E-isomer favored) or the branched product.

Underlying Causality:

Regioselectivity is determined during the migratory insertion of the alkene into the aryl-palladium bond. The choice between the two possible insertion pathways (leading to linear or branched products) is influenced by both steric and electronic factors.[13][15]

Troubleshooting Steps:

  • Ligand Choice: The ligand on the palladium catalyst is a primary tool for controlling regioselectivity.

    • Monodentate Phosphine Ligands (e.g., PPh₃): Often favor the linear product with monosubstituted alkenes.[15]

    • Bidentate Phosphine Ligands (e.g., dppp): Can favor the formation of the branched isomer, especially when using aryl triflates.[15]

  • Reaction Pathway (Neutral vs. Cationic): The nature of the palladium intermediate can be altered to influence selectivity.

    • Neutral Pathway: Typically favored with aryl halides and phosphine ligands, often leading to the linear product.

    • Cationic Pathway: Can be accessed by using aryl triflates or by adding silver salts to abstract a halide. This pathway can favor the branched product.[16]

  • Alkene Substituents: The electronic nature of the substituent on the alkene plays a role. Electron-withdrawing groups tend to favor the linear (β) isomer, while electron-donating groups can lead to mixtures.[15]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound?

A: Several synthetic strategies can be employed, with the most common ones starting from 3-fluorotoluene.

  • Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction:

    • Step 1: Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent (e.g., acetyl chloride) to form 2-fluoro-4-methylacetophenone.[17][18][19][20]

    • Step 2: Willgerodt-Kindler reaction on the acetophenone derivative to produce 2-(2-fluoro-4-methylphenyl)thioacetamide.[7][8][9]

    • Step 3: Hydrolysis of the thioamide to yield this compound.

  • Heck Reaction:

    • Coupling of 2-bromo-5-fluorotoluene with an acrylic acid derivative (e.g., methyl acrylate) using a palladium catalyst.[12][13][14]

    • Subsequent reduction of the double bond and hydrolysis of the ester.

  • Other Methods:

    • Arndt-Eistert Homologation: Starting from 2-fluoro-4-methylbenzoic acid, this method extends the carbon chain by one methylene unit.

    • Malonic Ester Synthesis: Alkylation of diethyl malonate with a suitable 2-fluoro-4-methylbenzyl halide, followed by hydrolysis and decarboxylation.

Q: Which analytical techniques are best for quantifying the ratio of regioisomers from the Friedel-Crafts acylation?

A: A combination of techniques is recommended for accurate quantification:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): GC is excellent for separating volatile isomers. GC-FID provides quantitative data based on peak area (assuming similar response factors), while GC-MS helps in identifying the isomers based on their fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to separate and quantify the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools. The integration of distinct signals corresponding to each isomer in the ¹H NMR spectrum can be used for quantification. ¹⁹F NMR is particularly useful for fluorine-containing compounds, as the chemical shifts are very sensitive to the electronic environment.

Data Presentation

Table 1: Influence of Lewis Acid on Regioselectivity of Acylation of 3-Fluorotoluene
Lewis AcidTemperature (°C)SolventRatio (2-fluoro-4-methyl- : other isomers)Reference
AlCl₃0DCM~4:1[6]
FeCl₃25DCM~2.5:1[6]
ZnCl₂25DCE~2:1[6]
BF₃·OEt₂0DCM~3:1Generic

Note: Ratios are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation of 3-Fluorotoluene

Objective: To synthesize 2-fluoro-4-methylacetophenone with improved regioselectivity.

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15 minutes.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 3-fluorotoluene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate 2-fluoro-4-methylacetophenone.

Visualizations

Diagram 1: Key Synthetic Pathways to this compound

G A 3-Fluorotoluene B Friedel-Crafts Acylation (AlCl3, AcCl) A->B H Bromination A->H C 2-Fluoro-4-methylacetophenone B->C D Willgerodt-Kindler Reaction (S8, Morpholine) C->D E 2-(2-Fluoro-4-methylphenyl)thioacetamide D->E F Hydrolysis (H3O+) E->F G This compound F->G I 2-Bromo-5-fluorotoluene H->I J Heck Reaction (Pd catalyst, Acrylic ester) I->J K Aryl Propenoate Intermediate J->K L Reduction & Hydrolysis K->L L->G G Start Poor Regioselectivity in Friedel-Crafts Acylation Q1 Is the reaction temperature low (≤ 0°C)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you using a bulky Lewis acid (e.g., AlCl3)? A1_Yes->Q2 Sol1 Lower temperature to 0°C or below A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you screened different solvents? A2_Yes->Q3 Sol2 Switch to a bulkier Lewis acid like AlCl3 A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider alternative strategies (e.g., DoM) A3_Yes->End Sol3 Try alternative nonpolar solvents (e.g., CS2) A3_No->Sol3 Sol3->End

Caption: A decision tree for optimizing reaction conditions.

References

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Cabri, W., et al. (1991). Regioselectivity in the Heck Reaction. J. Org. Chem., 56(20), 5796-5800.
  • MSU Chemistry. Willgerodt‐Kindler Reac1on. [Link]

  • Zeitschrift für Naturforschung B. Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. [Link]

  • Rzepa, H. (2020). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • PubMed Central. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • PubMed Central. Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. [Link]

  • PubMed Central. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. [Link]

  • Journal of the American Chemical Society. Regioselective, Directed Meta Acylation of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

  • YouTube. Acylation of Benzene - Friedel Crafts (A-Level Chemistry). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • ResearchGate. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Phenylpropionic Acid Drug Design

Phenylpropionic acids are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with ubiquitous members like ibuprofen and naproxen.[1] Their therapeutic effects stem primarily from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain pathways.[2][3] In the relentless pursuit of enhanced therapeutic profiles, medicinal chemists frequently turn to fluorine—the most electronegative element. Its incorporation into a drug scaffold is not merely an arbitrary substitution but a deliberate strategy to modulate a molecule's physicochemical and pharmacological properties.[4][5]

The strategic introduction of fluorine can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site vulnerable to metabolic oxidation by cytochrome P450 enzymes, a C-F bond can effectively block this pathway, prolonging the drug's half-life.[6][7][8]

  • Increase Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with the target enzyme's active site.

  • Modulate Lipophilicity: Selective fluorination can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.

This guide provides a technical comparison of fluorinated and non-fluorinated phenylpropionic acids, focusing on their differential biological activities, supported by experimental data and detailed protocols for their evaluation. We will use the well-known NSAID Flurbiprofen, a fluorinated analogue in the phenylpropionic acid class, as a key example in our comparison.[9]

Comparative Biological Activity: A Data-Driven Analysis

The primary measure of an NSAID's anti-inflammatory potency is its ability to inhibit COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation.[2] Therefore, a desirable NSAID profile often involves potent COX-2 inhibition with a degree of selectivity over COX-1 to minimize gastrointestinal side effects.[3]

Cyclooxygenase (COX) Inhibition

Fluorination can significantly impact both the potency and selectivity of COX inhibition. For instance, fluorinated pyrazole derivatives have demonstrated superior anti-inflammatory activity and a better gastric profile compared to non-fluorinated counterparts.[2] The presence of a fluorine atom can improve COX-2 selectivity.[3][10]

Table 1: Comparative COX Inhibition Data (Illustrative)

Compound Structure COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1/COX-2)
Ibuprofen Non-Fluorinated ~15 ~10 ~1.5
Flurbiprofen Fluorinated ~0.5 ~0.1 ~5
Fluorinated Analog X Fluorinated Value Value Value
Fluorinated Analog Y Fluorinated Value Value Value

(Note: IC₅₀ values are highly dependent on assay conditions and are presented here for comparative illustration. Actual values should be determined experimentally.)

As the illustrative data suggests, the introduction of fluorine in Flurbiprofen leads to a marked increase in potency against both COX isoforms compared to Ibuprofen. Studies have shown that compounds bearing a fluoro group can have significant inhibitory activity.[2]

Metabolic Stability

A key advantage of fluorination is the enhancement of metabolic stability.[6] Phenylpropionic acids are often metabolized via hydroxylation of the phenyl ring. Placing a fluorine atom at such a metabolically "soft spot" can prevent this oxidation, thereby increasing the drug's in vivo half-life.[6][8] For example, studies on flurbiprofen have shown that fluorination at the 4'-position can render the drug inactive to oxidative transformation.[8]

Experimental Methodologies

To empirically determine the comparative biological activities, the following standardized protocols are recommended.

Workflow for Comparative Assessment

The overall process for comparing a novel fluorinated phenylpropionic acid against its non-fluorinated parent compound follows a logical progression from initial in vitro screening to more complex in vivo validation.

Caption: High-level workflow for comparing fluorinated and non-fluorinated compounds.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the concentration of a compound required to inhibit 50% of the COX enzyme activity (IC₅₀).

Principle: This protocol utilizes commercially available COX inhibitor screening kits. The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂). The subsequent reduction of PGG₂ to PGH₂ is measured colorimetrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers, co-factors, and enzyme solutions (ovine COX-1 and human recombinant COX-2) as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds (fluorinated and non-fluorinated phenylpropionic acids) and reference standards (e.g., Ibuprofen, Celecoxib) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted compounds or vehicle control to appropriate wells.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This step allows the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (substrate) to all wells.

  • Reaction & Detection: Incubate for a specified time (e.g., 5 minutes) at 37°C. The reaction progress is monitored by measuring the absorbance at the recommended wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan (a seaweed extract) into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, reference drug (e.g., Indomethacin), and test compound groups (various doses of fluorinated and non-fluorinated analogs).

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanism of Action: The Impact of Fluorine at the Active Site

The enhanced activity of fluorinated phenylpropionic acids can often be attributed to specific interactions within the COX active site.

G cluster_0 COX Enzyme Active Site Channel cluster_1 Phenylpropionic Acid Inhibitor Arg120 Arg-120 Ser530 Ser-530 Tyr385 Tyr-385 Carboxyl Carboxylic Acid (-COOH) Carboxyl->Arg120 Ionic Bond (Anchors Drug) Phenyl Phenyl Ring Phenyl->Tyr385 Hydrophobic Interaction Fluorine Fluorine (F) Fluorine->Ser530 Enhanced Dipole-Dipole or H-Bond Interaction

Caption: Fluorine's potential interactions within the COX-2 active site.

The carboxylic acid moiety of all phenylpropionic acids forms a critical ionic bond with a positively charged arginine residue (Arg-120) at the mouth of the active site, anchoring the inhibitor. The phenyl group engages in hydrophobic interactions deeper within the channel. A strategically placed fluorine atom, due to its high electronegativity, can form favorable dipole-dipole or hydrogen bond interactions with polar residues like Ser-530, further stabilizing the drug-enzyme complex and enhancing inhibitory potency.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the phenylpropionic acid scaffold is a proven strategy for enhancing biological activity. As demonstrated by compounds like flurbiprofen, fluorination can lead to significantly increased COX inhibitory potency and improved metabolic stability.[8][9] This often translates to higher efficacy and a longer duration of action in vivo.

The decision to fluorinate a lead compound should be driven by a thorough understanding of its structure-activity relationship and metabolic profile. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the drug development process. Future work will continue to explore poly-fluorination and the use of fluorine in novel scaffolds to develop next-generation anti-inflammatory agents with superior efficacy and safety profiles.

References

  • Synthesis and Optical Resolution of 2-aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). PubMed.[Link]

  • Synthesis and Optical Resolution of 2-Aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-steroidal Anti-inflammatory Drugs (NSAIDs). Scilit.[Link]

  • Convenient routes to 2-aryl-2-fluoropropionic acids: Synthesis of monofluorinated analogues of (±)-ibuprofen, (±)-naproxen and related compounds. Sci-Hub.[Link]

  • Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. PubMed.[Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health (NIH).[Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF. ResearchGate.[Link]

  • Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate.[Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1... ResearchGate.[Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI.[Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed Central.[Link]

  • Flurbiprofen vs Ibuprofen. Power.[Link]

  • Fluorine in drug discovery: Role, design and case studies. Website.[Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. PubMed Central.[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.[Link]

  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. PubMed Central.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. Europe PMC.[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.[Link]

  • Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. PubMed.[Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PubMed Central.[Link]

  • Biological Impacts of Fluorination. ResearchGate.[Link]

  • Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues. PubMed.[Link]

Sources

A Comparative Study of 3-(2-Fluoro-4-methylphenyl)propionic Acid and Ibuprofen: A Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Ibuprofen, a propionic acid derivative, is one of the most widely used NSAIDs, valued for its analgesic, anti-inflammatory, and antipyretic properties.[1][3][4] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] This dual inhibition, while effective, is also associated with a risk of gastrointestinal adverse effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[8][9]

The quest for safer and more effective NSAIDs is a continuous endeavor in medicinal chemistry. Arylpropionic acid derivatives, the chemical class to which ibuprofen belongs, remain a fertile ground for the discovery of new chemical entities with potentially improved therapeutic profiles.[10] This guide proposes a comparative study of a novel arylpropionic acid derivative, 3-(2-Fluoro-4-methylphenyl)propionic acid, against the benchmark NSAID, ibuprofen. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity, potentially leading to altered efficacy and safety.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale, experimental design, and methodologies for a head-to-head comparison of these two compounds. We will delve into the chemical properties, proposed mechanisms of action, and a suite of in vitro and in vivo assays to rigorously evaluate their anti-inflammatory efficacy, analgesic properties, and safety profiles.

Compound Profiles

Ibuprofen

Ibuprofen, with the chemical formula C13H18O2, is a well-characterized NSAID.[11] It is a racemic mixture, with the (S)-(+)-enantiomer being the more pharmacologically active form.[3][12] Ibuprofen is practically insoluble in water but soluble in most organic solvents.[3][4]

  • Chemical Structure: 2-(4-(2-methylpropyl)phenyl)propanoic acid

  • Mechanism of Action: Non-selective inhibitor of COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to prostaglandins.[5][6][7]

  • Therapeutic Uses: Relief of pain, fever, and inflammation.[3]

  • Known Side Effects: Gastrointestinal issues (e.g., ulcers, bleeding), potential for cardiovascular and renal adverse events, especially at higher doses.[3][13][14]

This compound

This compound is a structural analog of ibuprofen. The key structural difference is the substitution pattern on the phenyl ring, featuring a fluorine atom at the 2-position and a methyl group at the 4-position, and a propionic acid side chain.

  • Chemical Structure: 3-(2-Fluoro-4-methylphenyl)propanoic acid

  • Hypothesized Properties: The introduction of the fluorine atom may influence the compound's acidity, lipophilicity, and metabolic stability. These modifications could potentially alter its binding affinity and selectivity for COX enzymes, and consequently, its efficacy and safety profile. A direct comparison with ibuprofen is necessary to elucidate these potential differences.

Proposed Comparative Experimental Workflow

A robust comparative study necessitates a multi-faceted approach, encompassing in vitro and in vivo evaluations. The following workflow is designed to provide a comprehensive assessment of the pharmacological and toxicological profiles of this compound relative to ibuprofen.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison COX_Assay COX-1/COX-2 Inhibition Assay Analysis Comparative Analysis of: - Potency (IC50) - Selectivity (COX-2/COX-1) - Efficacy (% Inhibition) - Safety (Ulcer Index) COX_Assay->Analysis Potency & Selectivity Data Solubility Aqueous Solubility Solubility->Analysis Permeability Caco-2 Permeability Assay Permeability->Analysis Efficacy Anti-inflammatory & Analgesic Efficacy (Carrageenan-induced Paw Edema) Efficacy->Analysis Efficacy Data Toxicity Gastrointestinal Toxicity Assessment Toxicity->Analysis Safety Data

Caption: Proposed experimental workflow for the comparative study.

Detailed Experimental Protocols

PART 1: In Vitro Characterization

1.1. Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound and ibuprofen against human COX-1 and COX-2 enzymes.

Methodology: A common method is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX enzymes.[15]

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes will be used.

  • Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl (pH 8.0), containing necessary co-factors like hematin and epinephrine.[15]

  • Inhibitor Preparation: Prepare stock solutions of this compound and ibuprofen in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 values.

  • Incubation: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compounds or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes at 37°C).[15]

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of PGE2: The amount of PGE2 produced will be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis. The COX-2 selectivity index will be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

1.2. Aqueous Solubility

Objective: To determine the aqueous solubility of this compound and compare it to ibuprofen.

Methodology: The shake-flask method is a standard technique for determining solubility.

Protocol:

  • An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • The suspension is shaken at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • The suspension is then filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

1.3. Caco-2 Permeability Assay

Objective: To predict the intestinal absorption of this compound and ibuprofen using an in vitro Caco-2 cell monolayer model.

Methodology: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Transport Study: The test compounds are added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. The transport in the reverse direction (BL to AP) is also measured to assess active efflux.

  • Sample Analysis: The concentration of the compounds in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

PART 2: In Vivo Evaluation

2.1. Anti-inflammatory and Analgesic Efficacy: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory and analgesic effects of this compound in comparison to ibuprofen.

Methodology: The carrageenan-induced paw edema model is a widely used and well-validated model of acute inflammation.[16][17]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats will be used.

  • Grouping and Dosing: Animals will be randomly assigned to groups (n=6-8 per group): vehicle control, ibuprofen (e.g., 30 mg/kg), and different doses of this compound. The compounds will be administered orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema will be calculated.

  • Assessment of Analgesia (Hyperalgesia): Paw withdrawal latency in response to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments) will be measured before and at various time points after carrageenan injection to assess hyperalgesia.

2.2. Gastrointestinal Toxicity Assessment

Objective: To assess the potential for this compound to cause gastric damage compared to ibuprofen.

Methodology: A macroscopic evaluation of gastric lesions in rats after repeated dosing.

Protocol:

  • Animals and Dosing: Rats will be administered the test compounds or vehicle control orally once daily for a specified period (e.g., 5 days) at therapeutically relevant doses.

  • Euthanasia and Stomach Excision: On the final day, animals will be euthanized, and their stomachs will be removed.

  • Macroscopic Examination: The stomachs will be opened along the greater curvature, rinsed with saline, and examined for the presence of ulcers, erosions, and petechiae.

  • Ulcer Index Scoring: The severity of gastric lesions will be scored based on the number and size of the lesions to calculate an ulcer index.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.

Table 1: In Vitro COX Inhibition and Physicochemical Properties

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexAqueous Solubility (µg/mL at pH 7.4)Caco-2 Papp (AP to BL) (10⁻⁶ cm/s)
Ibuprofen 15250.65015
This compound 25102.57512

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Treatment (Dose)% Inhibition of Paw Edema at 3 hours
Vehicle Control 0
Ibuprofen (30 mg/kg) 55
This compound (30 mg/kg) 65

Table 3: In Vivo Gastrointestinal Toxicity

Treatment (Dose)Ulcer Index (Mean ± SEM)
Vehicle Control 0.5 ± 0.2
Ibuprofen (50 mg/kg/day for 5 days) 8.2 ± 1.5
This compound (50 mg/kg/day for 5 days) 3.5 ± 0.8

Discussion and Interpretation of Hypothetical Data

Based on the hypothetical data, this compound demonstrates a promising profile. The in vitro data suggests a potential for improved COX-2 selectivity compared to ibuprofen, which is a desirable characteristic for reducing gastrointestinal side effects.[8] The hypothetical improvement in aqueous solubility could also translate to better oral bioavailability.

The in vivo data further supports this potential. The higher percentage of paw edema inhibition suggests potentially superior anti-inflammatory efficacy. Crucially, the lower ulcer index in the gastrointestinal toxicity study indicates a potentially better safety profile.

It is imperative to underscore that this is a proposed study, and the presented data is purely hypothetical. Rigorous experimentation as outlined in the protocols is essential to validate these hypotheses.

Conclusion

The development of new NSAIDs with improved efficacy and safety remains a significant goal in pharmaceutical research. The proposed comparative study of this compound and ibuprofen provides a comprehensive framework for evaluating a novel compound against a well-established standard. The detailed in vitro and in vivo methodologies will allow for a thorough characterization of its pharmacological and toxicological properties. Should the experimental results align with the hypothetical data, this compound could represent a promising lead candidate for further development as a next-generation anti-inflammatory agent.

References

  • Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]

  • Sweet, B. V., Townsend, K. A., & Tsai, C. Y. (2002). Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care patients. American Journal of Health-System Pharmacy, 59(8), 757-761.
  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]

  • Eze, F. I., Omeje, E. O., & Odo, C. E. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-11.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?. Retrieved from [Link]

  • Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Retrieved from [Link]

  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

  • PubMed. (n.d.). Assessment and prevention of gastrointestinal toxicity of non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Oxford Academic. (n.d.). Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care patients. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Ibuprofen Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • University of San Diego. (2018, December 13). Ibuprofen - Meet Your Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Ibuprofen, (+-)-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. Retrieved from [Link]

  • American Journal of Health-System Pharmacy. (n.d.). Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care patients. Retrieved from [Link]

  • PubMed. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Retrieved from [Link]

  • Walsh Medical Media. (2017, May 13). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Springer. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons with all NSAIDs. Each NSAID was compared against all other.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study of Ibuprofen Diclofenac Sodium & Indomethacin in NSAID. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Retrieved from [Link]

Sources

A Researcher's Guide to the In Vitro Efficacy of 3-(2-Fluoro-4-methylphenyl)propionic Acid: A Comparative Analysis with Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammatory diseases, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a continuous endeavor. Within the arylpropionic acid class of NSAIDs, which includes widely used drugs like ibuprofen and naproxen, subtle structural modifications can significantly alter pharmacological activity. This guide provides a comprehensive framework for evaluating the in vitro efficacy of a promising, yet under-characterized, compound: 3-(2-Fluoro-4-methylphenyl)propionic acid .

Due to the limited publicly available data on this specific molecule, this document serves as both a comparative guide to established NSAIDs and a detailed methodological protocol for researchers seeking to characterize its activity. We will explore the foundational mechanism of action, present benchmark data from well-known NSAIDs, and provide the experimental blueprint necessary to conduct a rigorous comparative analysis.

The Core Mechanism: Understanding Cyclooxygenase Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues and plays a crucial role in physiological processes such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: This isoform is typically induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]

The therapeutic efficacy of an NSAID is largely determined by its ability to inhibit COX-2, while many of the common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[2] Consequently, a key parameter in the in vitro evaluation of a novel NSAID is its relative selectivity for COX-2 over COX-1.

A Comparative Benchmark: In Vitro Efficacy of Common NSAIDs

To provide a context for the evaluation of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) for several widely used NSAIDs against COX-1 and COX-2. These values, derived from studies using human peripheral monocytes and whole blood assays, serve as a benchmark for assessing the potency and selectivity of a novel compound.[3][4]

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 12800.15
Naproxen Data unavailable in provided search resultsData unavailable in provided search resultsConsidered more selective for COX-1[5]
Diclofenac 0.0760.0262.9
Celecoxib 826.812

A higher selectivity ratio indicates greater selectivity for COX-2 inhibition.[4]

Visualizing the Mechanism and Experimental Approach

To fully grasp the underlying biochemistry and the experimental design for assessing our target compound, the following diagrams have been generated.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Housekeeping Functions PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Inflammation, Pain, Fever NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 Inhibition (Side Effects) NSAIDs->COX2 Inhibition (Therapeutic Effect)

Caption: Cyclooxygenase signaling pathway and NSAID inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Prepare COX-1 and COX-2 Enzymes incubation Incubate Enzyme with Test Compound enzyme->incubation compound Prepare Serial Dilutions of This compound and Comparator NSAIDs compound->incubation substrate Prepare Arachidonic Acid Substrate reaction Initiate Reaction with Arachidonic Acid substrate->reaction incubation->reaction termination Stop Reaction reaction->termination detection Detect Prostaglandin Production (e.g., ELISA, Radiochemical Assay) termination->detection calculation Calculate Percent Inhibition detection->calculation ic50 Determine IC50 Values and Selectivity Ratio calculation->ic50

Caption: Experimental workflow for in vitro COX inhibition assay.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following protocol provides a robust method for determining the IC50 values of this compound for both COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • Reference NSAIDs: Ibuprofen, Diclofenac, Celecoxib

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • Reaction termination solution (e.g., citric acid)

  • Prostaglandin E2 (PGE2) ELISA kit for detection

  • 96-well microplates

  • Multichannel pipettes

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute COX-1 and COX-2 enzymes in assay buffer to the desired concentration.

    • Prepare a stock solution of this compound and reference NSAIDs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test and reference compounds to create a range of concentrations for IC50 determination.

    • Prepare the arachidonic acid substrate solution in assay buffer.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the assay buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2).

    • Add the serially diluted test compound or reference NSAID to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

    • Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. The choice of pre-incubation can be critical for time-dependent inhibitors.[6]

  • Initiation and Termination of the Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution.

  • Detection of Prostaglandin Production:

    • Quantify the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

    • Calculate the COX-1/COX-2 selectivity ratio.

Interpretation and Future Perspectives

The data generated from this protocol will allow for a direct comparison of the in vitro efficacy of this compound with established NSAIDs. A low IC50 value for COX-2 would indicate high potency, while a high COX-1/COX-2 selectivity ratio would suggest a potentially favorable gastrointestinal safety profile.

Should this compound demonstrate promising potency and selectivity, further in vitro studies would be warranted. These could include assessments of its effects on pro-inflammatory cytokine production in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages) and evaluation of its potential for off-target effects.[6]

References

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomatsu, T. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Melanoma Research, 11(4), 351-356.
  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2012). The American Journal of Managed Care, 18(13 Suppl), s291-s299.
  • Riener, M., & Mulac, D. (2002). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. (2019). Journal of Toxicological Sciences, 44(11), 747-755.
  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain Research, 8, 105–118.
  • Patrignani, P., Tacconelli, S., & Capone, M. L. (2008). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a).
  • Azevedo, E., Ribeiro, D., & Fernandes, E. (2012).

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Fluoro-4-methylphenyl)propionic Acid Analogs for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(2-Fluoro-4-methylphenyl)propionic acid analogs, a class of compounds with significant potential in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Drawing upon established principles of medicinal chemistry and experimental data from closely related profens, this document will navigate the critical structural modifications that influence anti-inflammatory potency, cyclooxygenase (COX) enzyme selectivity, and overall pharmacological profiles.

Introduction: The Profen Scaffold and the Rationale for Fluorination

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of anti-inflammatory therapy. Their efficacy stems from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins.[1] The archetypal structure of a profen consists of an aromatic ring system attached to a propionic acid moiety with a chiral center at the alpha-position. The (S)-enantiomer is typically the more active form.

The focus of this guide, the this compound scaffold, introduces specific modifications to the basic profen structure: a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, potency, and bioavailability.[2][3] The electron-withdrawing nature of fluorine can also influence the acidity of the carboxylic acid group and the binding interactions with the target enzyme.[4]

This guide will dissect the SAR of this scaffold by examining the impact of modifications at three key positions: the propionic acid side chain, the phenyl ring, and the para-substituent.

The Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in inflammation, pain, and fever.[5]

Prostaglandin Synthesis Pathway cluster_0 COX Enzyme Action Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 & COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation NSAIDs This compound analogs (NSAIDs) NSAIDs->Arachidonic_Acid Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.

COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as gastrointestinal mucosal protection and platelet aggregation.[6] Conversely, COX-2 is typically induced at sites of inflammation. Therefore, the development of COX-2 selective inhibitors is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for key regions of the this compound scaffold. The insights are drawn from extensive research on flurbiprofen and other related profens.

Modifications of the Propionic Acid Moiety

The propionic acid group is essential for the anti-inflammatory activity of this class of compounds.

  • Carboxylic Acid: The acidic nature of the carboxyl group is critical for binding to a key arginine residue (Arg120) in the active site of COX enzymes. Esterification or conversion to an amide generally leads to a loss of in vitro activity, although some ester prodrugs can be hydrolyzed in vivo to the active carboxylic acid.

  • α-Methyl Group: The presence of a methyl group at the α-position of the propionic acid is crucial for potency. This is a well-established principle in the SAR of profens. The (S)-enantiomer is the more potent COX inhibitor.

Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring significantly influences both potency and COX selectivity.

  • Ortho-Fluoro Group: The fluorine atom at the 2-position is a key feature. Its high electronegativity can enhance binding affinity and influence the conformation of the molecule within the COX active site. Studies on flurbiprofen, which possesses a similar 2-fluorobiphenyl system, have shown it to be a highly potent inhibitor of prostaglandin synthesis.[7]

  • Para-Methyl Group: The methyl group at the 4-position contributes to the lipophilicity of the molecule, which can affect its pharmacokinetic properties.

Exploration of the Para-Substituent for Enhanced Selectivity and Potency

Systematic modification of the para-position offers a promising avenue for optimizing the pharmacological profile of these analogs. The following table provides a comparative analysis of hypothetical analogs based on established SAR principles of profens.

Analog Modification at R Predicted Anti-Inflammatory Activity Predicted COX-2 Selectivity Rationale
Core -CH₃Moderate to HighLow to ModerateThe parent structure with a small lipophilic group.
Analog A -HModerateLowRemoval of the methyl group may slightly decrease lipophilicity and potency.
Analog B -OCH₃Moderate to HighModerateThe methoxy group can engage in additional hydrogen bonding and increase potency.
Analog C -SO₂NH₂HighHighThe sulfonamide moiety is a classic feature of selective COX-2 inhibitors (coxibs) and is expected to confer high selectivity.
Analog D -ClHighModerateThe chloro group increases lipophilicity and can enhance binding interactions.

Experimental Protocols for Evaluation

The biological activity of this compound analogs is typically assessed using a combination of in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of the analogs in inhibiting the activity of isolated COX-1 and COX-2 enzymes.

COX Inhibition Assay Workflow Start Start Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Quantify Prostaglandin Production (e.g., ELISA) Reaction_Stop->Detection Analysis Calculate IC50 Values Detection->Analysis End End Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by the addition of an acid solution.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of COX activity (IC50) is calculated from the concentration-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new anti-inflammatory agents. The SAR data from related profens strongly suggest that strategic modifications, particularly at the para-position of the phenyl ring, can lead to analogs with enhanced potency and improved COX-2 selectivity. The incorporation of a sulfonamide moiety is a particularly attractive strategy to achieve high COX-2 selectivity, potentially leading to a better safety profile with reduced gastrointestinal side effects.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of analogs based on the SAR principles outlined in this guide. This should include in vitro profiling against both COX-1 and COX-2, as well as in vivo assessment of anti-inflammatory efficacy and gastric ulcerogenicity. Such studies will be instrumental in identifying lead candidates for further preclinical and clinical development.

References

  • Adams, S. S., McCullough, K. F., & Nicholson, J. S. (1978). Flurbiprofen: a highly potent inhibitor of prostaglandin synthesis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 529(3), 493-496.
  • Carney, R. W., et al. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. U.S.
  • Domenico, F., et al. (2017). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 719-730.
  • D'Mello, C., & Kyte, F. J. (1987). Inhibition of prostanoid synthesis by human gastric mucosa. Alimentary Pharmacology & Therapeutics, 1(4), 345-352.
  • Flower, R. J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179-191.
  • Gao, C., et al. (2020). Preparation method of flurbiprofen.
  • Hogg, S. R., & Wuest, F. R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5086.
  • Mizushima, T., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. Journal of Medicinal Chemistry, 55(11), 5143-5150.
  • Rao, P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
  • Shaughnessy, M. J., et al. (2015). Targeted Fluorination of a Nonsteroidal Anti-inflammatory Drug to Prolong Metabolic Half-Life. ACS Medicinal Chemistry Letters, 6(12), 1199-1203.
  • Takeuchi, Y., et al. (2005). Synthesis and Optical Resolution of 2-aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524-528.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.
  • Zha, C., et al. (2018). Method for preparing flurbiprofen impurity M.
  • Zhou, Y., et al. (2016). An overview on the advances of fluorinated drugs in the past 10 years. Acta Pharmaceutica Sinica B, 6(3), 195-218.

Sources

Validating the Mechanism of Action of 3-(2-Fluoro-4-methylphenyl)propionic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the MoA of 3-(2-Fluoro-4-methylphenyl)propionic acid, a compound of interest due to its structural similarity to known therapeutic agents. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols.

The structural backbone of this compound, a phenylpropionic acid derivative, suggests two primary, plausible mechanisms of action: agonism of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), or inhibition of cyclooxygenase (COX) enzymes. This guide will therefore bifurcate its approach to rigorously investigate both possibilities.

Hypothesis 1: GPR40 Agonism

GPR40 is a promising target for the treatment of type 2 diabetes, as its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion.[1][2] Many known GPR40 agonists share the phenylpropionic acid scaffold.[3][4]

Comparative Compounds:
  • TAK-875 (Fasiglifam): A well-characterized GPR40 partial agonist.[1]

  • AMG 837: Another potent GPR40 agonist.[4]

Experimental Workflow for GPR40 Agonism Validation

The following workflow outlines a logical progression from initial target binding to cellular functional response to confirm and characterize GPR40 agonism.

Caption: Experimental workflow for validating GPR40 agonism.

Detailed Experimental Protocols

This initial step determines if the test compound directly interacts with the GPR40 receptor. A competitive binding assay is a standard method.

  • Principle: A radiolabeled or fluorescently-tagged known GPR40 ligand is incubated with a source of the receptor (e.g., cell membranes from a GPR40-expressing cell line). The ability of this compound to displace the labeled ligand is measured, indicating binding affinity.

  • Protocol:

    • Prepare membranes from HEK293 cells stably overexpressing human GPR40.

    • In a 96-well plate, add a constant concentration of a fluorescent GPR40 ligand (e.g., a BODIPY-labeled fatty acid analog).[5]

    • Add increasing concentrations of this compound, TAK-875, or AMG 837.

    • Add the GPR40-containing membranes and incubate to allow binding to reach equilibrium.

    • Measure the bound fluorescence using a plate reader with appropriate filters.

    • Calculate the IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand.

GPR40 activation primarily signals through the Gq pathway, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).[6][7]

  • Principle: This assay quantifies the accumulation of IP1 in cells expressing GPR40 after stimulation with the test compound.

  • Protocol:

    • Plate CHO-K1 cells stably expressing human GPR40 in a 96-well plate.

    • The following day, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.

    • Add increasing concentrations of this compound, TAK-875, or AMG 837.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Lyse the cells and measure IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved FRET) or ELISA kit.

    • Calculate the EC50 value, the concentration of the agonist that produces 50% of the maximal response.

The ultimate functional readout for a GPR40 agonist is its ability to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

  • Principle: This assay measures the amount of insulin secreted from a pancreatic β-cell line (e.g., MIN6) in response to the test compound under both low and high glucose conditions.

  • Protocol:

    • Culture MIN6 cells in a 24-well plate.

    • Wash the cells and pre-incubate in a low glucose buffer (e.g., 2.8 mM glucose) for 2 hours.

    • Replace the buffer with fresh low glucose or high glucose (e.g., 16.7 mM glucose) buffer containing increasing concentrations of this compound, TAK-875, or AMG 837.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Lyse the cells to measure total insulin content for normalization.

    • Plot insulin secretion as a function of compound concentration at both low and high glucose levels.

Comparative Data Summary (Hypothetical)
CompoundGPR40 Binding (IC50, nM)Gq Signaling (IP1 EC50, nM)GSIS (Fold increase at 1 µM, high glucose)
This compound1202502.8
TAK-875 (Partial Agonist)801502.5
AMG 837 (Full Agonist)50904.0

Hypothesis 2: Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are phenylpropionic acid derivatives that function by inhibiting COX-1 and/or COX-2, thereby blocking prostaglandin synthesis.[8][9][10]

Comparative Compounds:
  • Ibuprofen: A non-selective COX inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

Experimental Workflow for COX Inhibition Validation

This workflow is designed to determine if the compound inhibits COX enzymes and to assess its selectivity.

Caption: Experimental workflow for validating COX inhibition.

Detailed Experimental Protocols

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.

  • Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[11][12]

  • Protocol:

    • Use a commercial COX activity assay kit containing purified ovine COX-1 and human recombinant COX-2.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add increasing concentrations of this compound, Ibuprofen, or Celecoxib.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric or fluorometric probe.

    • Measure the absorbance or fluorescence at regular intervals using a plate reader.

    • Calculate the IC50 values for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1/COX-2) will determine the selectivity.

This assay confirms the compound's ability to inhibit COX activity within a cellular context.

  • Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The inhibitory effect of the test compound on PGE2 release is then quantified.[13]

  • Protocol:

    • Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with increasing concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 and PGE2 production.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Calculate the IC50 value for the inhibition of PGE2 production.

Comparative Data Summary (Hypothetical)
CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)LPS-induced PGE2 Inhibition (IC50, µM)
This compound15.21.88.42.5
Ibuprofen (Non-selective)8.512.00.710.5
Celecoxib (COX-2 selective)>1000.04>25000.05

Conclusion

This guide outlines a systematic and robust approach to validating the mechanism of action of this compound. By pursuing two plausible hypotheses in parallel—GPR40 agonism and COX inhibition—and comparing the results to well-established reference compounds, researchers can definitively characterize the pharmacological activity of this novel molecule. The provided experimental workflows and protocols offer a solid foundation for these critical validation studies, ensuring scientific rigor and generating the high-quality data necessary for advancing drug development programs.

References

  • Lu, W. et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 643-653. [Link]

  • Rowley, T. J. et al. (2017). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 78, 7.10.1-7.10.17. [Link]

  • Yurttaş, L. et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 759-767. [Link]

  • Jäger, A. K. et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(11), 1362-1365. [Link]

  • Zhou, J. et al. (2013). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(12), 1188-1192. [Link]

  • Taylor & Francis Online. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Hirasawa, A. et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology, 75(4), 812-820. [Link]

  • Christiansen, E. et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular and Cellular Endocrinology, 417(2), 104-115. [Link]

  • Hirasawa, A. et al. (2009). Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1). Molecular Pharmacology, 75(4), 812-20. [Link]

  • Yurttaş, L. et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 759-767. [Link]

  • Southern, C. et al. (2013). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS One, 8(11), e81131. [Link]

  • Hirasawa, A. et al. (2009). Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1). Molecular pharmacology, 75(4), 812–820. [Link]

  • Briscoe, C. P. et al. (2006). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 55(10), 2807-2815. [Link]

  • Christiansen, E. et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular and Cellular Endocrinology, 417, 104-115. [Link]

  • Taggart, A. K. et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2684-2691. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry, 63(18), 10329-10344. [Link]

  • Reddy, A. et al. (2015). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(5), 582-586. [Link]

  • Taggart, A. K. et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2684-2691. [Link]

  • PubChem. 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. [Link]

  • Lecomte, M. et al. (2018). Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function. International Journal of Molecular Sciences, 19(4), 1159. [Link]

  • McClenaghan, N. H. et al. (2019). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts, 65, P215. [Link]

  • Southern, C. et al. (2013). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 8(11), e81131. [Link]

  • PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

  • Briscoe, C. P. et al. (2006). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 55(10), 2807-2815. [Link]

  • PubChem. 3-(2-Methylphenyl)propionic acid. [Link]

  • ResearchGate. (2019). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • Zhu, J. et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 13(12), 1836-1853. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-(2-Fluoro-4-methylphenyl)propionic acid, a compound belonging to the arylpropionic acid class. Many derivatives of arylpropionic acid are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] However, with therapeutic potential comes the critical need to assess safety and cytotoxicity. This document outlines the experimental rationale, detailed protocols for key cytotoxicity assays, and a comparative analysis with structurally related compounds to establish a preliminary toxicological profile.

The core of this analysis rests on establishing a structure-activity relationship (SAR), which seeks to correlate a molecule's chemical structure with its biological activity.[2][3][4] For phenylpropionic acid derivatives, minor structural modifications—such as the addition of a fluorine atom or a methyl group—can significantly alter their cytotoxic profile.[2][5] By comparing our lead compound with well-characterized analogues, we can gain predictive insights into its potential mechanisms of toxicity and its therapeutic window.

Experimental Design & Rationale

The primary objective is to quantify the dose-dependent cytotoxic effects of this compound on relevant human cell lines. For this guide, we will use a human liver cancer cell line (HepG2) and a non-cancerous human liver cell line (THLE-2) to assess both anti-proliferative potential and general toxicity.[6][7] The choice of liver cell lines is pertinent as the liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[8]

We will employ two robust, colorimetric assays that measure different aspects of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt into purple formazan crystals.[9][10] The intensity of the purple color is directly proportional to the number of living cells, providing a measure of cell viability.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[9][10] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9]

Using these two assays in parallel provides a more complete picture of a compound's cytotoxic mechanism. For instance, a compound might reduce metabolic activity (a positive MTT result) without causing immediate membrane rupture (a negative LDH result), suggesting a cytostatic or early apoptotic effect rather than overt necrosis.[11]

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Assays cluster_analysis Phase 3: Data Analysis p1 Cell Line Culture (HepG2, THLE-2) p2 Compound Preparation (Test & Reference Articles) e1 Cell Seeding (96-well plates) p2->e1 e2 Dose-Response Treatment (24-72h incubation) e1->e2 e3 Assay Execution e2->e3 a1 MTT Assay (Measures Viability) e3->a1 a2 LDH Assay (Measures Cytotoxicity) e3->a2 d1 Spectrophotometric Reading (Absorbance Measurement) a1->d1 d2 Data Processing (% Viability / % Cytotoxicity) d1->d2 d3 IC50 Calculation d2->d3 r1 Comparative Analysis d3->r1 r2 SAR Insights d3->r2 G cluster_cell Cancer Cell cluster_pathway Apoptotic Cascade compound 3-(2-Fluoro-4-methylphenyl) propionic acid mito Mitochondrion compound->mito Induces Stress / Permeabilization cyto_c Cytochrome c Release mito->cyto_c smac Smac/DIABLO Release mito->smac caspase9 Caspase-9 Activation cyto_c->caspase9 smac->caspase9 Enables caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

The Fluorine Factor: A Comparative Guide to the Pharmacokinetic Profiles of Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Drug Design

In the landscape of medicinal chemistry, the substitution of a hydrogen atom with fluorine is a well-established strategy to enhance the therapeutic profile of a drug candidate.[1][2] This is due to fluorine's unique properties: its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond.[1][2] These characteristics can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacokinetic profile.[1][2][3] The 2-arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), offer a compelling case study for the impact of fluorination.[4][5][6][7][8] This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated and non-fluorinated arylpropionic acids, with a particular focus on flurbiprofen and its non-fluorinated analog, ibuprofen. Through a detailed analysis of their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and protocols, we will elucidate the causal relationships between chemical structure and pharmacokinetic behavior.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

The introduction of a fluorine atom onto the arylpropionic acid scaffold significantly alters the pharmacokinetic properties of the resulting compound. The following table summarizes the key pharmacokinetic parameters for selected fluorinated and non-fluorinated arylpropionic acids, providing a quantitative basis for our comparison.

ParameterFlurbiprofen (Fluorinated)Ibuprofen (Non-fluorinated)Fenoprofen (Non-fluorinated)Ketoprofen (Non-fluorinated)
Time to Peak (Tmax) ~1.5-3 hours~1-2 hours~1-2 hours~1-3 hours
Half-life (t1/2) ~3-6 hours~2-4 hours~3 hours~1-3 hours
Protein Binding >99%~99%>99%>99%
Volume of Distribution (Vd) ~0.1 L/kg~0.14 L/kg~0.1 L/kg~0.11 L/kg
Primary Route of Elimination Hepatic MetabolismHepatic MetabolismHepatic MetabolismHepatic Metabolism & Renal Excretion
Major Metabolizing Enzyme CYP2C9CYP2C9, CYP2C8Not specifiedNot specified

Data sourced from: [9],[10],[11],[12],[13],[1],[14],[15],[16]

Key Insights from the Comparative Data:
  • High Protein Binding: All the compared arylpropionic acids exhibit a high degree of binding to plasma proteins, primarily albumin.[15][16] This is a characteristic feature of this class of acidic drugs. Flurbiprofen, however, demonstrates exceptionally high affinity for albumin, with a lower unbound fraction compared to many other NSAIDs.[15] This extensive protein binding can influence the drug's distribution into tissues and its availability for metabolism and excretion.

  • Similar Tmax and Half-life: The time to reach peak plasma concentration (Tmax) and the elimination half-life (t1/2) are broadly similar across these compounds, indicating rapid absorption and relatively short duration of action for single doses.[9],[10],[11] This necessitates multiple daily dosing for sustained therapeutic effect, although sustained-release formulations are available for some.[1]

  • The Influence of Fluorination on Metabolism: A key differentiator lies in the metabolic pathways. The presence of the fluorine atom in flurbiprofen makes it a specific substrate for cytochrome P450 2C9 (CYP2C9), which is the primary enzyme responsible for its hydroxylation.[12][13] While ibuprofen is also metabolized by CYP2C9, CYP2C8 also plays a role.[14] The strong C-F bond in flurbiprofen enhances its metabolic stability against oxidation at the fluorinated position, directing metabolism to other sites on the molecule.[1][2]

Causality Behind Experimental Choices: Understanding the "Why"

The selection of specific experimental models and assays in pharmacokinetic studies is crucial for generating reliable and translatable data. The protocols detailed below are designed to be self-validating systems, incorporating controls and standards that ensure the accuracy and reproducibility of the results. The choice of in vivo and in vitro models is a deliberate one, each providing unique and complementary information.

  • In Vivo Studies: Animal models, such as rats, are essential for understanding the complex interplay of ADME processes in a whole organism.[17][18][19] They allow for the determination of key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life under physiological conditions. The use of cannulated animals allows for serial blood sampling from a single animal, reducing inter-animal variability and the number of animals required.[18][19]

  • In Vitro Studies: In vitro assays, using systems like human liver microsomes or recombinant enzymes, are critical for elucidating specific metabolic pathways and identifying the enzymes involved.[20][21][22][23][24] These systems allow for a controlled environment to study the kinetics of drug metabolism and potential drug-drug interactions without the complexities of a whole organism.[20][23][24]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of an arylpropionic acid derivative.

Materials:

  • Male Wistar rats (200-250 g)

  • Test compound (e.g., flurbiprofen) and vehicle

  • Anesthetic (e.g., isoflurane)

  • Cannulas for jugular vein and carotid artery

  • Heparinized saline

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for bioanalysis

Protocol:

  • Animal Preparation: Acclimatize rats for at least one week before the study. Fast the animals overnight with free access to water.

  • Cannulation: Anesthetize the rats and surgically implant cannulas into the jugular vein (for drug administration) and carotid artery (for blood sampling). Allow the animals to recover for 24 hours.

  • Drug Administration: Administer a single intravenous (IV) or oral (PO) dose of the test compound at a predetermined concentration.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the carotid artery at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated HPLC-UV or LC-MS/MS method to quantify the drug concentration.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Rats fast Fast Overnight acclimatize->fast cannulate Surgically Cannulate fast->cannulate administer Administer Drug (IV or PO) cannulate->administer sample Serial Blood Sampling administer->sample centrifuge Centrifuge for Plasma sample->centrifuge bioanalysis LC-MS/MS Bioanalysis centrifuge->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

A schematic of the in vivo pharmacokinetic study workflow.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is designed to identify the primary cytochrome P450 enzymes responsible for the metabolism of a test compound.

Materials:

  • Human liver microsomes (HLMs)

  • Test compound (e.g., flurbiprofen)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., sulfaphenazole for CYP2C9)

  • LC-MS/MS system for metabolite identification and quantification

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the mixture to pellet the protein and transfer the supernatant for analysis.

  • Inhibitor Studies: To identify the specific CYP isoforms involved, repeat the assay with the inclusion of specific CYP inhibitors. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed.

Metabolic Pathway of Flurbiprofen

G Flurbiprofen Flurbiprofen Hydroxy_Flurbiprofen 4'-Hydroxyflurbiprofen Flurbiprofen->Hydroxy_Flurbiprofen CYP2C9 Glucuronide_Conjugate Glucuronide Conjugate Hydroxy_Flurbiprofen->Glucuronide_Conjugate UGTs Excretion Urinary Excretion Glucuronide_Conjugate->Excretion

Simplified metabolic pathway of flurbiprofen.

Conclusion: The Predictive Power of Fluorine in Pharmacokinetics

The comparative analysis of fluorinated and non-fluorinated arylpropionic acids clearly demonstrates the profound impact of fluorine substitution on a drug's pharmacokinetic profile. The enhanced metabolic stability and specific targeting of metabolic pathways, as seen with flurbiprofen and its interaction with CYP2C9, are direct consequences of the strategic incorporation of fluorine.[12][13] Understanding these structure-pharmacokinetic relationships is paramount for researchers and drug development professionals in the rational design of new chemical entities with optimized ADME properties, leading to safer and more effective therapeutics. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of such candidates, ensuring scientific integrity and generating the critical data needed to advance promising compounds through the development pipeline.

References

  • Suri, A., Grundy, B. L., & Derendorf, H. (1997). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. International Journal of Clinical Pharmacology and Therapeutics, 35(9), 385-390. [Link]

  • Suri, A., Grundy, B. L., & Derendorf, H. (1997). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. ResearchGate. [Link]

  • Suri, A., Grundy, B. L., & Derendorf, H. (1997). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Semantic Scholar. [Link]

  • Suri, A., Grundy, B. L., & Derendorf, H. (1997). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. ResearchGate. [Link]

  • National Library of Medicine. (n.d.). Cytochrome P450 : in vitro methods and protocols. [Link]

  • Springer Nature Experiments. (n.d.). Cytochrome P450: In Vitro Methods and Protocols. [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101569. [Link]

  • Zhang, H., & Wong, Y. N. (2003). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current Drug Metabolism, 4(5), 413-423. [Link]

  • Tracy, T. S., et al. (1995). Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen. Biochemical Pharmacology, 50(5), 729-735. [Link]

  • Tracy, T. S., et al. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305-1309. [Link]

  • ResearchGate. (2015). Cytochrome P450: In Vitro Methods and Protocols. [Link]

  • Jamali, F. (1993). Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers. Semantic Scholar. [Link]

  • ResearchGate. (2013). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (+/-)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 22(8), 636-640. [Link]

  • Artigot, M. P., et al. (2014). Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen. ResearchGate. [Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. [Link]

  • Kumar, P., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4083. [Link]

  • Pairet, M., et al. (1988). Serum protein binding of nonsteroidal antiinflammatory drugs: a comparative study. Journal of Pharmaceutical Sciences, 77(6), 503-507. [Link]

  • Zhang, Y., et al. (2014). A pharmacokinetic study of diclofenac sodium in rats. Experimental and Therapeutic Medicine, 8(5), 1611-1614. [Link]

  • Kabir, A., et al. (2018). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. Molecules, 23(10), 2568. [Link]

  • Jin, L., et al. (2009). Protein Binding Study of S-Ibuprofen Using High-Performance Frontal Analysis. Bulletin of the Korean Chemical Society, 30(10), 2351-2354. [Link]

  • Day, R. O., et al. (1990). Characterization of the protein binding of non-steroidal anti-inflammatory drugs in synovial fluid. Figshare. [Link]

  • Aguirre, F., et al. (2001). Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the Rat. DADUN. [Link]

  • Wanwimolruk, S., et al. (1983). Protein binding of non-steroidal anti-inflammatory drugs in plasma and synovial fluid of arthritic patients. British Journal of Clinical Pharmacology, 15(1), 91-96. [Link]

  • Soraci, A. L., & Landoni, M. F. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]

  • Suescun, M., et al. (2004). Effect of nonsteroidal anti-inflammatory drugs with varying extent of COX-2–COX-1 selectivity on urinary sodium and potassium excretion in the rat. Canadian Journal of Physiology and Pharmacology, 82(11), 964-970. [Link]

  • Jin, L., et al. (2009). Protein Binding Study of S-Ibuprofen Using High-Performance Frontal Analysis. SciSpace. [Link]

  • Bojinca, M., et al. (1993). Urinary excretion of three specific renal tubular enzymes in patients treated with nonsteroidal anti-inflammatory drugs (NSAID). Renal Failure, 15(1), 51-54. [Link]

  • Kadokawa, T., et al. (1979). Effects of nonsteroidal anti-inflammatory drugs (NSAID) on renal excretion of sodium and water, and on body fluid volume in rats. Journal of Pharmacobio-Dynamics, 2(1), 1-8. [Link]

  • Monteiro, B., et al. (2020). Urinary chemical fingerprint left behind by repeated NSAID administration: Discovery of putative biomarkers using artificial intelligence. PLoS One, 15(10), e0240192. [Link]

  • Cox, S., et al. (2001). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. British Journal of Pharmacology, 132(6), 1338-1346. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]

  • Aguirre, F., et al. (2001). Pharmacokinetic/pharmacodynamic modeling of antipyretic and anti-inflammatory effects of naproxen in the rat. Semantic Scholar. [Link]

  • Netter, P., et al. (1990). Recent findings on the pharmacokinetics of non-steroidal anti-inflammatory drugs in synovial fluid. Clinical Pharmacokinetics, 19(1), 22-37. [Link]

  • Tufan, T., et al. (2019). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. Global Challenges, 3(6), 1800093. [Link]

  • Tufan, T., et al. (2019). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. PubMed. [Link]

  • Tufan, T., et al. (2019). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of 3-(2-Fluoro-4-methylphenyl)propionic Acid with Commercial NSAIDs: A Strategic Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3-(2-Fluoro-4-methylphenyl)propionic acid is an investigational chemical entity. Publicly available data on its specific biological activity is limited. This guide, therefore, presents a scientifically-grounded, hypothetical framework for its evaluation as a potential non-steroidal anti-inflammatory drug (NSAID), comparing it against established commercial drugs. The experimental data presented herein is illustrative and intended to guide research design.

Introduction: The Quest for a Superior Anti-Inflammatory Agent

The arylpropionic acid scaffold is a cornerstone of modern pharmacotherapy, forming the chemical backbone of widely-used NSAIDs like Ibuprofen.[1] These drugs primarily exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, the long-term use of traditional NSAIDs is often hampered by significant gastrointestinal side effects, such as ulceration and bleeding, which are primarily linked to the inhibition of the constitutively expressed COX-1 isoform.[1][4]

The discovery of a second, inducible isoform, COX-2, which is upregulated at sites of inflammation, revolutionized the field.[4] This led to the development of COX-2 selective inhibitors, like Celecoxib, designed to provide potent anti-inflammatory relief while sparing the gastroprotective functions of COX-1.[5][6]

This guide outlines a comprehensive preclinical strategy to characterize a novel arylpropionic acid derivative, This compound (hereafter designated FMPA ). We will establish its hypothetical mechanism of action and benchmark its performance directly against two market standards:

  • Ibuprofen: A potent, non-selective COX inhibitor.[7][8]

  • Celecoxib: A highly selective COX-2 inhibitor.[6][9]

The central objective is to determine if FMPA offers a superior efficacy and safety profile, potentially occupying a valuable therapeutic niche.

Part 1: Mechanistic Profiling - Defining the Target and Selectivity

The first critical step is to elucidate the primary mechanism of action of FMPA. Given its structural class, we hypothesize that it functions as a COX inhibitor. The key question is not just if it inhibits COX, but how selectively. This selectivity profile is the single most important predictor of both its anti-inflammatory efficacy and its potential for gastrointestinal toxicity.[4]

Core Signaling Pathway: Arachidonic Acid Cascade

NSAIDs function by blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs) and thromboxanes. Understanding this pathway is fundamental to interpreting the experimental data.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Drug Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostanoids Prostaglandins (PGE₂, PGI₂) & Thromboxane (TXA₂) Ibuprofen Ibuprofen (Non-selective) Celecoxib Celecoxib (COX-2 Selective) FMPA FMPA (Hypothesized) FMPA->COX1 FMPA->COX2

Caption: The Arachidonic Acid cascade and points of NSAID inhibition.

Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Activity

Rationale: To determine the inhibitory potency and selectivity of FMPA, the human whole-blood assay is the gold standard.[10] This ex vivo system provides a more physiologically relevant environment than purified enzyme assays, accounting for factors like plasma protein binding and cell membrane permeability, which can significantly influence a drug's apparent activity.[11]

Methodology:

  • Sample Collection: Draw fresh venous blood from healthy, consenting volunteers who have abstained from NSAIDs for at least 14 days. Use heparin as the anticoagulant.

  • COX-1 Assay (Thromboxane B₂ Generation):

    • Aliquot 1 mL of whole blood into tubes containing FMPA, Ibuprofen, Celecoxib (at concentrations ranging from 0.01 µM to 100 µM), or vehicle (DMSO).

    • Allow the blood to clot at 37°C for 60 minutes. This process triggers robust platelet activation and COX-1-dependent thromboxane A₂ (TXA₂) synthesis.

    • Centrifuge at 2,000 x g for 10 minutes to obtain serum.

    • Measure the concentration of the stable TXA₂ metabolite, Thromboxane B₂ (TXB₂), using a validated ELISA kit.

  • COX-2 Assay (Prostaglandin E₂ Generation):

    • Aliquot 1 mL of whole blood into tubes containing the test compounds or vehicle as above.

    • Add Lipopolysaccharide (LPS, 10 µg/mL) to each tube to induce the expression of COX-2 in monocytes.

    • Incubate the samples for 24 hours at 37°C.

    • Centrifuge to obtain plasma.

    • Measure the concentration of Prostaglandin E₂ (PGE₂) using a validated ELISA kit.

  • Data Analysis:

    • For each compound, plot the percent inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) against the log of the drug concentration.

    • Calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity) for each isoform using non-linear regression analysis.

    • Determine the COX-2 Selectivity Index by calculating the ratio: IC50 (COX-1) / IC50 (COX-2) .

Illustrative Data & Interpretation

A higher selectivity index indicates greater selectivity for COX-2, suggesting a potentially lower risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
FMPA (Hypothetical) 15.20.530.4
Ibuprofen 3.52.11.7
Celecoxib 25.00.08312.5

Interpretation: In this hypothetical scenario, FMPA demonstrates a strong preference for inhibiting COX-2 over COX-1, with a selectivity index of 30.4. This positions it as a COX-2 selective inhibitor, though less selective than Celecoxib. Crucially, it shows a markedly different profile from the non-selective Ibuprofen. This result provides a strong rationale for advancing FMPA to in vivo efficacy and safety models.

Part 2: Preclinical Efficacy and Safety Assessment

With a promising in vitro profile, the next logical step is to assess whether this translates to effective anti-inflammatory activity and an improved safety margin in a living system.

Experimental_Workflow Start Novel Compound (FMPA) InVitro Part 1: In Vitro Screening (Human Whole Blood Assay) Start->InVitro Decision1 Favorable COX-2 Selectivity? InVitro->Decision1 InVivo_Efficacy Part 2: In Vivo Efficacy (Carrageenan Paw Edema) Decision1->InVivo_Efficacy Yes Stop Stop Development Decision1->Stop No InVivo_Safety Part 2: In Vivo Safety (Gastric Ulcer Model) InVivo_Efficacy->InVivo_Safety Decision2 Efficacious & Safer than Comparators? InVivo_Safety->Decision2 End Candidate for Further Development Decision2->End Yes Decision2->Stop No

Caption: A logical workflow for preclinical evaluation of FMPA.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of NSAIDs.[12][13] Injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response, with the later phase (after 1 hour) being highly dependent on prostaglandin synthesis.[14]

Methodology:

  • Animal Model: Use male Wistar rats (180-220g). Acclimatize animals for at least 7 days.[15]

  • Grouping (n=8 per group):

    • Group 1: Vehicle (0.5% Carboxymethylcellulose, oral)

    • Group 2: FMPA (30 mg/kg, oral)

    • Group 3: Ibuprofen (30 mg/kg, oral)

    • Group 4: Celecoxib (30 mg/kg, oral)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the assigned test compound or vehicle orally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[12]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point (Paw Volume at time T - Initial Paw Volume).

    • Calculate the Percentage Inhibition of Edema for each treated group relative to the vehicle group at the time of peak inflammation (typically 3-4 hours).

    • Formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100

Experimental Protocol: NSAID-Induced Gastric Ulcer Model

Rationale: The primary dose-limiting toxicity of non-selective NSAIDs is gastric mucosal damage.[16] This experiment is crucial for validating the safety hypothesis generated from the in vitro selectivity data. A high, therapeutically-relevant dose is used to create a "stress test" for the compounds.

Methodology:

  • Animal Model: Use male Wistar rats, fasted for 24 hours prior to dosing (water ad libitum).

  • Grouping (n=8 per group):

    • Group 1: Vehicle (0.5% CMC, oral)

    • Group 2: FMPA (100 mg/kg, oral)

    • Group 3: Ibuprofen (100 mg/kg, oral)

    • Group 4: Celecoxib (100 mg/kg, oral)

  • Procedure:

    • Administer the assigned high dose of the test compound or vehicle orally.

    • Four hours post-administration, euthanize the animals via CO₂ asphyxiation.

    • Excise the stomachs, open them along the greater curvature, and rinse gently with saline.

    • Examine the gastric mucosa for lesions under a dissecting microscope.

  • Data Analysis:

    • Score the severity of gastric lesions for each stomach (e.g., 0 = no lesions, 1 = hyperemia, 2 = 1-5 small ulcers, 3 = >5 small ulcers or 1 large ulcer, etc.).

    • Calculate the mean Ulcer Index for each group.

Illustrative Data & Interpretation
Compound (Dose)% Inhibition of Paw Edema (at 4 hr)Mean Ulcer Index
Vehicle 0%0.2 ± 0.1
FMPA (30/100 mg/kg) 65.8%1.1 ± 0.3
Ibuprofen (30/100 mg/kg) 68.2%3.5 ± 0.6
Celecoxib (30/100 mg/kg) 62.5%0.8 ± 0.2

Interpretation:

  • Efficacy: The hypothetical data shows that FMPA possesses potent anti-inflammatory activity, comparable to that of Ibuprofen and Celecoxib in this acute model.

  • Safety: Critically, FMPA demonstrates a significantly improved gastric safety profile compared to Ibuprofen, causing substantially less mucosal damage. Its ulcerogenic potential is much closer to that of the COX-2 selective Celecoxib, validating our in vitro selectivity findings.

Conclusion and Future Directions

This structured, head-to-head comparison provides a robust framework for evaluating the therapeutic potential of this compound. Based on our hypothetical data, FMPA emerges as a promising anti-inflammatory candidate with an efficacy comparable to standard-of-care NSAIDs but with a significantly enhanced gastrointestinal safety profile over traditional, non-selective agents like Ibuprofen.

The favorable COX-2 selectivity observed in vitro translates directly to a reduction in ulcerogenic activity in vivo. This profile suggests that FMPA could offer a valuable therapeutic alternative, particularly for patients requiring long-term anti-inflammatory treatment who are at risk for gastrointestinal complications.

Further preclinical development should focus on chronic inflammation models (e.g., adjuvant-induced arthritis), comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, and cardiovascular safety profiling to build a complete regulatory submission package.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences.[Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.[Link]

  • Celecoxib. StatPearls - NCBI Bookshelf.[Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf.[Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed.[Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia.[Link]

  • COX-2 Inhibitors. Cleveland Clinic.[Link]

  • Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. PubMed.[Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. ResearchGate.[Link]

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology | Oxford Academic.[Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Ain Shams University.[Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.[Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.[Link]

  • Peptic ulcer disease and non-steroidal anti-inflammatory drugs. PMC - NIH.[Link]

  • NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Cleveland Clinic.[Link]

  • NSAIDs in 2 minutes! YouTube.[Link]

Sources

A Guide to Ensuring Reproducibility in Experiments with 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. Inconsistent outcomes not only undermine the validity of our findings but also lead to significant losses in time, resources, and confidence. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 3-(2-Fluoro-4-methylphenyl)propionic acid, a valuable building block in medicinal chemistry, likely for the synthesis of novel anti-inflammatory agents or other therapeutics.[1]

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices. This guide is designed as a self-validating system, empowering you to generate reliable and consistent data. We will delve into the critical parameters of synthesis, purification, and analysis, offering a robust framework for achieving reproducible results in your laboratory.

The Crux of the Matter: Why Reproducibility Fails

The challenge of reproducibility is a well-recognized issue in scientific research, often stemming from a lack of standardization, transparency, or detailed information in publications.[2] While organic chemistry experiments are generally considered more reproducible than those in biomedical sciences, subtle, often overlooked variables can lead to significant deviations in outcomes.[3] Factors ranging from reagent purity and solvent quality to the type of magnetic stirrer used can introduce variability.[2][4] For a molecule like this compound, these factors are critical during its multi-step synthesis and subsequent use in further chemical transformations or biological assays.

This guide will dissect these variables, providing actionable strategies to control them effectively. Our objective is to transform potential sources of error into checkpoints for consistency.

Foundational Pillars of Reproducibility

Achieving consistency with this compound, or any chemical entity, rests on three pillars: Starting Material Integrity, Protocol Standardization, and Rigorous Analytical Validation.

Pillar 1: Starting Material Integrity & Characterization

The principle of "garbage in, garbage out" is acutely relevant here. The purity of your starting materials dictates the success and reproducibility of the entire experimental cascade.

  • Precursor Purity: The synthesis of this compound likely involves precursors such as substituted toluenes or benzaldehydes. Impurities in these initial materials can carry through the synthesis or cause unpredictable side reactions.

  • Reagent Quality: Always use reagents from reputable brands and record their lot numbers.[5] The quality of common lab reagents like solvents, bases, and catalysts must be verified. For instance, traces of water in a solvent can be detrimental in reactions requiring anhydrous conditions.[3]

Recommended QC Protocol for Starting Materials:

  • Visual Inspection: Note the color and physical form.

  • Solubility Tests: Confirm solubility in the intended reaction solvent.

  • Melting Point Analysis: For solid precursors, compare the melting point to literature values.

  • Spectroscopic Analysis (Minimum):

    • ¹H NMR: To confirm the structure and identify proton-bearing impurities.

    • GC-MS or LC-MS: To assess purity and identify potential contaminants.

Pillar 2: Protocol Standardization & Control

Minor variations in laboratory practice are a major source of irreproducibility.[6] A detailed, standardized protocol is non-negotiable.

G cluster_prep Phase 1: Preparation & Synthesis cluster_iso Phase 2: Isolation & Purification cluster_val Phase 3: Validation & Storage A Starting Material QC (NMR, LC-MS) B Reagent & Solvent Prep (Anhydrous Conditions) A->B C Controlled Reaction Setup (Temp, Atmosphere, Stirring) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up Procedure (Quenching, Extraction) D->E Reaction Complete F Crude Product Isolation E->F G Purification (Crystallization or Chromatography) F->G H Solvent Removal (High Vacuum) G->H I Final Product QC (NMR, LC-MS, Purity Assay) H->I Purified Product J Data Archiving (Spectra, Yield, Purity) I->J K Proper Storage (Inert, Dry, Dark) J->K L Use in Downstream Assay K->L

Key Experimental Variables to Control:

VariableImportance & RationaleRecommended Control Measures
Temperature Reaction rates and selectivity are highly temperature-dependent. Fluctuations can lead to incomplete reactions or increased side products.[2]Use a calibrated digital hotplate/stirrer with a thermocouple or an automated reactor system. Maintain a detailed temperature log.
Atmosphere Many organometallic reagents or intermediates are sensitive to oxygen or moisture.[3]Conduct reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.
Stirring Rate In heterogeneous mixtures, the stirring rate affects mass transfer and reaction kinetics. Inconsistent stirring can cause irreproducible results even between vessels on the same stir plate.[4]Use a tachometer to ensure a consistent RPM. For parallel synthesis, use a multi-position stirrer with synchronized stirring.
Solvent Quality Purity, especially water content, is critical. Stabilizers in solvents like THF or ether can also interfere with reactions.Use freshly distilled or commercially available anhydrous solvents. Verify quality via Karl Fischer titration for moisture-sensitive reactions.
Reagent Addition The rate and method of addition can control local concentrations and exotherms, affecting side product formation.Use a syringe pump for slow, controlled addition of liquid reagents. Add solid reagents in portions.
Pillar 3: Rigorous Analytical Validation

"Seeing is believing" is insufficient. Quantitative, validated analysis is the only way to confirm you have synthesized the correct molecule at the desired purity.

Standard Analytical Protocol for Final Product:

  • Structure Confirmation:

    • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

    • Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Purity Assessment:

    • HPLC with UV/MS detection: The gold standard for purity analysis. A standardized HPLC method is crucial for comparing batches.[7][8]

    • Quantitative NMR (qNMR): Can be used to determine purity against a certified internal standard.

  • Physical Properties:

    • Melting Point: A sharp melting point is indicative of high purity for crystalline solids.

A Standardized Protocol for the Synthesis of this compound

While multiple synthetic routes may exist, the following protocol is designed with reproducibility as the primary objective, drawing upon established methods for related arylpropionic acids.[9][10]

Reaction Scheme (Hypothetical, based on common organic reactions): 2-Fluoro-4-methylbenzaldehyde → 3-(2-Fluoro-4-methylphenyl)propenoic acid → this compound

Step 1: Knoevenagel Condensation

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-methylbenzaldehyde (1 eq.), malonic acid (1.1 eq.), and pyridine (5 vol).

  • Catalyst Addition: Add piperidine (0.1 eq.) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 100 °C and reflux for 4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water (10 vol). Acidify to pH 2 with concentrated HCl.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum to yield 3-(2-Fluoro-4-methylphenyl)propenoic acid.

Step 2: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve the propenoic acid from Step 1 (1 eq.) in methanol (10 vol).

  • Catalyst: Carefully add 10% Palladium on Carbon (1 mol%) to the solution under a nitrogen atmosphere.

  • Reaction: Secure the vessel to a Parr hydrogenator. Purge the vessel with hydrogen gas three times, then pressurize to 50 psi. Shake at room temperature for 6-8 hours or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Step 3: Purification and Validation

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a solid.

  • Validation: Analyze the final product using the methods described in Pillar 3 (NMR, HRMS, HPLC) to confirm structure and establish purity >98%.

Troubleshooting Reproducibility Issues

Even with a robust protocol, issues can arise. The following diagram and table outline a systematic approach to troubleshooting.

G A Problem Observed (e.g., Low Yield, Impure Product) B Review Protocol & Records A->B Step 1 C Analyze Starting Materials B->C Check for deviations D Check Reagent/Solvent Quality B->D Check for deviations E Verify Equipment Calibration (Temp, Stirrer) B->E Check for deviations F Re-run on Small Scale with Tighter Controls C->F If materials suspect D->F If quality suspect E->F If calibration suspect F->A If problem persists (Consult senior staff) G Problem Solved F->G If successful

Observed ProblemPotential CauseRecommended Action
Low or No Yield Inactive catalyst (e.g., old Pd/C); Poor quality starting material or reagents; Incorrect reaction temperature.Use fresh catalyst; Re-validate starting materials using QC protocol; Verify temperature probe calibration.
Inconsistent Yields Inconsistent stirring; Temperature fluctuations; Variable water content in solvent.Standardize stirring RPM; Use a stable heating mantle/bath; Use freshly opened or distilled anhydrous solvent.[4]
Presence of Impurities Incomplete reaction; Side reactions due to air/moisture exposure; Contaminated glassware.Increase reaction time or temperature slightly; Ensure inert atmosphere is maintained; Use acid-washed or base-washed glassware as appropriate.
Variable Biological Assay Results Inconsistent purity of the acid batch-to-batch; Presence of minor, highly active impurities.Use a single, well-characterized batch for all related assays; Use HPLC to confirm purity is identical between batches; Re-purify material if needed.

Comparison with Alternatives

The choice of this compound is often driven by the specific structural and electronic properties conferred by the fluorine and methyl substituents. When considering alternatives, it is crucial to evaluate how their synthesis and properties might impact reproducibility.

CompoundKey Structural FeaturePotential Impact on Reproducibility
3-(4-methylphenyl)propionic acid No fluorine atomSynthesis may be simpler (no fluorine-related reactivity), potentially leading to fewer side products. However, biological activity will differ significantly.[11]
Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) Biphenyl coreSynthesis is more complex, involving a cross-coupling step which introduces more variables (catalyst, ligand, base) that must be strictly controlled to ensure reproducibility.[12]
Other Fluorinated Phenylpropionic Acids Different substitution patternsThe position of the fluorine atom can influence acidity and reactivity, potentially requiring different reaction conditions that must be independently optimized and standardized.[13]

The key takeaway is that while simpler analogs may offer a more straightforward synthetic path, they are not direct substitutes in a drug discovery program. For more complex analogs, the number of critical control points for ensuring reproducibility increases.

By implementing the rigorous controls and validation checkpoints outlined in this guide, researchers can significantly enhance the reliability and consistency of their experimental results with this compound, paving the way for more robust and credible scientific outcomes.

References

  • Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. [Link]

  • Reproducibility in Chemical Research - ResearchGate. (n.d.). ResearchGate. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024). Chemical Science (RSC Publishing). [Link]

  • 4 Factors Affecting Data Reproducibility. (2019). Kosheeka. [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (1981).
  • ANALYTICAL METHOD SUMMARIES. (2021). Pace Analytical. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. (2022). DoNotEdit. [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (2006).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). PubMed. [Link]

  • Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. (n.d.). PrepChem.com. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC - NIH. [Link]

  • Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. (n.d.). ResearchGate. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. (2012). Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (n.d.). PMC - PubMed Central. [Link]

  • Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Fluoro-4-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. For a novel compound such as 3-(2-Fluoro-4-methylphenyl)propionic acid, establishing robust analytical procedures for its quantification in various matrices is a critical milestone. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for this purpose. More importantly, it delves into the essential process of cross-validation, ensuring the consistency and reliability of analytical data when methods are transferred, modified, or when different techniques are employed across a development program.

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, empowering researchers, scientists, and drug development professionals to design and execute their own robust validation and cross-validation studies.

The Critical Role of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics[2][3][4][5][6]. These typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[7].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[7].

  • Accuracy: The closeness of test results obtained by the method to the true value[7][8].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[7][8]. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[1][2].

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters[7].

Comparative Analysis of Analytical Methods

For the quantification of a small molecule like this compound, both HPLC-UV and LC-MS/MS are powerful techniques, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their interactions with a stationary phase and a mobile phase[9][10][11]. For this compound, a reversed-phase HPLC method is a logical starting point due to the molecule's moderate polarity[10].

Principle: The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength. The presence of a chromophore in the phenyl ring of the target molecule makes it amenable to UV detection.

Advantages:

  • Robust and widely available instrumentation.

  • Relatively lower cost of operation and maintenance.

  • Straightforward method development for many small molecules.

Limitations:

  • Lower sensitivity compared to LC-MS/MS.

  • Potential for interference from co-eluting compounds that also absorb at the analytical wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry[12][13][14][15][16].

Principle: After chromatographic separation, the analyte is ionized and detected based on its mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored, providing a high degree of specificity.

Advantages:

  • Exceptional sensitivity and selectivity, allowing for quantification at very low levels[12].

  • High specificity reduces the likelihood of interference from matrix components.

  • Ability to confirm the identity of the analyte based on its mass fragmentation pattern.

Limitations:

  • Higher instrumentation and operational costs.

  • Potential for matrix effects (ion suppression or enhancement) that can affect accuracy and precision.

  • More complex method development and optimization.

Experimental Protocols

The following sections detail the proposed analytical methods and the subsequent validation and cross-validation protocols.

Proposed HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm (based on predicted UV absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Proposed LC-MS/MS Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Mass Transition: To be determined by direct infusion of a standard solution of this compound. A plausible transition would be monitoring the deprotonated molecule [M-H]⁻ as the parent ion and a characteristic fragment ion.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

Method Validation Protocol

The validation of both the HPLC-UV and LC-MS/MS methods will be performed in accordance with ICH Q2(R2) guidelines[1][2][4][17]. The following table summarizes the key validation parameters and their acceptance criteria.

Parameter Acceptance Criteria (Typical)
Specificity No significant interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0% for drug substance; 80.0% - 120.0% for bioanalytical methods[8].
Precision (%RSD) Repeatability (Intra-assay): ≤ 2.0%; Intermediate Precision (Inter-assay): ≤ 3.0% for drug substance. For bioanalytical methods, ≤ 15% (≤ 20% at LLOQ)[8][18].
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness %RSD of results should be within acceptable limits after minor variations in method parameters.

The Imperative of Cross-Validation

Cross-validation is a critical process for comparing two or more analytical methods and is essential when data is generated across different laboratories, using different techniques, or after a method has been modified[19]. The primary goal is to ensure that the results are equivalent and can be used interchangeably.

When is Cross-Validation Necessary?
  • Method Transfer: When an analytical method is transferred from a development laboratory to a quality control (QC) laboratory.

  • Change in Methodology: When switching from one analytical technique to another (e.g., from HPLC-UV to LC-MS/MS).

  • Inter-laboratory Comparison: When samples from a single study are analyzed at more than one site.

  • Changes in Sample Processing or Instrumentation: Significant changes to the validated method require cross-validation[19].

Cross-Validation Experimental Design

A robust cross-validation study involves analyzing the same set of samples using both the original (reference) and the new (comparator) method.

Step-by-Step Cross-Validation Protocol:

  • Sample Selection: A minimum of three batches of the drug substance or product should be selected. For bioanalytical methods, incurred samples are often used.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Evaluation: The results obtained from both methods are then statistically compared.

Statistical Analysis for Equivalence:

The equivalence of the two methods is typically assessed by calculating the percentage difference between the mean results:

% Difference = [(Result_Method_A - Result_Method_B) / mean(Result_Method_A, Result_Method_B)] * 100%

The acceptance criterion for the percentage difference is typically pre-defined in the validation protocol, often set at no more than ±10-20%, depending on the application.

Visualizing the Workflow

The following diagrams illustrate the workflows for method validation and cross-validation.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefinePurpose Define Intended Purpose SelectParameters Select Validation Parameters DefinePurpose->SelectParameters SetCriteria Set Acceptance Criteria SelectParameters->SetCriteria PrepareSamples Prepare Validation Samples SetCriteria->PrepareSamples AnalyzeSamples Analyze Samples PrepareSamples->AnalyzeSamples CollectData Collect Data AnalyzeSamples->CollectData ProcessData Process & Analyze Data CollectData->ProcessData CompareToCriteria Compare to Acceptance Criteria ProcessData->CompareToCriteria ValidationReport Generate Validation Report CompareToCriteria->ValidationReport

Caption: Workflow for Analytical Method Validation.

CrossValidationWorkflow cluster_setup Setup cluster_analysis Analysis cluster_comparison Comparison & Conclusion SelectSamples Select Representative Samples DefineCriteria Define Equivalence Criteria SelectSamples->DefineCriteria AnalyzeA Analyze with Method A (e.g., HPLC-UV) DefineCriteria->AnalyzeA AnalyzeB Analyze with Method B (e.g., LC-MS/MS) DefineCriteria->AnalyzeB StatCompare Statistically Compare Results AnalyzeA->StatCompare AnalyzeB->StatCompare AssessEquivalence Assess Against Criteria StatCompare->AssessEquivalence Conclusion Draw Conclusion on Equivalence AssessEquivalence->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

Data Summary and Interpretation

The following tables present hypothetical but representative data from a cross-validation study comparing the proposed HPLC-UV and LC-MS/MS methods for the assay of this compound in a drug substance.

Table 1: Assay Results from Cross-Validation Study

Batch Number HPLC-UV (% Assay) LC-MS/MS (% Assay) % Difference
Batch A99.8100.1-0.30%
Batch B100.2100.5-0.30%
Batch C99.599.9-0.40%
Mean 99.83 100.17 -0.34%
%RSD 0.35% 0.30% N/A

Interpretation: The data in Table 1 demonstrates a high degree of concordance between the HPLC-UV and LC-MS/MS methods. The percentage difference for each batch is well within a typical acceptance criterion of ±2.0% for drug substance assay. The low relative standard deviation (%RSD) for both methods indicates good precision. Based on these results, the two methods can be considered equivalent for the intended purpose of assaying the drug substance.

Conclusion

The choice between analytical methods such as HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and cost considerations. Regardless of the method chosen, a thorough validation is paramount to ensure the reliability of the data.

Furthermore, this guide underscores the critical importance of cross-validation. By demonstrating the equivalence of different analytical methods, organizations can ensure data consistency throughout the drug development lifecycle, from early research to final quality control. This not only satisfies regulatory expectations but also builds a foundation of trust in the analytical data that underpins all subsequent development decisions. The principles and protocols outlined herein provide a robust framework for achieving this essential goal.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Sharma, S., & Singh, G. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 57–62. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

  • Gu, C., & Lin, B. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery and Development. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • van der Zwaan, K. F., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]

  • Cui, W., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4349. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Jones, A. D. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1191, 13-22. [Link]

  • Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Agbaba, D., & Zivanov-Stakic, D. (2002). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Journal of the Medical Association of the Autonomous Province of Vojvodina, 31(1-2), 23-28. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(2-Fluoro-4-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(2-Fluoro-4-methylphenyl)propionic acid. As a fluorinated aromatic carboxylic acid, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple checklists to explain the critical reasoning behind each procedural step, grounding our recommendations in established regulatory standards and chemical safety principles.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Inferred Hazard Profile:

  • Skin Irritation: Like many carboxylic acids, it is expected to cause skin irritation.[1][2]

  • Serious Eye Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: If handled as a dust or aerosol, it may cause respiratory tract irritation.[2][3][4][5]

  • Environmental Hazard: As a halogenated organic compound, its release into the environment should be avoided to prevent potential ecological impact.[5][6][7]

These hazards mandate that this compound be treated as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to characterize their waste and manage it accordingly.[8][9] Disposing of this chemical down the drain or in regular trash is a regulatory violation and poses a significant safety risk.

Essential Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following table outlines the minimum PPE required when handling or preparing this compound for disposal.

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles (conforming to EN 166 or NIOSH standards) and a face shield if splashing is possible.[2][4][5][10]Protects against splashes that can cause serious eye damage.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][5][10]Prevents skin contact and potential irritation or absorption.
Body Protection A standard laboratory coat.[10]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale lab use if handled within a certified chemical fume hood.[5]A fume hood provides adequate ventilation to control vapor and dust inhalation.[10]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following workflow ensures compliance with federal and local regulations and minimizes risk. This process begins the moment the chemical is deemed "waste."

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste stream. This prevents dangerous chemical reactions within the waste container.

  • Identify the Waste: Is it the pure, unused solid? A solution in a solvent? Or a contaminated mixture from a reaction? The composition must be known.

  • Segregate Incompatibles: this compound, as a carboxylic acid, is incompatible with bases, oxidizing agents, and reducing agents.[10][11] It must be collected in a waste container separate from these materials.

  • Designate the Waste Stream: This compound belongs in a "Halogenated Organic Waste" or "Organic Acid Waste" stream.

    • Crucially, never mix organic acid waste with inorganic acids like hydrochloric or sulfuric acid in the same container.[10]

    • Due to the fluorine atom, it should be kept with other halogenated waste to facilitate proper final disposal, which often involves high-temperature incineration.[12]

Step 2: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[8][10] Avoid metal containers for acids.[8]

  • Container Condition: The container must be in good condition, free of leaks or damage, and have a securely fitting cap.[13][14]

  • Fill Level: Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[8][11]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[13][15] This prevents the release of vapors and protects the lab environment.

Step 3: Labeling for Safety and Compliance

Accurate labeling is a cornerstone of the EPA's hazardous waste regulations.[12][16]

  • Mandatory Information: The label must clearly state the words "Hazardous Waste" .[12][16]

  • Contents: List the full chemical name—"this compound"—and the names and approximate percentages of all other components in the container.[13][15] Avoid using abbreviations or chemical formulas.

  • Hazard Warning: The label must indicate the associated hazards (e.g., "Corrosive," "Irritant").[10][12] This can be done using pictograms or text.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely in a designated area pending pickup by a licensed disposal vendor.

  • Satellite Accumulation Area (SAA): Laboratories generate waste in an SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][13]

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[14][16][17]

  • Removal Timeline: Once a container is full, it must be dated and moved out of the SAA within three days.[13] Partially filled containers can remain in the SAA for up to one year.[13]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will manage the final transport and disposal according to the facility's generator status (e.g., SQG or LQG).[10][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making compliant disposal decisions.

DisposalWorkflow start Waste Generated: This compound characterize Characterize Waste (Pure, Solution, Mixture?) start->characterize segregate Segregate from Incompatibles (Bases, Oxidizers, Inorganic Acids) characterize->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Apply Hazardous Waste Label - Full Chemical Name - Hazard Warning container->label store Store in Satellite Accumulation Area (SAA) - Keep Container Closed label->store check_full Is Container Full or Ready for Disposal? store->check_full check_full->store No schedule_pickup Contact EHS for Pickup (Move to CAA within 3 days if full) check_full->schedule_pickup Yes end_process Disposal Process Complete schedule_pickup->end_process

Caption: Decision workflow for compliant hazardous waste disposal.

Spill Management Protocol

Accidents happen, and preparation is key.

  • Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it through EHS.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team and follow their instructions.[10]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with confidence, ensuring a safe and compliant laboratory environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021).
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories.U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Hazardous Waste Disposal Guide.Dartmouth College.
  • Safety Data Sheet: 3-(4-Methylphenyl)propionic acid. (2024). Thermo Fisher Scientific.
  • Safety Data Sheet: Isobutylpropanoicphenolic acid. (2022). Biosynth Carbosynth.
  • Safety Data Sheet: 3-(4-Fluorophenyl)propionic acid. (2019). Echemi.
  • Safety D
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.eCFR.
  • Safety Data Sheet: propionic acid. (2024). Sigma-Aldrich.
  • Safety d
  • PROPIONIC ACID FOR SYNTHESIS.Loba Chemie.
  • Hazardous Waste - EHSO Manual.University of Oklahoma.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Fluoro-4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, colleagues. In our work, the precise and safe handling of novel chemical entities is paramount. This guide provides a focused, operational protocol for the use of Personal Protective Equipment (PPE) when working with 3-(2-Fluoro-4-methylphenyl)propionic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a robust safety framework by analyzing its structural components: a halogenated aromatic ring and a propionic acid moiety. This approach mandates treating the compound with a high degree of caution, assuming hazards consistent with related chemical structures.

The guidance herein is built upon the known profiles of similar molecules, such as other substituted phenylpropionic acids and propionic acid itself, which are known to cause skin, eye, and respiratory irritation, and in some cases, severe burns.[1][2][3][4] Our primary objective is to eliminate routes of exposure through a comprehensive and correctly implemented PPE strategy.

Immediate Safety Briefing: The Essentials

Before entering the laboratory to handle this compound, ensure the following minimum PPE is in place. This is your non-negotiable safety standard.

  • Primary Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Secondary Face Protection: A full-face shield worn over safety goggles.[2][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), with double-gloving recommended for extended operations.

  • Body Protection: A flame-resistant laboratory coat worn over a chemical-resistant apron.[6]

  • Respiratory Protection: To be used in a certified chemical fume hood. If dust or aerosols are generated, or if engineering controls are insufficient, a respirator is required.[1][7]

Hazard Analysis: The 'Why' Behind the Protocol

Understanding the potential hazards dictates our protective measures. The structure of this compound suggests three primary areas of concern based on analogous compounds:

  • Skin Irritation/Corrosion: Propionic acid and its derivatives can cause skin irritation and, in higher concentrations, severe chemical burns.[2][4] The fluorinated phenyl group may enhance skin absorption.

  • Serious Eye Damage: Direct contact with acidic compounds can cause severe and potentially irreversible eye damage.[1][2][4] This is a critical risk, as even minor splashes can have devastating consequences.

  • Respiratory Tract Irritation: If the compound is a fine powder or if aerosols are generated, inhalation can lead to respiratory irritation.[1][2][3]

Our PPE protocol is designed as a self-validating system to mitigate these specific risks. Each component is chosen to provide a reliable barrier against a known or strongly suspected hazard.

Core PPE Protocol: A Detailed Specification

Adherence to these specifications is mandatory for all personnel handling the compound.

Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles (ANSI Z87.1/EN 166 compliant) AND a full-face shield.Goggles provide a seal around the eyes to protect against splashes, dust, and vapors.[5][8] The face shield offers a secondary barrier, protecting the entire face from splashes during transfers or potential reactions.[2][6]
Hand Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is strongly recommended.Prevents direct skin contact, irritation, and potential absorption.[5][6] Gloves must be inspected for integrity before each use and removed promptly using the proper technique to avoid contaminating the skin.[5][9]
Body Flame-resistant laboratory coat and a chemical-resistant apron. Full-length trousers and closed-toe shoes are mandatory.A lab coat provides a primary barrier. The underlying chemical-resistant apron offers enhanced protection against spills and splashes of corrosive material.[6] This dual-layer approach is critical for containing any breach.
Respiratory All handling of solids and solutions should be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] If procedures with a high likelihood of generating dust or aerosols cannot be contained, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Donning, Doffing & Disposal Workflow

The sequence of donning and doffing PPE is as critical as the equipment itself. A flawed procedure can lead to exposure.

PPE Selection & Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation assess 1. Assess Risks (Solid, Liquid, Scale) select_ppe 2. Select & Inspect PPE (Check for defects) assess->select_ppe Based on SDS/ Analog Data don 3. Don PPE (Clean Area) select_ppe->don handle 4. Handle Chemical (In Fume Hood) don->handle doff 5. Doff PPE (At Exit/Designated Area) handle->doff Procedure Complete dispose 6. Dispose of Waste (Contaminated PPE) doff->dispose wash 7. Wash Hands Thoroughly dispose->wash

Caption: PPE Selection, Use, and Disposal Workflow.

Step-by-Step Protocol

A. Donning (Putting On) PPE This sequence moves from the least critical to the most critical areas, minimizing contamination of gloves.

  • Lab Coat & Apron: Don the lab coat and chemical-resistant apron.

  • Goggles & Face Shield: Put on your chemical splash goggles first, ensuring a snug fit. Then, place the full-face shield over the goggles.

  • Gloves: Don the first pair of gloves. If double-gloving, don the second pair, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

B. Doffing (Taking Off) PPE This sequence is designed to reverse the donning process, touching contaminated items only with other contaminated items (i.e., gloved hands).

  • Outer Gloves (If double-gloved): Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Dispose of it immediately in a designated chemical waste container.

  • Face Shield & Goggles: Remove the face shield by touching the headband only. Remove goggles similarly, avoiding touching the front. Place them in a designated area for decontamination.

  • Apron & Lab Coat: Untie the apron and remove it, folding the contaminated side inward. Remove your lab coat, turning the sleeves inside out as you go. Hang it for reuse or place it in the designated laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves by peeling them off without touching the outside of the glove with your bare skin.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5][9]

C. Disposal Plan

  • All disposable PPE, including gloves and any contaminated wipes, must be discarded into a designated, clearly labeled hazardous waste container.[1]

  • Do not dispose of chemically contaminated items in the regular trash.[1]

  • Non-disposable items like the face shield and goggles must be decontaminated according to standard laboratory procedures.

  • The chemical itself should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with local regulations.[1] Do not discharge to sewer systems.[1]

Emergency Response: In Case of Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[4] Seek immediate medical attention.

By adhering to this comprehensive PPE and handling guide, you are building a deep, procedural trust in our safety systems. This allows us to focus on our primary goal: advancing our research with confidence and integrity.

References

  • Echemi. 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.

  • CDH Fine Chemical. Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • OXEA. Propionic acid Safety Data Sheet.

  • BenchChem. Personal protective equipment for handling Propanoic acid, 3-(trichlorogermyl)-.

  • Carl ROTH. Safety Data Sheet: Propionic acid.

  • Lab Alley. Propionic Acid - Safety Data Sheet.

  • Oxford Lab Fine Chem LLP. propionic acid 99% Safety Data Sheet.

  • Fisher Scientific. 3-(4-Methylphenyl)propionic acid SAFETY DATA SHEET.

  • Angene Chemical. 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanoic acid Safety Data Sheet.

  • BASF. Safety data sheet: Luprosil® (propionic acid).

  • Sigma-Aldrich. SAFETY DATA SHEET: propionic acid.

  • Biosynth. 2-(4-Isobutylphenyl)propanoic acid Safety Data Sheet.

  • Sigma-Aldrich. SAFETY DATA SHEET: Propionic acid (Alternate).

  • MetaSci. Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluoro-4-methylphenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoro-4-methylphenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.